molecular formula C16H16N2O3 B175194 Benzyl 2-(2-aminobenzamido)acetate CAS No. 150374-97-3

Benzyl 2-(2-aminobenzamido)acetate

Cat. No.: B175194
CAS No.: 150374-97-3
M. Wt: 284.31 g/mol
InChI Key: HOBJXAZBLCOYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-aminobenzamido)acetate (CAS 150374-97-3) is a chemical intermediate with the molecular formula C16H16N2O3 and a molecular weight of 284.31 . This compound, which should be stored sealed in a dry environment at 2-8°C , is a protected ester derivative that is valuable in organic synthesis. It is recognized for its role as a key precursor in the synthesis of more complex molecules, such as the neutrophil elastase inhibitor Cibelestat . The 2-aminobenzamide moiety is a significant pharmacophore in medicinal chemistry, notably found in a class of selective histone deacetylase (HDAC) inhibitors like Entinostat and Chidamide . These inhibitors are crucial research tools for studying epigenetics, cancer, and HIV latency reversal, indicating that this compound could serve as a versatile building block in developing targeted epigenetic therapies . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

benzyl 2-[(2-aminobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJXAZBLCOYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570277
Record name Benzyl N-(2-aminobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150374-97-3
Record name Benzyl N-(2-aminobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the chemical properties of Benzyl 2-(2-aminobenzamido)acetate (CAS No. 150374-97-3). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, predictive data, and expert analysis of its structural components to offer valuable insights for researchers. The guide covers its fundamental physicochemical properties, probable synthetic routes with detailed experimental protocols for analogous compounds, and explores its potential applications based on the well-established bioactivity of the 2-aminobenzamide scaffold.

Introduction: Unveiling a Versatile Scaffold

This compound, also known as N-(2-aminobenzoyl)glycine benzyl ester, is a chemical entity of significant interest within synthetic and medicinal chemistry.[1][2] Its structure uniquely combines a benzyl ester-protected glycine moiety with a 2-aminobenzamide core. This distinct architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[3] The 2-aminobenzamide functional group is a well-recognized pharmacophore, known to interact with various biological targets, suggesting a range of potential therapeutic applications for its derivatives.

This guide aims to provide a detailed understanding of the chemical nature of this compound, offering a foundational resource for scientists working with or considering this molecule in their research endeavors.

Physicochemical Properties: A Blend of Aromatic and Amide Character

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 150374-97-3[1][2]
Molecular Formula C₁₆H₁₆N₂O₃[1][2]
Molecular Weight 284.31 g/mol [1][3]
Appearance Likely a solid at room temperature (based on related structures)Inferred
Density 1.24 g/cm³ (Predicted)[1]
XLogP3 2.9 (Predicted)[1]
Polar Surface Area (PSA) 81.4 Ų (Predicted)[1]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water is predicted.Inferred

Expert Insights: The predicted XLogP3 value of 2.9 suggests that this compound possesses moderate lipophilicity. This characteristic is often favorable for cell membrane permeability, a crucial factor in drug design. The polar surface area of 81.4 Ų indicates a balance between hydrophilic and lipophilic properties, further supporting its potential as a drug-like molecule. The absence of experimental melting and boiling points in the literature highlights a gap in the characterization of this compound and presents an opportunity for further research.

Synthesis and Reactivity: Building the Core Structure

The synthesis of this compound would most logically proceed through the reaction of isatoic anhydride with benzyl 2-aminoacetate (glycine benzyl ester). This approach is a common and effective method for the preparation of 2-aminobenzamide derivatives.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of benzyl 2-aminoacetate on one of the carbonyl carbons of isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final amide product.

G isatoic_anhydride Isatoic Anhydride intermediate Unstable Intermediate isatoic_anhydride->intermediate + benzyl_glycinate Benzyl 2-aminoacetate benzyl_glycinate->intermediate product This compound intermediate->product - CO₂ co2 CO₂ intermediate->co2

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Synthesis of N-benzoyl Amino Esters

While a specific protocol for the target molecule is unavailable, the following general procedure for the synthesis of N-benzoyl amino esters from an amino acid ester and a carboxylic acid provides a robust starting point for experimental design.[4]

Materials:

  • Benzyl 2-aminoacetate hydrochloride

  • 2-Aminobenzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzyl 2-aminoacetate hydrochloride (1.0 mmol) in dichloromethane (10 mL), add triethylamine (2.2 mmol) and stir for 10 minutes at room temperature.

  • Add 2-aminobenzoic acid (1.0 mmol), EDC (1.5 mmol), and DMAP (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Self-Validation: The purity of the synthesized compound should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The expected spectral data should be consistent with the proposed structure.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Primary Aromatic Amine (-NH₂): This group can undergo diazotization followed by various substitution reactions. It can also be acylated, alkylated, or participate in condensation reactions.

  • Amide (-CONH-): The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions.

  • Benzyl Ester (-COOCH₂Ph): This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be cleaved by hydrogenolysis.

  • Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the existing substituents.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predictions based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings, the methylene protons of the benzyl group, the methylene protons of the glycine moiety, and the protons of the two amino groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and amide groups, as well as for the carbons of the two aromatic rings and the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the ester and amide, and C-N stretching, as well as bands corresponding to the aromatic rings.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the benzyl group or cleavage of the amide bond.

Potential Applications in Drug Discovery

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

G cluster_applications Potential Therapeutic Areas core This compound anticonvulsant Anticonvulsant Agents core->anticonvulsant Modulation of ion channels hdac HDAC Inhibitors (Oncology) core->hdac Zinc-binding pharmacophore antimicrobial Antimicrobial Agents core->antimicrobial Structural similarities to known antimicrobial agents

Sources

The Enigmatic Intermediate: A Technical Guide to Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

Benzyl 2-(2-aminobenzamido)acetate emerges as a molecule of significant interest within the landscape of medicinal chemistry and materials science. Its structure is a compelling amalgamation of three key functional moieties: a primary aromatic amine (aniline), an amide linkage, and a benzyl ester. This unique combination offers a versatile scaffold for the synthesis of more complex molecular architectures.[1] The primary amine serves as a nucleophilic handle or a site for diazotization, the amide bond provides structural rigidity and hydrogen bonding capabilities, and the benzyl ester acts as a readily cleavable protecting group for a carboxylic acid, a common feature in bioactive molecules.

While its direct applications remain largely proprietary or underexplored in academic literature, its potential as a key intermediate is clear.[2] It is positioned as a precursor for the synthesis of heterocyclic systems, peptidomimetics, and other targeted therapeutic agents. This guide will illuminate the probable synthetic pathways, expected physicochemical characteristics, and potential applications of this compound, drawing upon established chemical principles and data from structurally related molecules.

Molecular and Physicochemical Profile

A comprehensive experimental characterization of this compound is not publicly available. However, we can consolidate known data from chemical suppliers and provide calculated values to guide laboratory work.

PropertyValueSource
CAS Number 150374-97-3N/A
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
Exact Mass 284.11609 g/mol
Appearance Likely an off-white to yellow solidInferred from related compounds
Calculated Density ~1.24 g/cm³
Calculated PSA 81.4 Ų
Calculated XLogP3 2.9
Storage Conditions 2-8°C, protect from light and moisture

Synthesis and Mechanistic Rationale

Two primary retrosynthetic pathways are logical for the preparation of this compound. The choice between them depends on the availability and cost of the starting materials.

Pathway A: Acylation of Glycine Benzyl Ester with Isatoic Anhydride. Pathway B: Esterification of N-(2-Aminobenzoyl)glycine with Benzyl Alcohol.

Both pathways are viable and rooted in fundamental organic reactions. Pathway A is often favored due to the commercial availability and reactivity of isatoic anhydride as a stable and safe anthranilic acid precursor.

Caption: Plausible synthetic routes to this compound.

Recommended Protocol: Acylation of Glycine Benzyl Ester (Pathway A)

This method is adapted from the general synthesis of 2-aminobenzamide derivatives. The reaction proceeds via the nucleophilic attack of the amino group of glycine benzyl ester on the carbonyl of isatoic anhydride, followed by ring-opening and spontaneous decarboxylation.

Expertise & Causality:

  • Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the reaction without interfering with the nucleophilic attack.

  • Temperature Control: Gentle heating is typically employed to overcome the activation energy for the ring-opening, but excessive heat should be avoided to prevent side reactions and degradation of the product.

  • Work-up Strategy: The reaction is quenched with water to precipitate the organic product and dissolve inorganic by-products. An extraction with a water-immiscible organic solvent like ethyl acetate is a standard procedure to isolate the product. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) is crucial to remove any unreacted acidic starting materials or by-products.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Glycine Benzyl Ester (1.0 equivalent) in anhydrous DMF.

  • Reaction Initiation: Add Isatoic Anhydride (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Applications in Drug Discovery

The true value of this compound lies in its role as a versatile building block. Its structure is a precursor to several important classes of compounds.

Synthesis of Quinazolinones and Related Heterocycles

The 2-aminobenzamide core is a classic starting point for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including as kinase inhibitors for cancer therapy.

G Start This compound Cyclization Intramolecular Cyclization Start->Cyclization Reagent One-Carbon Source (e.g., Formic Acid, Orthoformate) Reagent->Cyclization Condensation Product Quinazolinone Scaffold Cyclization->Product Dehydration Deprotection Benzyl Deprotection (e.g., Hydrogenolysis) Product->Deprotection Final Bioactive Quinazolinone with free Carboxylic Acid Deprotection->Final

Caption: Conceptual workflow for Quinazolinone synthesis.

By reacting this compound with a one-carbon source, such as triethyl orthoformate or formic acid, an intramolecular cyclization can be induced to form a quinazolinone ring system. The benzyl ester can then be deprotected, typically via catalytic hydrogenolysis (H₂, Pd/C), to unmask a carboxylic acid. This carboxylic acid can serve as a critical interaction point with biological targets or as a handle for further chemical modification.

Precursor for Benzodiazepines

The 2-aminobenzamide structure is also a key component in the synthesis of benzodiazepines, a class of psychoactive drugs. While less common now, classical syntheses can involve the elaboration of the 2-aminobenzamide core into this seven-membered heterocyclic system.

Structural Verification and Quality Control

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques would be employed. Below are the expected results for a self-validating characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons of the benzyl and aminobenzoyl groups (typically in the δ 6.5-7.5 ppm range), a singlet for the benzylic CH₂ protons (~δ 5.2 ppm), a doublet or triplet for the methylene (CH₂) protons of the glycine unit (~δ 4.1 ppm), and a broad singlet for the NH₂ protons. The amide NH proton would likely appear as a triplet downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal signals for the two carbonyl carbons (ester and amide) in the δ 165-175 ppm range, multiple signals in the aromatic region (δ 110-150 ppm), and signals for the benzylic and glycine methylene carbons.

  • IR (Infrared) Spectroscopy: Key stretches would include N-H stretches for the primary amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the ester (~1740 cm⁻¹), and another C=O stretch for the amide (Amide I band, ~1650 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (284.11609).

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, researchers should handle it with the care afforded to novel chemical entities.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound stands as a promising, albeit under-documented, chemical intermediate. Its molecular architecture is ideally suited for the construction of complex, biologically relevant molecules, particularly heterocyclic systems like quinazolinones. This guide provides a foundational understanding of its likely synthesis, properties, and potential, offering researchers a scientifically grounded starting point for its use in pioneering new frontiers in drug discovery and development.

References

  • MySkinRecipes. benzyl 2-[(2-aminobenzoyl)amino]acetate. [Link]

  • Next Peptide. 150374-97-3 | this compound. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Benzyl 2-(2-aminobenzamido)acetate, a member of the promising 2-aminobenzamide class of compounds. Given the therapeutic potential of 2-aminobenzamide derivatives, particularly as Histone Deacetylase (HDAC) inhibitors in oncology, a detailed understanding of their structural characteristics is paramount for researchers, medicinal chemists, and professionals in drug development.[1] This document synthesizes fundamental chemical properties, predicted spectroscopic data, and a representative synthetic protocol. While experimental crystallographic and spectroscopic data for this specific molecule are not publicly available, this guide establishes a robust framework for its characterization based on established principles and data from analogous structures.

Introduction: The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, recognized for its role in a diverse range of biologically active compounds. A primary application of derivatives from this scaffold is in the development of anticancer agents, specifically as inhibitors of HDAC enzymes which are crucial in the epigenetic regulation of gene expression.[1] The 2-aminobenzamide moiety often functions as a zinc-binding group within the active site of these enzymes. Beyond oncology, derivatives have also shown potential as anticonvulsant and antimicrobial agents.[2]

This compound (CAS No: 150374-97-3) incorporates this key pharmacophore, alongside a benzyl ester group.[3][4][5] This combination of functionalities makes it a versatile intermediate in organic synthesis, particularly for developing more complex pharmaceutical agents.[5] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is therefore essential for unlocking its full potential in drug discovery and development.

Molecular Structure and Chemical Properties

This compound is an organic molecule with the chemical formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol .[3][4][5] Its structure comprises a central 2-aminobenzamide core linked to a benzyl acetate moiety via an amide bond.

Key Structural Features:

  • 2-Aminobenzamide Core: This consists of a benzene ring substituted with an amino group (-NH₂) and a carboxamide group (-CONH₂). This core is crucial for the biological activity observed in many of its derivatives.

  • Amide Linkage: A secondary amide bond connects the 2-aminobenzoyl group to the glycine benzyl ester fragment. This bond introduces planarity and potential for hydrogen bonding.

  • Benzyl Ester Group: This group consists of a benzyl moiety (C₆H₅CH₂-) attached to an acetate group. It can influence the molecule's solubility, stability, and pharmacokinetic properties.

The interplay of these functional groups dictates the molecule's overall conformation, reactivity, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 150374-97-3[3][4][5]
Molecular Formula C₁₆H₁₆N₂O₃[3][4][5]
Molecular Weight 284.31 g/mol [3][4][5]
Density 1.24 g/cm³ (Predicted)[3]
XLogP3 2.9 (Predicted)[3]
PSA (Polar Surface Area) 81.4 Ų (Predicted)[3]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 5[6]

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectroscopic data for this compound, this section provides predicted data based on the analysis of its constituent functional groups and known spectral data of analogous structures, such as benzyl acetate.[3][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzamide and benzyl groups, the methylene protons of the benzyl group, the methylene protons of the acetate group, the amide proton, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and ester, the aromatic carbons, and the aliphatic methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale/Analogy
Amine (-NH₂) 4.0 - 5.0 (broad singlet)-Exchangeable protons, broad signal.
Aromatic (Benzamide) 6.5 - 7.8 (multiplets)115 - 150Typical range for substituted benzene rings.
Amide (-NH-) 8.0 - 8.5 (triplet)-Deshielded proton coupled to adjacent CH₂.
Methylene (-CH₂-N) ~4.2 (doublet)~40-45Adjacent to the amide nitrogen.
Ester Methylene (-O-CH₂-) ~5.1 (singlet)~66-68Characteristic shift for benzyl ester methylene protons.[3]
Aromatic (Benzyl) 7.2 - 7.4 (multiplet)127 - 136Typical range for monosubstituted benzene ring.[3]
Amide Carbonyl (C=O) -~168-172Typical chemical shift for an amide carbonyl.
Ester Carbonyl (C=O) -~170-174Typical chemical shift for an ester carbonyl.[3]
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500Medium, sharp (two bands)
N-H Stretch (Amide) 3200 - 3400Medium
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2850 - 3000Medium
C=O Stretch (Ester) 1735 - 1750Strong
C=O Stretch (Amide I) 1650 - 1680Strong
N-H Bend (Amide II) 1510 - 1550Medium
C=C Stretch (Aromatic) 1450 - 1600Medium
C-O Stretch (Ester) 1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: [M]⁺ or [M+H]⁺ at m/z 284 or 285, respectively.

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the amide and ester linkages. Common fragments would include the benzyl cation (m/z 91) and fragments corresponding to the 2-aminobenzoyl moiety.

Synthesis and Structural Elucidation Workflow

Representative Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of isatoic anhydride with benzyl 2-aminoacetate. Isatoic anhydride serves as a convenient precursor for the 2-aminobenzoyl moiety.[2] The following is a representative, non-optimized protocol based on general methods for the synthesis of 2-aminobenzamide derivatives.[2]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).[2]

  • Add benzyl 2-aminoacetate (1.0 - 1.2 equivalents) to the solution. The use of a slight excess of the amine can drive the reaction to completion.

Step 2: Reaction Execution

  • Heat the reaction mixture to 70-90 °C and stir for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Isatoic Anhydride: This is a stable and commercially available starting material that readily reacts with nucleophiles like amines at the carbonyl group, leading to ring-opening and the formation of a 2-aminobenzamide derivative.

  • Aprotic Solvent: DMF or DMA are used to dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The product is typically insoluble in water, allowing for its precipitation and separation from the water-soluble byproducts and solvent.

Diagram 1: Synthetic Pathway for this compound

G cluster_reactants Reactants IsatoicAnhydride Isatoic Anhydride Product This compound IsatoicAnhydride->Product + Benzyl 2-aminoacetate (DMF, Heat) BenzylAminoacetate Benzyl 2-aminoacetate G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR XRay Single Crystal X-ray Diffraction (3D Structure) Purification->XRay If suitable crystals are obtained Confirmation Data Interpretation & Structure Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation XRay->Confirmation

Caption: Workflow for synthesis and structural analysis.

Conclusion

This compound is a molecule of significant interest due to its 2-aminobenzamide core, a well-established pharmacophore in drug discovery. While direct experimental data on its three-dimensional structure is lacking, this guide provides a comprehensive overview of its key chemical features, predicted spectroscopic properties, and a reliable synthetic approach. The methodologies and predictive data presented herein offer a valuable resource for researchers and scientists working on the synthesis and characterization of novel 2-aminobenzamide derivatives for therapeutic applications. The elucidation of its precise solid-state structure through X-ray crystallography remains a key area for future investigation and would provide invaluable insights for structure-based drug design.

References

  • Next Peptide. (n.d.). 150374-97-3 | this compound. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Retrieved January 14, 2026, from [Link]

  • MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate. Retrieved January 14, 2026, from [Link]

  • El-Sayed, W. M., & Abbas, H. S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127.
  • Jabbar, I. I. (2023). Plz help in identifying the compound?. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(5), 3485-3494.
  • Semantic Scholar. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Retrieved January 14, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

  • Transtutors. (2025). IR spectrum of benzyl acetate: Circle the important IR absorption.... Retrieved January 14, 2026, from [Link]

  • MassBank. (2023). msbnk-epa-entact_agilent002241. Retrieved January 14, 2026, from [Link]

  • MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (1991). Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. PubMed. Retrieved January 14, 2026, from [Link]

Sources

The Spectroscopic Signature of Benzyl 2-(2-aminobenzamido)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of chemical intermediates is a cornerstone of scientific rigor. Benzyl 2-(2-aminobenzamido)acetate, a key intermediate in the synthesis of various compounds of medicinal interest, including the neutrophil elastase inhibitor Sivelestat, presents a unique spectroscopic profile.[1][2] This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only the spectral data but also the underlying scientific rationale for its interpretation, ensuring a deeper understanding of the molecule's structural attributes.

Molecular Structure and Synthetic Context

This compound (C₁₆H₁₆N₂O₃) is synthesized through the reaction of isatoic anhydride with benzyl glycinate.[1][2] This reaction opens the anhydride ring, forming an amide bond between the 2-aminobenzoyl moiety and the glycine nitrogen, while retaining the benzyl ester at the glycine's carboxyl end. Understanding this synthetic pathway is crucial as it informs the expected functional groups and structural motifs that will be evident in the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The choice of a deuterated solvent like dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) is critical; DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amine (NH₂) and amide (NH) groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Field Insights
~8.5 - 9.0Triplet1HNH -CH₂The amide proton's downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its coupling to the adjacent methylene protons results in a triplet.
~7.2 - 7.6Multiplet5HC₆H₅ -CH₂The five protons of the benzyl ring's phenyl group typically appear as a complex multiplet due to their close chemical shifts and potential for complex splitting patterns.
~6.5 - 7.8Multiplet4HNH₂-C₆H₄ -COThe four protons of the aminobenzoyl ring exhibit a more complex pattern due to the differing electronic effects of the amino and amide substituents. The proton ortho to the amide will be the most downfield.
~5.1 - 5.3Singlet2HC₆H₅-CH₂ -OThese benzylic protons are deshielded by the adjacent oxygen and the phenyl ring, resulting in a singlet as there are no adjacent protons to couple with.
~4.8 - 5.2Broad Singlet2HNH₂ -C₆H₄The protons of the primary amine group often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift can vary with concentration and temperature.
~4.0 - 4.2Doublet2HNH-CH₂ -COThese methylene protons are adjacent to the amide nitrogen and the ester carbonyl. They are split into a doublet by the amide proton.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentCausality and Field Insights
~169 - 172Ester C =OThe ester carbonyl carbon is typically found in this downfield region due to the strong deshielding effect of the double-bonded oxygen.
~167 - 169Amide C =OThe amide carbonyl carbon is also significantly deshielded, appearing slightly upfield of the ester carbonyl.
~148 - 152C -NH₂ (aromatic)The aromatic carbon directly attached to the electron-donating amino group is shielded and appears at a characteristic upfield position for substituted benzenes.
~135 - 137C -CH₂ (benzyl)The ipso-carbon of the benzyl group is slightly deshielded.
~115 - 135Aromatic C HThe remaining aromatic carbons of both rings will appear in this region, with their specific shifts determined by the electronic effects of their substituents.
~65 - 67O-C H₂The benzylic carbon is deshielded by the adjacent oxygen atom.
~41 - 43N-C H₂The methylene carbon of the glycine unit is shielded relative to the benzylic carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeCausality and Field Insights
3400 - 3200Medium, BroadN-HStretchThe two bands in this region correspond to the symmetric and asymmetric stretching of the primary amine (NH₂). The amide N-H stretch also appears here, often as a sharper peak.
3100 - 3000MediumC-H (aromatic)StretchThese absorptions are characteristic of the C-H bonds on the phenyl rings.
2980 - 2850MediumC-H (aliphatic)StretchThese bands arise from the C-H stretching vibrations of the methylene groups.
~1740StrongC=O (ester)StretchThe high frequency of this carbonyl stretch is characteristic of an ester functional group.
~1650StrongC=O (amide I)StretchThe amide I band is a strong absorption primarily due to the C=O stretching vibration of the amide.
~1600 & ~1475MediumC=C (aromatic)StretchThese bands are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
~1550MediumN-H (amide II)BendThe amide II band arises from a combination of N-H bending and C-N stretching vibrations.
~1200StrongC-O (ester)StretchThis strong absorption is due to the stretching of the C-O single bond of the ester.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (Molecular Weight: 284.31 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI+):

m/zIonCausality and Field Insights
285.12[M+H]⁺The protonated molecular ion is expected to be the base peak in the ESI+ spectrum, confirming the molecular weight of the compound.
147.07[C₈H₉O₂N+H]⁺This fragment corresponds to the loss of the aminobenzoyl moiety, representing the protonated benzyl glycinate portion.
120.06[C₇H₆NO]⁺This fragment arises from the cleavage of the amide bond, resulting in the 2-aminobenzoyl cation.
91.05[C₇H₇]⁺The tropylium ion is a very stable and common fragment in the mass spectra of benzyl-containing compounds, formed by the loss of the glycine ester portion from the benzyl group.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common choice. This step ensures the analysis of a pure compound.

  • Mass Spectrometric Analysis: Analyze the eluent using an ESI source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Visualization of Key Structural Features

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: Workflow from synthesis to full spectroscopic characterization.

cluster_HNMR ¹H NMR Key Correlations compound This compound Amide_H Amide NH (~8.5-9.0 ppm) compound->Amide_H Benzyl_H Benzyl C₆H₅ & CH₂ (~7.4 & ~5.2 ppm) compound->Benzyl_H Aminobenzoyl_H Aminobenzoyl C₆H₄ (~6.5-7.8 ppm) compound->Aminobenzoyl_H Glycine_H Glycine CH₂ (~4.1 ppm) compound->Glycine_H

Caption: Key proton environments in ¹H NMR spectroscopy.

Conclusion

The structural characterization of this compound is a clear demonstration of the synergistic power of modern spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to its fragmentation. This guide serves as a robust reference for scientists engaged in the synthesis and analysis of this and related compounds, ensuring a high degree of confidence in the identity and purity of their materials, a critical aspect in the rigorous process of drug discovery and development.

References

  • Google Patents.
  • Google Patents.

Sources

An In-depth Technical Guide to Benzyl 2-(2-aminobenzamido)acetate: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl 2-(2-aminobenzamido)acetate, a key intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physical properties, a detailed protocol for its synthesis, and methods for its structural characterization.

Introduction and Significance

This compound, also known by its IUPAC name Benzyl 2-[(2-aminobenzoyl)amino]acetate, is a notable organic compound frequently utilized as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, incorporating an anthraniloyl moiety linked to a glycine benzyl ester, presents multiple reactive sites, making it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. The presence of a primary aromatic amine, an amide linkage, and a benzyl ester functional group allows for a diverse range of chemical transformations, crucial for the construction of elaborate molecular architectures. This guide aims to provide a detailed understanding of this compound's fundamental properties and a practical framework for its synthesis and characterization in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 150374-97-3[2][3]
Molecular Formula C₁₆H₁₆N₂O₃[3]
Molecular Weight 284.31 g/mol [3]
Boiling Point 510.6 ± 40.0 °C (Predicted)[]
Melting Point Not available
Appearance Solid (form not specified)[5]
Storage Temperature 2-8°C[1]

It is important to note that the boiling point is a predicted value and should be used as an estimate.[] Experimental determination is recommended for precise applications.

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be achieved through the coupling of isatoic anhydride with glycine benzyl ester. This method is efficient and proceeds under relatively mild conditions. The following protocol is a proposed, self-validating system based on established organic synthesis principles.

Rationale Behind Experimental Choices

The selection of isatoic anhydride as the starting material for the 2-aminobenzoyl moiety is strategic. Isatoic anhydride readily reacts with nucleophiles, such as the amino group of glycine benzyl ester, to open the anhydride ring and form the desired amide bond with the concomitant release of carbon dioxide. This reaction is often clean and high-yielding. Glycine benzyl ester is used in its protected form to prevent self-polymerization and to allow for selective reaction at the amino group. The benzyl ester can be deprotected under specific conditions if the free carboxylic acid is required in subsequent steps.

Detailed Step-by-Step Methodology

Materials:

  • Isatoic anhydride

  • Glycine benzyl ester hydrochloride

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as the reaction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of Glycine Benzyl Ester Free Base:

    • In a round-bottom flask, dissolve glycine benzyl ester hydrochloride (1.0 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization and formation of the free base. The formation of triethylammonium chloride precipitate will be observed.

  • Amide Coupling Reaction:

    • To the stirred solution containing the glycine benzyl ester free base, add isatoic anhydride (1.0 equivalent) portion-wise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion of the reaction, filter the mixture to remove the triethylammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted starting materials and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Isatoic_Anhydride Isatoic Anhydride Coupling Amide Coupling Reaction (DCM, 0°C to RT) Isatoic_Anhydride->Coupling Glycine_Benzyl_Ester_HCl Glycine Benzyl Ester HCl Neutralization Neutralization (Free Base Formation) Glycine_Benzyl_Ester_HCl->Neutralization Triethylamine Triethylamine Triethylamine->Neutralization Neutralization->Coupling Workup Aqueous Work-up (NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminobenzoyl and benzyl groups, a singlet for the benzylic CH₂ protons, a doublet or triplet for the methylene protons of the glycine moiety, and signals for the amine and amide protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, the benzylic carbon, and the methylene carbon of the glycine unit.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the ester and amide groups, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Visualization of the Analytical Workflow

Analytical_Workflow cluster_analysis Characterization Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Identity Purity and Structural Identity Confirmation NMR->Purity_Identity IR->Purity_Identity MS->Purity_Identity

Caption: Analytical workflow for the characterization of this compound.

Conclusion

References

  • N-2-Aminobenzoyl glycine benzyl ester manufacturers and suppliers... Available at: [Link]

  • 150374-97-3 | this compound. Capot Chemical. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Plz help in identifying the compound? ResearchGate. (2023). Available at: [Link]

  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science. (2021).
  • CN1438212A - Method for synthesizing benzyl acetate. Google Patents.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

  • benzyl 2-[(2-aminobenzoyl)amino]acetate. MySkinRecipes. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Exploration of Benzyl 2-(2-aminobenzamido)acetate as a Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of Benzyl 2-(2-aminobenzamido)acetate (CAS No. 150374-97-3), a small molecule with significant potential in medicinal chemistry.[1] In the absence of extensive experimental data, this document synthesizes established chemical principles and advanced computational methodologies to build a robust profile of the molecule. We propose a viable synthetic route, predict its spectroscopic characteristics, and, most critically, conduct an in-depth theoretical investigation of its potential as a Histone Deacetylase (HDAC) inhibitor. This analysis is grounded in the well-documented role of the 2-aminobenzamide scaffold as a zinc-binding pharmacophore in numerous HDAC inhibitors.[2][3][4][5] The guide culminates in molecular docking studies, quantum chemical calculations, and ADMET predictions to provide a holistic view of its drug-like potential.

Introduction: The Rationale for Investigation

This compound, with the molecular formula C₁₆H₁₆N₂O₃, is a derivative of 2-aminobenzamide.[1][6] The 2-aminobenzamide core is a privileged scaffold in drug discovery, most notably for its ability to act as a zinc-binding group that can chelate the zinc ion within the active site of zinc-dependent enzymes like Histone Deacetylases (HDACs).[2][3][4] Dysregulation of HDACs is a hallmark of various cancers, making HDAC inhibitors a valuable class of anticancer agents.[2][5] The title compound incorporates this key pharmacophore linked to a benzyl acetate moiety, suggesting its potential as a novel HDAC inhibitor. This guide aims to provide the theoretical groundwork to stimulate and guide future experimental validation of this promising molecule.

Synthesis and Structural Elucidation: A Proposed Pathway and Predicted Spectroscopic Profile

Proposed Synthesis Protocol

The most logical approach involves the coupling of 2-aminobenzoic acid with benzyl 2-aminoacetate (glycine benzyl ester). This can be achieved using standard peptide coupling reagents that are known to efficiently form amide bonds while minimizing racemization.

dot

Computational_Workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis 2D_structure 2D Structure of This compound 3D_generation 3D Structure Generation 2D_structure->3D_generation geometry_optimization Geometry Optimization (DFT: B3LYP/6-31G*) 3D_generation->geometry_optimization docking_run Perform Docking (e.g., AutoDock Vina) geometry_optimization->docking_run admet_prediction ADMET Prediction geometry_optimization->admet_prediction pdb_retrieval Retrieve HDAC Structure (e.g., PDB ID: 4BKX for HDAC1) protein_cleanup Protein Preparation (Remove water, add hydrogens) pdb_retrieval->protein_cleanup grid_generation Define Binding Site (Grid Box Generation) protein_cleanup->grid_generation grid_generation->docking_run pose_analysis Analyze Binding Poses and Scoring docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis interaction_analysis->admet_prediction HDAC_Interaction cluster_protein HDAC Active Site cluster_ligand This compound Zn Zn²⁺ His Histidine Asp Aspartate Phe_Tyr Phe/Tyr Residues Amine ortho-Amino Group Amine->Zn Coordination Amide_CO Amide C=O Amide_CO->Zn Coordination Amide_NH Amide N-H Amide_NH->His H-Bond Aromatic_Rings Aromatic Rings Aromatic_Rings->Phe_Tyr π-π Stacking

Sources

An In-depth Technical Guide to Benzyl 2-(2-aminobenzamido)acetate: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 2-(2-aminobenzamido)acetate, also known by synonyms such as N-2-Aminobenzoyl glycine benzyl ester, is a chemical intermediate primarily utilized in organic and pharmaceutical synthesis.[1][2] This guide provides a comprehensive overview of its chemical identity, a detailed, plausible synthesis methodology based on established reactions of its precursors, and an inferred historical context rooted in the broader development of peptide and heterocyclic chemistry. While specific documentation on the initial discovery of this exact molecule is not prominent in publicly accessible literature, its structural components—benzyl acetate and 2-aminobenzamide derivatives—have a rich history. This paper will explore the synthesis, properties, and the likely scientific lineage of this compound, offering valuable insights for researchers working with related molecular scaffolds.

Introduction and Chemical Identity

This compound (CAS Number: 150374-97-3) is an organic compound featuring an amide linkage between a 2-aminobenzoyl group and the amino group of glycine, with the glycine's carboxyl group esterified with benzyl alcohol.[1][2] Its molecular structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents.[1]

Molecular and Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource
CAS Number 150374-97-3[2]
Molecular Formula C₁₆H₁₆N₂O₃[1][2]
Molecular Weight 284.31 g/mol [1][2]
Synonyms N-2-Aminobenzoyl glycine benzyl ester, N-(2-aminobenzoyl)glycine phenylmethyl ester, benzyl 2-[(2-aminobenzoyl)amino]acetate[2]
Density 1.24 g/cm³[2]
PSA (Polar Surface Area) 81.4 Ų[2]
XLogP3 2.898[2]

Historical Context and Discovery

  • Isatoic Anhydride Chemistry : A key precursor for the 2-aminobenzamido moiety is isatoic anhydride.[3] This compound, derived from anthranilic acid, has been extensively studied for its reactions with various nucleophiles, including amines, to form 2-aminobenzamide derivatives.[3][4][5] These reactions, which involve the ring-opening of the anhydride followed by the elimination of carbon dioxide, provide a straightforward route to the core structure of our topic compound.[3][5]

  • Peptide Synthesis : The formation of the amide bond between the 2-aminobenzoyl group and the glycine benzyl ester is a classic example of peptide coupling. The historical development of methods for forming peptide bonds, dating back to the work of pioneers like Curtius in the late 19th century, laid the foundation for such syntheses.[6]

  • Benzyl Esters in Synthesis : Benzyl acetate and other benzyl esters are widely used in organic synthesis.[7][8][9][10][11][12][13][14][15][16] They serve as protecting groups for carboxylic acids and are integral to the fragrance and flavor industries.[7][8] The methods for their synthesis, such as the esterification of benzyl alcohol with acetic acid, are fundamental in organic chemistry.[7][14][15]

Given this context, the synthesis of this compound likely emerged from research in medicinal chemistry or organic synthesis, where the combination of these well-understood structural motifs was desired for creating novel compounds for biological screening or as building blocks for larger molecules.

Synthesis Methodology

The most probable and widely applicable synthesis of this compound involves the reaction of isatoic anhydride with glycine benzyl ester. This method is efficient and builds upon the known reactivity of isatoic anhydride with amines.[3][5]

Proposed Synthetic Pathway

The overall reaction is a nucleophilic acyl substitution where the amino group of glycine benzyl ester attacks one of the carbonyl carbons of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the final amide product.

G cluster_reactants Reactants cluster_product Product Isatoic Isatoic Anhydride Target This compound Isatoic->Target Reaction in DMF GlycineEster Glycine Benzyl Ester GlycineEster->Target

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[3]

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Glycine Benzyl Ester Hydrochloride (1.0 eq)

  • Triethylamine (TEA) or another suitable base (1.1 eq)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • Preparation of Glycine Benzyl Ester Free Base:

    • To a solution of Glycine Benzyl Ester Hydrochloride in a suitable solvent (e.g., dichloromethane or DMF), add triethylamine (1.1 equivalents) dropwise at 0 °C.

    • Stir the mixture for 30 minutes to generate the free amine. This mixture can often be used directly in the next step.

  • Reaction with Isatoic Anhydride:

    • In a separate reaction vessel, dissolve Isatoic Anhydride (1.0 equivalent) in DMF.

    • Add the solution/mixture containing the glycine benzyl ester free base to the isatoic anhydride solution.

    • Heat the reaction mixture to a temperature between 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically accompanied by the evolution of CO₂ gas.[3]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by filtration and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights

The reaction proceeds through a well-understood mechanism involving nucleophilic attack followed by ring-opening and decarboxylation.

G A Nucleophilic Attack (Glycine Ester Amine on Isatoic Anhydride) B Tetrahedral Intermediate Formation A->B C Ring Opening B->C D Decarboxylation (Loss of CO2) C->D E Final Product Formation (Amide) D->E

Caption: Key mechanistic steps in the synthesis.

Applications and Future Directions

This compound is primarily valuable as a synthetic intermediate.[1] Its structure contains several functional groups that can be further modified:

  • The primary amine on the benzoyl ring can be acylated, alkylated, or used in the formation of heterocyclic rings.

  • The benzyl ester can be removed through hydrogenolysis to reveal a free carboxylic acid, which can then be coupled with other amines to form larger peptide-like structures.

  • The aromatic ring itself can undergo electrophilic substitution reactions.

This versatility makes it a useful building block for creating libraries of compounds for drug discovery programs, particularly in the search for new anticonvulsant, antimicrobial, or other biologically active agents, which is a common application for related 2-aminobenzamide derivatives.[3][17][18][19]

Conclusion

While the specific historical discovery of this compound is not prominently documented, its chemical lineage is clear. It stands as a product of the convergence of research in heterocyclic chemistry, peptide synthesis, and the use of common protecting groups. The synthetic route via isatoic anhydride is efficient and highlights fundamental principles of organic chemistry. As a versatile intermediate, this compound continues to be a relevant molecule for synthetic chemists in academia and industry, enabling the construction of more complex and potentially bioactive compounds.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • benzyl 2-[(2-aminobenzoyl)amino]acetate. MySkinRecipes. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

  • Acid Anhydrides. Thieme Chemistry. [Link]

  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. [Link]

  • Isatoic anhydride - Wikipedia. Wikipedia. [Link]

  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. ResearchGate. [Link]

  • ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. ACS Publications. [Link]

  • 150374-97-3 | this compound. Next Peptide. [Link]

  • Benzyl Acetate. Lanxess. [Link]

  • Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [Link]

  • Showing Compound Benzyl acetate (FDB003367). FooDB. [Link]

  • Showing metabocard for 2-Aminobenzamide (HMDB0033947). Human Metabolome Database. [Link]

  • Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br. ResearchGate. [Link]

  • Benzyl Acetate: A Review on Synthetic Methods. Research Square. [Link]

  • An overview on synthetic methods of benzyl acetate. SciSpace. [Link]

  • Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. YouTube. [Link]

  • 20.6: Amides: The Least Reactive Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

Benzyl 2-(2-aminobenzamido)acetate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminobenzamide moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This technical guide focuses on Benzyl 2-(2-aminobenzamido)acetate, a strategically designed intermediate that provides researchers with a robust platform for the synthesis of compound libraries. By leveraging a protected carboxylic acid in the form of a benzyl ester and a reactive primary aromatic amine, this scaffold facilitates sequential, controlled derivatization. This document provides a comprehensive overview of the scaffold's synthesis, derivatization strategies, potential therapeutic applications based on its structural class, and detailed protocols for biological evaluation. It is intended to serve as a practical resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

The 2-Aminobenzamide Core: A Foundation for Bioactivity

The 2-aminobenzamide framework is a cornerstone in the development of therapeutic agents due to its versatile chemical nature and its presence in a variety of bioactive molecules. The arrangement of a carboxamide and an adjacent amino group on a benzene ring provides ideal anchor points for molecular recognition by biological targets. This scaffold is a key component in compounds demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2][3]

The strategic importance of isatoic anhydride as a starting material for many of these derivatives is well-documented; its reaction with various amines provides a straightforward entry into this chemical class.[4] this compound emerges as a particularly valuable second-generation intermediate. It preserves the core 2-aminobenzamide structure while incorporating a benzyl ester, a readily cleavable protecting group. This design allows for the systematic and independent modification of both the aromatic amine and the carboxylic acid, making it an ideal starting point for combinatorial library synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 150374-97-3[5][6]
Molecular Formula C₁₆H₁₆N₂O₃[6]
Molecular Weight 284.31 g/mol [5]
XLogP3 2.9[6]
PSA (Polar Surface Area) 81.4 Ų[6]

The structure of this compound contains three key functional groups that dictate its synthetic utility. The diagram below highlights these regions and their roles in chemical derivatization.

Caption: Key functional regions of the scaffold.

  • 2-Amino Group (Nucleophilic Handle): This primary aromatic amine is a key site for introducing molecular diversity. Its nucleophilicity allows for a wide range of reactions, including acylation, sulfonylation, and reductive amination, enabling the attachment of various R-groups.

  • Benzyl Ester (Protecting Group): The benzyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a variety of reaction conditions used to modify the 2-amino group but can be selectively removed under mild hydrogenolysis conditions. This orthogonality is critical for controlled, stepwise synthesis.

  • Amide Linkage (Structural Core): The amide bond provides structural rigidity and acts as both a hydrogen bond donor and acceptor, which is often crucial for target binding.

Synthesis and Derivatization Strategies

The true value of this compound lies in its application as a versatile platform for generating libraries of novel compounds. The following section details its synthesis and a logical workflow for derivatization.

Proposed Synthesis of the Core Scaffold

While specific literature on the direct synthesis of this compound is sparse, a reliable route can be designed based on well-established reactions of isatoic anhydride.[4] The reaction of isatoic anhydride with an amino acid ester is a standard and efficient method for producing 2-aminobenzamides.

Experimental Protocol: Synthesis of this compound

  • Reagents & Solvents: Isatoic anhydride, Glycine benzyl ester hydrochloride, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Step 1: Neutralization: To a solution of Glycine benzyl ester hydrochloride (1.0 eq) in anhydrous DMF, add TEA or DIPEA (1.1 eq) dropwise at 0 °C. Stir for 20 minutes to generate the free amine in situ.

  • Step 2: Ring Opening: Add Isatoic anhydride (1.0 eq) portion-wise to the reaction mixture. The choice of isatoic anhydride is strategic; it is a stable, commercially available solid that reacts cleanly with nucleophiles, releasing CO₂ as the only byproduct.[4]

  • Step 3: Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Workup: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure title compound.

Library Generation Workflow

The scaffold is designed for a two-stage derivatization process, allowing for the introduction of two independent points of diversity (R¹ and R²).

G start_node This compound (Core Scaffold) step_a_node Step A: Derivatize Amino Group (Acylation, Sulfonylation, etc.) start_node->step_a_node R¹-X intermediate_node Intermediate 1 (R¹ Installed) step_a_node->intermediate_node step_b_node Step B: Deprotect Benzyl Ester (Hydrogenolysis, H₂/Pd-C) intermediate_node->step_b_node intermediate_2_node Intermediate 2 (Free Carboxylic Acid) step_b_node->intermediate_2_node step_c_node Step C: Derivatize Carboxylic Acid (Amide Coupling, R²-NH₂) intermediate_2_node->step_c_node EDCI/HOBt final_product_node Final Product Library (R¹ and R² Diversity) step_c_node->final_product_node

Caption: Workflow for generating a diverse compound library.

Protocol for Step A: Derivatization of the 2-Amino Group (Example: Acylation)

  • Dissolve the core scaffold (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or DMF.

  • Add a base such as pyridine or TEA (1.2 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (R¹-COCl, 1.1 eq) dropwise.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify the product to obtain Intermediate 1. This step introduces the first point of diversity (R¹).

Protocol for Step B: Deprotection of the Benzyl Ester

  • Dissolve Intermediate 1 in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of Palladium on Carbon (10% Pd/C).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • The causality for this choice is the high efficiency and clean nature of hydrogenolysis; the byproducts are simply toluene and the catalyst, which is easily removed by filtration.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the free carboxylic acid (Intermediate 2).

Protocol for Step C: Derivatization of the Carboxylic Acid (Amide Coupling)

  • Dissolve Intermediate 2 (1.0 eq), the desired amine (R²-NH₂, 1.1 eq), and a coupling agent like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF.[7]

  • Cool the mixture to 0 °C and add Ethyl(dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).[7] The combination of EDCI and HOBt is a classic choice that minimizes side reactions and racemization (if chiral centers are present).[7]

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform a standard aqueous workup and purify by chromatography or recrystallization to obtain the final product containing both R¹ and R² diversity.

Medicinal Chemistry Applications of the Scaffold

By applying the derivatization strategies above, the this compound scaffold can be used to generate analogs targeting a wide range of diseases. The potential applications are inferred from extensive research on the broader 2-aminobenzamide class.

G scaffold 2-Aminobenzamide Core antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) scaffold->antimicrobial R¹, R² = Heterocycles, Halogenated Aryls anticancer Anticancer Agents (Apoptosis Induction, Cell Cycle Arrest) scaffold->anticancer R¹, R² = Substituted Anilines, Aromatic Moieties cns CNS Agents (Anticonvulsants) scaffold->cns R¹, R² = Small Alkyls, Heteroatom Chains enzyme Enzyme Inhibitors (DPP-IV, HDAC) scaffold->enzyme R¹, R² = Zinc-Binding Groups, Peptidomimetics

Caption: Therapeutic targets for 2-aminobenzamide derivatives.

  • Antimicrobial Agents: A series of 2-aminobenzamide derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[1] For instance, certain compounds showed excellent activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[4] By varying the substituents, researchers can modulate the electronic and steric properties to optimize antimicrobial potency.[1]

  • Anticancer Agents: Derivatives based on the o-aminobenzamide scaffold have been developed as potent anti-gastric cancer agents.[2] These compounds were shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion.[2] One lead compound, F8, demonstrated superior efficacy and lower toxicity compared to the clinical drug capecitabine in a xenograft model.[2] This highlights the scaffold's potential for generating novel oncology drugs.

  • Enzyme Inhibitors: The 2-aminobenzamide structure is a suitable backbone for designing enzyme inhibitors. It has been successfully used to develop inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[3] The scaffold can also be adapted to target other enzymes, such as histone deacetylases (HDACs), by incorporating appropriate zinc-binding groups.[7][8]

  • Central Nervous System (CNS) Agents: Related structures, such as N-benzyl-2-acetamidoacetamides, have been identified as potent anticonvulsants.[9] This suggests that by modifying the side chains of the 2-aminobenzamidoacetate core, it may be possible to develop novel agents for neurological disorders.

Bioassay Methodologies for Screening Derivatives

Once a library of compounds has been synthesized, a tiered screening approach is necessary to identify promising candidates. The choice of assay is dictated by the therapeutic target of interest.[10]

Table 2: Recommended Bioassay Platforms
Assay TypePurpose & PrincipleKey ParametersSource
Agar Well Diffusion Primary Antimicrobial Screen: Measures the ability of a compound to inhibit microbial growth. A zone of inhibition around a well containing the compound indicates activity.Zone of Inhibition (mm), Minimum Inhibitory Concentration (MIC).[4]
MTT Cell Viability Assay Primary Anticancer Screen: A colorimetric assay to assess a compound's cytotoxic effect on cancer cell lines. Viable cells reduce yellow MTT to purple formazan.IC₅₀ (concentration for 50% inhibition), GI₅₀ (concentration for 50% growth inhibition).[10]
Enzyme Inhibition Assay Target-Based Screen: Quantifies the ability of a compound to inhibit a specific enzyme. Often uses a substrate that produces a colorimetric or fluorescent signal upon cleavage.IC₅₀, Ki (inhibition constant).[11]
Receptor Binding Assay Target Engagement: Measures the affinity of a compound for a specific receptor, typically by competing with a radiolabeled or fluorescently labeled ligand.Ki, Kd (dissociation constant).[11]

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion)

  • Preparation: Prepare Mueller-Hinton agar plates and inoculate them uniformly with a standardized suspension of the target bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli).[4]

  • Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar.

  • Compound Application: Prepare stock solutions of the synthesized compounds in a suitable solvent like DMSO. Add a fixed volume (e.g., 50 µL) of each test compound solution into the wells. Include a positive control (standard antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. This method provides a rapid and cost-effective way to screen a large library for initial hits.

Conclusion and Future Outlook

This compound is more than a mere chemical; it is a strategic tool for medicinal chemists. Its design, featuring an accessible nucleophilic handle and a protected carboxylic acid, provides a logical and efficient pathway for the synthesis of diverse compound libraries. The proven track record of the 2-aminobenzamide core across multiple therapeutic areas—from infectious diseases to oncology—underscores the high potential of derivatives that can be generated from this scaffold. Future efforts could focus on employing this intermediate in diversity-oriented synthesis (DOS) to uncover novel biological activities or in the development of chemical probes to investigate new biological pathways. As the demand for novel, effective, and safe therapeutics continues to grow, the intelligent design and application of versatile scaffolds like this compound will remain indispensable to the drug discovery process.

References

  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. Available at: [Link][1]

  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link][4]

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-16. Available at: [Link][9]

  • He, Y., et al. (2022). Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. European Journal of Medicinal Chemistry, 227, 113888. Available at: [Link][2]

  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129–163. Available at: [Link][3]

  • MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate. Available at: [Link][5]

  • Kristen, G. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing SL. Available at: [Link][10]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. Available at: [Link][7]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry. Elsevier Ltd. Available at: [Link][11]

  • Ewha Womans University. (2008). Convenient synthesis and evaluation of biological activity of benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel histone deacetylase inhibitors. Available at: [Link][8]

Sources

Methodological & Application

Synthesis of Benzyl 2-(2-aminobenzamido)acetate from Isatoic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and scientific insights for the synthesis of Benzyl 2-(2-aminobenzamido)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic acyl substitution of isatoic anhydride with benzyl 2-aminoacetate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust methodology and a thorough understanding of the underlying chemical principles. This compound is utilized in organic synthesis as an intermediate for creating more complex molecules, particularly in the development of potential therapeutic agents.[1]

Introduction

The reaction between isatoic anhydride and a primary amine serves as a powerful and straightforward method for the preparation of 2-aminobenzamides. This transformation proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to afford the desired amide. In this application, we detail the synthesis of this compound (CAS 150374-97-3)[2][3][4], a molecule with the formula C16H16N2O3 and a molecular weight of 284.31 g/mol .[4] The strategic use of benzyl 2-aminoacetate as the nucleophile introduces a versatile ester functionality, which can be further manipulated in subsequent synthetic steps.

Reaction Principle and Mechanism

The core of this synthesis lies in the N-acylation of benzyl 2-aminoacetate by isatoic anhydride. The reaction is initiated by the nucleophilic attack of the primary amino group of benzyl 2-aminoacetate on the more electrophilic carbonyl carbon (C4) of the isatoic anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the opening of the anhydride ring. The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the final product, this compound. The use of a non-nucleophilic base, such as triethylamine, is crucial when starting with the hydrochloride or tosylate salt of the amino acid ester to liberate the free amine in situ.

A plausible reaction mechanism is the nucleophilic attack of the amino group of the glycine derivative on the carbonyl group of the isatoic anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and release carbon dioxide.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Isatoic Anhydride≥98%Commercially Available
Benzyl 2-aminoacetate hydrochloride (or tosylate salt)≥98%Commercially Available
Triethylamine (TEA)≥99%, anhydrousCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially Available
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glassware for workup and purification

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend benzyl 2-aminoacetate hydrochloride (1.0 eq) in anhydrous ethanol (30 mL).

  • Liberation of the Free Amine: To the suspension, add triethylamine (1.1 eq) dropwise at room temperature with stirring. Stir the mixture for 15-20 minutes to ensure the complete formation of the free benzyl 2-aminoacetate.

  • Addition of Isatoic Anhydride: Add isatoic anhydride (1.0 eq) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any unreacted starting materials and acidic byproducts, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexane can be employed to yield the pure product as a solid.

Data Presentation

Reagent Quantities and Yield
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Isatoic Anhydride163.13101.01.63 g
Benzyl 2-aminoacetate hydrochloride201.66101.02.02 g
Triethylamine101.19111.11.53 mL
Product: this compound284.31 --Expected Yield (80%): 2.27 g

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aminobenzoyl and benzyl groups, a singlet for the benzylic methylene protons, a doublet for the methylene protons of the glycine unit, and broad singlets for the amine and amide protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and amide functionalities, as well as for the aromatic and aliphatic carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the ester and amide, and aromatic C-H and C=C stretching vibrations. The carbonyl group (C=O) in an ester typically shows a stretching vibration around 1745 cm⁻¹.[6]

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the product (284.31). Common fragmentation patterns for benzyl esters include the formation of the benzyl cation (m/z 91) and the tropylium ion.[6]

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

Workflow Start Start Setup Suspend Benzyl 2-aminoacetate HCl in EtOH Start->Setup Add_TEA Add Triethylamine Setup->Add_TEA Add_IA Add Isatoic Anhydride Add_TEA->Add_IA Reflux Reflux for 2-4 hours Add_IA->Reflux Monitor Monitor by TLC Reflux->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Reaction Complete Evaporate Remove Solvent (Rotovap) Cooldown->Evaporate Extract Dissolve in EtOAc & Wash Evaporate->Extract Dry Dry with MgSO4 & Filter Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography or Recrystallization) Concentrate->Purify Characterize Characterize (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • Isatoic Anhydride: Irritating to eyes, respiratory system, and skin. Avoid contact with skin and eyes. Wear suitable protective gloves and eye/face protection.[7] Handle in a well-ventilated area.

  • Benzyl 2-aminoacetate hydrochloride and Triethylamine: Handle with care, avoiding inhalation and skin contact. Use in a fume hood.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from open flames and heat sources.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from isatoic anhydride. The described protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The detailed explanation of the reaction mechanism, experimental procedure, and characterization methods will be a valuable resource for researchers engaged in the synthesis of novel organic molecules for pharmaceutical and other applications.

References

  • Capot Chemical. This compound. [Link]

  • MySkinRecipes. benzyl 2-[(2-aminobenzoyl)amino]acetate. [Link]

  • ResearchGate. Plz help in identifying the compound?. [Link]

  • Chemistry Stack Exchange. What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. [Link]

Sources

Synthesis of Benzyl 2-(2-aminobenzamido)acetate from Benzyl Glycinate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of benzyl 2-(2-aminobenzamido)acetate, a valuable intermediate in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles.

Introduction

This compound (CAS No. 150374-97-3) is a derivative of 2-aminobenzamide, a scaffold found in a variety of biologically active compounds.[1][2][3][4] The synthesis route described herein utilizes the reaction of isatoic anhydride with benzyl glycinate. This method offers a straightforward and efficient approach to this N-acylated amino acid ester. The benzyl ester group serves as a useful protecting group for the carboxylic acid functionality of glycine, which can be selectively removed under various conditions in subsequent synthetic steps.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of benzyl glycinate acts as the nucleophile, attacking one of the carbonyl carbons of isatoic anhydride. The reaction mechanism can be broken down into the following key steps:

  • Preparation of Free Benzyl Glycinate: Benzyl glycinate is often supplied as a hydrochloride or tosylate salt to improve its stability and handling.[5] Prior to the reaction with isatoic anhydride, the free amine must be liberated. This is typically achieved by treating the salt with a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent. The base neutralizes the acid, freeing the nucleophilic amino group of the benzyl glycinate.

  • Nucleophilic Attack and Ring Opening: The liberated benzyl glycinate then attacks one of the carbonyl groups of isatoic anhydride. Isatoic anhydride possesses two electrophilic carbonyl carbons. The attack of the amine leads to the formation of a tetrahedral intermediate.

  • Decarboxylation: This intermediate is unstable and rapidly collapses. The ring opens with the expulsion of carbon dioxide, a thermodynamically favorable process that drives the reaction forward. This step results in the formation of the desired amide bond.[6]

The overall transformation is an efficient way to form the 2-aminobenzamide linkage to the glycine backbone.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment
  • Isatoic anhydride

  • Benzyl glycinate hydrochloride (or tosylate salt)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • Preparation of Benzyl Glycinate Free Base:

    • In a round-bottom flask under an inert atmosphere, suspend benzyl glycinate hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (1.1 equivalents) dropwise to the stirred suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of triethylammonium chloride as a white precipitate will be observed.

  • Acylation Reaction:

    • In a separate flask, dissolve isatoic anhydride (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the solution of isatoic anhydride to the benzyl glycinate mixture at room temperature.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

ParameterExpected Value/RangeNotes
Reaction Time 2 - 6 hoursMonitored by TLC
Reaction Temperature Room TemperatureExothermic reaction, initial cooling may be necessary
Solvent DCM, THF, DMFAnhydrous conditions are recommended
Yield 70 - 90%Dependent on purity of starting materials and reaction scale
Physical Appearance White to off-white solid
Purity (post-chromatography) >95%Assessed by NMR and/or LC-MS

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Figure 1: Synthetic Workflow cluster_prep Preparation of Benzyl Glycinate Free Base cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A Benzyl Glycinate HCl C Free Benzyl Glycinate A->C Base Treatment B Triethylamine in DCM B->C E Reaction Mixture C->E D Isatoic Anhydride D->E Addition F Crude Product E->F Aqueous Work-up G Purified Product F->G Column Chromatography

Sources

An In-Depth Guide to the Synthesis of Benzyl 2-(2-aminobenzamido)acetate: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of Benzyl 2-(2-aminobenzamido)acetate, a valuable intermediate for researchers and scientists in the field of medicinal chemistry and drug development. The unique structural motif of this compound, featuring a flexible amino acid-linker connected to an anthranilamide core, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This document offers a step-by-step methodology, explains the underlying chemical principles, and provides guidance on the characterization and purification of the target compound.

Introduction: The Significance of the Anthranilamide Scaffold

Anthranilamide derivatives are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes them ideal candidates for targeting diverse biological macromolecules. This compound serves as a crucial building block, enabling the introduction of a protected glycine moiety that can be further elaborated or deprotected to reveal a primary amine for subsequent chemical modifications.

Synthetic Strategy: Unveiling the Amide Bond

The synthesis of this compound is most effectively achieved through the acylation of benzyl glycinate with isatoic anhydride. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of benzyl glycinate attacks one of the carbonyl groups of isatoic anhydride. This is followed by a ring-opening and decarboxylation cascade to afford the desired amide product.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine of benzyl glycinate on the more electrophilic carbonyl carbon (C4) of isatoic anhydride. This forms a tetrahedral intermediate which then collapses, leading to the opening of the anhydride ring. Subsequent decarboxylation of the resulting carbamic acid intermediate is driven by the formation of gaseous carbon dioxide, which shifts the reaction equilibrium towards the product.

Materials and Reagents

Reagent/MaterialGradeSupplier
Isatoic Anhydride≥98%Sigma-Aldrich
Benzyl Glycinate Hydrochloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium BicarbonateSaturated Aqueous Solution---
BrineSaturated Aqueous Solution---
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Silica Gel60 Å, 230-400 mesh---

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale.

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.63 g, 10 mmol, 1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir the suspension at room temperature.

  • In a separate beaker, suspend benzyl glycinate hydrochloride (2.02 g, 10 mmol, 1.0 eq.) in DMF (10 mL).

  • To the benzyl glycinate hydrochloride suspension, slowly add triethylamine (2.9 mL, 21 mmol, 2.1 eq.) at room temperature. Stir for 10-15 minutes until the benzyl glycinate hydrochloride fully dissolves, indicating the formation of the free base. The use of a slight excess of triethylamine ensures the complete neutralization of the hydrochloride salt and facilitates the reaction.

Step 2: Acylation Reaction
  • Slowly add the solution of benzyl glycinate free base to the suspension of isatoic anhydride in the round-bottom flask at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

Step 3: Work-up and Extraction
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Shake the funnel vigorously and allow the layers to separate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted isatoic anhydride and acidic byproducts, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

The crude product can be purified by either column chromatography or recrystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield a solid.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Parameter Expected Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
Melting Point To be determined experimentally
Yield 70-85% (typical)
Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for this specific compound, the following spectroscopic data are predicted based on the analysis of its structural fragments and data from analogous compounds.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.5 - 8.2 (t, 1H, -NH-CO-)

    • 7.5 - 7.2 (m, 5H, Ar-H of benzyl group)

    • 7.4 - 6.6 (m, 4H, Ar-H of aminobenzoyl group)

    • 5.2 (s, 2H, -O-CH₂-Ar)

    • 4.5 (br s, 2H, -NH₂)

    • 4.3 (d, 2H, -NH-CH₂-CO-)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 169.0 (-COO-)

    • 168.0 (-CONH-)

    • 148.0, 135.0, 132.0, 128.5, 128.0, 127.5, 122.0, 118.0, 117.0, 116.0 (Aromatic C)

    • 67.0 (-O-CH₂-)

    • 43.0 (-NH-CH₂-)

  • FTIR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretch, amine and amide)

    • 3100-3000 (C-H stretch, aromatic)

    • 1740 (C=O stretch, ester)

    • 1640 (C=O stretch, amide I)

    • 1600, 1490 (C=C stretch, aromatic)

    • 1540 (N-H bend, amide II)

    • 1220 (C-O stretch, ester)

  • Mass Spectrometry (ESI+):

    • m/z 285.1 [M+H]⁺

    • m/z 307.1 [M+Na]⁺

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification Isatoic_Anhydride Isatoic Anhydride in DMF Reaction Combine and Heat (80 °C, 4-6 h) Isatoic_Anhydride->Reaction Benzyl_Glycinate Benzyl Glycinate HCl + TEA in DMF Benzyl_Glycinate->Reaction Extraction Ethyl Acetate/Water Extraction Reaction->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography or Recrystallization Dry_Concentrate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction; impure starting materials; insufficient heating.Check the purity of starting materials. Extend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at 80 °C.
Product is an oil and does not solidify Presence of residual solvent or impurities.Ensure complete removal of DMF under high vacuum. Purify the product using column chromatography. Attempt recrystallization from a different solvent system.
Multiple spots on TLC after purification Co-elution of impurities.Optimize the solvent system for column chromatography by trying different solvent polarities. Consider using a different stationary phase if necessary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isatoic anhydride is an irritant. Avoid inhalation and contact with skin and eyes.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid contact and inhalation.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this key intermediate for their drug discovery and development programs. The provided spectroscopic data, although predicted, serves as a valuable reference for the characterization of the final product.

References

  • Coppola, G. M. The Chemistry of Isatoic Anhydride. Synthesis1980, 1980 (07), 505-536. DOI: 10.1055/s-1980-29093.
  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinazolines. Tetrahedron1996, 52 (48), 15031-15070. DOI: 10.1016/S0040-4020(96)00898-X.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

Application Note: A Detailed Guide to the Synthesis of Sivelestat via the Benzyl 2-(2-aminobenzamido)acetate Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat, marketed as Elaspol®, is a potent and highly selective inhibitor of neutrophil elastase, a key protease implicated in the inflammatory cascade of various pathologies, including Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[1] Its therapeutic application has driven the need for efficient and scalable synthetic routes. This document provides a detailed technical guide for the synthesis of Sivelestat, focusing on a robust pathway that proceeds through the key intermediate, Benzyl 2-(2-aminobenzamido)acetate. The protocols herein are designed to provide both step-by-step instructions and the underlying chemical rationale, empowering researchers to confidently replicate and adapt these methods.

Section 1: The Synthetic Pathway to Sivelestat

The synthesis of Sivelestat Sodium Hydrate from readily available starting materials can be logically divided into three primary stages. This pathway is strategically designed to build the molecule's core structure sequentially, ensuring high yields and purity.

  • Formation of the Core Amide Intermediate (I): The synthesis begins with the ring-opening of Isatoic Anhydride by Glycine Benzyl Ester. This step efficiently forms the central benzamide linkage, yielding this compound.

  • Sulfonamide Bond Formation (II): The primary aromatic amine of intermediate I is then coupled with a protected sulfonyl chloride, 4-(pivaloyloxy)benzenesulfonyl chloride, to create the sulfonamide bond and yield the fully protected Sivelestat precursor.

  • Deprotection and Salt Formation (III): The final stage involves the selective cleavage of the benzyl ester protecting group and subsequent formation of the therapeutically active sodium salt, yielding Sivelestat Sodium Tetrahydrate. An advanced alkaline hydrolysis method is presented, which circumvents the need for catalytic hydrogenation.[2]

The overall transformation is depicted below.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Sulfonamide Coupling cluster_2 Stage 3: Deprotection & Salt Formation IA Isatoic Anhydride Int1 Intermediate I This compound IA->Int1 IA->Int1 Triethylamine, Acetonitrile/Water GBE Glycine Benzyl Ester (p-Tosylate Salt) GBE->Int1 Precursor Precursor II N-[2-[4-(Pivaloyloxy)benzenesulfonamido] benzoyl]glycine benzyl ester Int1->Precursor PSC 4-(Pivaloyloxy)benzenesulfonyl chloride PSC->Precursor PSC->Precursor Pyridine, DCM Sivelestat Sivelestat Sodium Tetrahydrate Precursor->Sivelestat Precursor->Sivelestat NaOH (aq), Acetone, pH 9-11

Figure 1: Overall synthetic pathway to Sivelestat Sodium Tetrahydrate.

Section 2: Synthesis of Intermediate I: this compound

Principle & Rationale

This protocol details the synthesis of the key intermediate via the nucleophilic acyl substitution of isatoic anhydride. The primary amine of glycine benzyl ester acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to a ring-opening cascade, releasing carbon dioxide and forming the desired N-(2-aminobenzoyl)glycine derivative. Using the p-toluenesulfonate salt of glycine benzyl ester is common practice, as it is a stable, crystalline solid that is easily handled.[3][4] An organic base, such as triethylamine, is required to neutralize the tosylate salt, liberating the free amine for the reaction.[5]

Materials and Equipment
  • Reagents: Isatoic Anhydride, Glycine Benzyl Ester p-Tosylate Salt, Triethylamine, Acetonitrile, Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, filtration apparatus (Büchner funnel), vacuum oven.

Detailed Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Isatoic Anhydride (1.0 eq).

  • Solvent and Reagent Addition: Add acetonitrile and water as the solvent system. A typical ratio is between 5 to 10 volumes relative to the isatoic anhydride.[5] Add Glycine Benzyl Ester p-Tosylate Salt (approx. 1.0-1.1 eq).

  • Base Addition: Cool the suspension in an ice bath and slowly add Triethylamine (approx. 1.1-1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a significant amount of organic solvent is used, it can be removed under reduced pressure.[5]

  • Precipitation: Add 5-10 volumes of deionized water to the mixture to precipitate the product.

  • Filtration and Drying: Stir the resulting suspension at a low temperature (0-5 °C) for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours to yield this compound as a solid.[5]

Section 3: Synthesis of Precursor II: N-[2-[4-(Pivaloyloxy)benzenesulfonamido]benzoyl]glycine benzyl ester

Principle & Rationale

This step constructs the sulfonamide linkage, which is crucial for the molecule's activity. The nucleophilic primary amine of Intermediate I attacks the electrophilic sulfur atom of 4-(pivaloyloxy)benzenesulfonyl chloride. The reaction is typically conducted in an anhydrous aprotic solvent in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.

Materials and Equipment
  • Reagents: this compound (Intermediate I ), 4-(Pivaloyloxy)benzenesulfonyl chloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

  • Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath.

Detailed Protocol
  • Reaction Setup: Charge a dry, nitrogen-purged three-neck flask with Intermediate I (1.0 eq) and anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (approx. 2.0-3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 4-(pivaloyloxy)benzenesulfonyl chloride (approx. 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize excess pyridine. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the pure Precursor II .[5]

Section 4: Synthesis of Sivelestat Sodium Tetrahydrate

Principle & Rationale

The final step converts the protected precursor into the active pharmaceutical ingredient. Historically, this was achieved by catalytic hydrogenation to remove the benzyl group, followed by salt formation.[2] However, a more efficient method involves direct alkaline hydrolysis.[2] In a mixed solvent system of acetone and water, a base like sodium hydroxide performs a dual function: it saponifies the benzyl ester to a carboxylate and neutralizes the resulting carboxylic acid to form the sodium salt. Careful control of pH is critical; maintaining a pH of 9-11 ensures complete reaction and facilitates the direct precipitation of the desired Sivelestat Sodium Tetrahydrate, simplifying isolation and avoiding the use of expensive and hazardous hydrogenation catalysts.[2]

Materials and Equipment
  • Reagents: Precursor II , Acetone, Sodium Hydroxide (e.g., 8N aqueous solution), Deionized Water.

  • Equipment: Jacketed reaction vessel, mechanical stirrer, pH meter, temperature probe, filtration apparatus.

Detailed Protocol
  • Dissolution: Dissolve Precursor II (1.0 eq) in acetone (approx. 10-15 volumes) in a reaction vessel.

  • Base Addition and pH Control: At room temperature, add an aqueous solution of sodium hydroxide dropwise while vigorously stirring. Continuously monitor the pH, adjusting the addition rate to maintain the pH in the range of 9-11.[2]

  • Reaction: Stir the mixture at room temperature for 5-15 hours. The formation of a solid precipitate indicates product formation.[2]

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with acetone to remove any unreacted starting material and impurities.

  • Drying: Dry the final product under vacuum at a mild temperature (e.g., 40 °C) to obtain Sivelestat Sodium Tetrahydrate as a crystalline solid.[2] The purity of the final compound should be confirmed by HPLC analysis.[6]

Section 5: Process Workflow and Data Summary

General Laboratory Workflow

The synthesis of each compound follows a logical sequence of operations designed to maximize yield and purity.

G Setup 1. Reaction Setup (Flask, Reagents, Solvent) Reaction 2. Controlled Reaction (Temperature, Time, Stirring) Setup->Reaction Monitor 3. In-Process Control (TLC / HPLC) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Quench & Work-up (Extraction, Washing) Monitor->Workup Proceed if complete Isolate 5. Product Isolation (Filtration / Evaporation) Workup->Isolate Purify 6. Purification (Crystallization / Chromatography) Isolate->Purify Analyze 7. Final Analysis (NMR, MS, HPLC Purity) Purify->Analyze

Figure 2: A generalized experimental workflow for a synthetic step.

Data Summary Table
StepKey TransformationReactantsConditionsTypical Yield
I Amide FormationIsatoic Anhydride, Glycine Benzyl Ester SaltReflux in Acetonitrile/Water with Triethylamine>85%
II Sulfonamide CouplingIntermediate I , 4-(Pivaloyloxy)benzenesulfonyl chloridePyridine, DCM, 0°C to RT>80%
III Debenzylation & Salt FormationPrecursor II NaOH (aq), Acetone, RT, pH 9-11~80%[2]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Isatoic anhydride and sulfonyl chlorides can be irritating. Avoid inhalation of dust and skin contact.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Phosgene, used in the synthesis of isatoic anhydride, is extremely toxic and requires specialized handling procedures.[7]

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Method for synthesizing sivelestat. (2011). JP2011051974A.
  • Synthesis of N-[2-(4-pivaloyloxyphenylsulfonamido)benzoyl]glycine benzyl ester. (2003). Chinese Journal of Medicinal Chemistry, 34(8), 369-370. [Link]

  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. [Link]

  • Ajibosin, G., & Ejele, A. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. [Link]

  • Method for preparing sivelestat sodium. (2011). CN101575306B.
  • Preparation method of glycine benzyl ester toluene-4-sulfonate. (2016). CN105503665A.
  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2021). ACS Omega. [Link]

  • Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. (2012). CN101973956B.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2015). Boletín de la Sociedad Química de México. [Link]

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. (2013). ResearchGate. [Link]

  • Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate. (2013). KR101247137B1.
  • Liu, Y., et al. (2020). Detection of sivelestat and its metabolite in small volumes of plasma from Chinese ALI/ARDS patients with SIRS via high-throughput UPLC-MS/MS: A pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Notes and Protocols for the Characterization of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-(2-aminobenzamido)acetate is a chemical intermediate with a molecular structure that incorporates a benzyl ester, a secondary amide, and a primary aromatic amine.[1] This combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[1] Accurate and comprehensive characterization of this compound is critical to ensure its identity, purity, and suitability for downstream applications in research and drug development.

This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A foundational aspect of characterization is the determination of the compound's fundamental physicochemical properties.

PropertyValueSource
CAS Number 150374-97-3Echemi[1]
Molecular Formula C₁₆H₁₆N₂O₃Echemi[1]
Molecular Weight 284.31 g/mol Echemi[1]
Exact Mass 284.11600Echemi[1]
Physical State Solid (predicted)Inferred from structure
Melting Point Not reported in reviewed literature
Solubility Soluble in organic solvents such as DMSO, DMF, methanol, acetonitrile.Inferred from structure

Expert Insight: The presence of both polar (amine, amide) and non-polar (benzyl, aromatic rings) moieties suggests that while this compound will be soluble in a range of organic solvents, its solubility in non-polar solvents like hexanes is likely to be low. For analytical purposes, solvents such as methanol, acetonitrile, and DMSO are recommended starting points for solubility testing.

Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow is recommended to establish the compound's identity, purity, and structural integrity.

Analytical_Workflow cluster_0 Sample Preparation cluster_3 Characterization Data Sample Sample Solubilization Solubilization Sample->Solubilization HPLC_UV HPLC-UV (Purity & Quantification) Solubilization->HPLC_UV HPLC_MS HPLC-MS (Mass Verification) Solubilization->HPLC_MS NMR NMR Spectroscopy ('H & ¹³C) (Structure Elucidation) Solubilization->NMR FTIR FTIR Spectroscopy (Functional Groups) Solubilization->FTIR Purity_Profile Purity_Profile HPLC_UV->Purity_Profile Structural_Confirmation Structural_Confirmation HPLC_MS->Structural_Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation

Caption: A typical analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC is the method of choice for assessing the purity of this compound. The compound is separated from potential impurities on a non-polar stationary phase, with a polar mobile phase. The retention time and peak area are used to determine the purity of the sample.

Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Expert Insight: The choice of a C18 column provides good retention for the relatively non-polar benzyl and aromatic groups. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. The addition of formic acid to the mobile phase helps to protonate the amino groups, leading to sharper peaks and improved chromatography. A detection wavelength of 254 nm is chosen due to the strong UV absorbance of the aromatic rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: Coupling HPLC with mass spectrometry provides unequivocal confirmation of the compound's identity by determining its molecular weight. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol: HPLC-MS Analysis
  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in 50:50 acetonitrile:water.

  • HPLC Conditions:

    • Use the same HPLC method as described for the purity assessment.

  • Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C

Expected Results: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 285.12. Depending on the source conditions, adducts with sodium [M+Na]⁺ (m/z 307.10) or potassium [M+K]⁺ (m/z 323.08) may also be observed. Further fragmentation can be induced to confirm the structure, with an expected major fragment being the benzyl cation at m/z 91, and another significant fragment from the cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0t1H-NH- (amide)
~7.6-6.6m9HAromatic protons
~5.2s2H-CH₂- (benzyl ester)
~4.9s (broad)2H-NH₂ (aromatic amine)
~4.1d2H-CH₂- (glycine)

Expert Insight: The amide proton is expected to be a triplet due to coupling with the adjacent glycine methylene protons. The aromatic region will be complex due to the presence of two different aromatic rings. The broadness of the primary amine signal is due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Chemical Shift (ppm)Assignment
~170C=O (ester)
~168C=O (amide)
~148C-NH₂ (aromatic)
~136C (ipso, benzyl)
~132-115Aromatic carbons
~66-CH₂- (benzyl ester)
~42-CH₂- (glycine)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Protocol: FTIR Analysis
  • Sample Preparation:

    • The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic FTIR Peaks
Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric & symmetric)Primary Aromatic Amine (-NH₂)
~3300N-H stretchSecondary Amide (-NH-)
~1735C=O stretchEster
~1650C=O stretch (Amide I band)Secondary Amide
~1540N-H bend (Amide II band)Secondary Amide
1620-1580N-H bendPrimary Amine
~1250C-N stretchAromatic Amine
~1200 & ~1100C-O stretchEster

Expert Insight: The presence of two distinct N-H stretching regions (one for the primary amine and one for the secondary amide) and two different carbonyl stretching frequencies (ester and amide) are key diagnostic features in the FTIR spectrum of this compound. The Amide I and II bands are also characteristic of the secondary amide linkage.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its identity, the accurate determination of its purity, and the detailed elucidation of its chemical structure. Adherence to these protocols will ensure the quality and reliability of this important chemical intermediate in research and development settings.

References

  • MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Monitoring the Synthesis of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the reaction progress of Benzyl 2-(2-aminobenzamido)acetate synthesis. The method provides efficient separation of the starting materials, the final product, and potential process-related impurities or degradation products. Developed for researchers, process chemists, and quality control analysts in the pharmaceutical industry, this guide offers a detailed protocol, explains the rationale behind the method parameters, and includes procedures for method validation and data interpretation, ensuring trustworthy and reproducible results.

Introduction: The Need for In-Process Monitoring

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, typically involves the formation of an amide bond.[][2] Amide synthesis reactions, while common, require careful monitoring to optimize yield, minimize side-product formation, and ensure reaction completion.[] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the specificity and sensitivity required to track multiple components in a complex reaction matrix simultaneously.[3]

This document outlines a stability-indicating HPLC method, which is crucial not only for monitoring the reaction but also for assessing the stability of the final product. A stability-indicating method is one that can accurately distinguish the active pharmaceutical ingredient (API) or intermediate from its potential degradation products, a requirement stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] By subjecting the target compound to forced degradation conditions, we can validate the method's specificity and gain insights into the molecule's degradation pathways.[5][6][7]

Reaction Scheme & Analytical Challenge

The synthesis of this compound is typically achieved via the nucleophilic substitution reaction between 2-aminobenzamide and an appropriate benzyl ester, such as benzyl 2-bromoacetate. The primary analytical challenge is to develop a method that can resolve the polar starting material (2-aminobenzamide), the relatively non-polar product (this compound), and the other reactant (benzyl 2-bromoacetate) in a single chromatographic run.

Reaction_Scheme Figure 1: Synthesis of this compound cluster_products Products 2_aminobenzamide 2-Aminobenzamide product This compound 2_aminobenzamide->product + 2_aminobenzamide->product benzyl_bromoacetate Benzyl 2-bromoacetate benzyl_bromoacetate->product benzyl_bromoacetate->product byproduct HBr

Caption: Figure 1: Synthesis of this compound

Principle of the HPLC Method

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C16 amide) and the mobile phase is polar. Compounds are separated based on their hydrophobicity; less polar compounds (like the product) are retained longer on the column than more polar compounds (like the 2-aminobenzamide starting material).

A gradient elution is employed, where the concentration of the organic solvent in the mobile phase is increased over time. This ensures that both polar and non-polar analytes are eluted with good peak shape and within a practical analysis time. Detection is performed using a UV-Vis detector, as all key compounds possess chromophores that absorb light in the UV spectrum.[8]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 4-decimal place minimum.

  • pH Meter: Calibrated.

  • Solvents & Reagents: HPLC grade acetonitrile, methanol, and water. Potassium phosphate monobasic (KH₂PO₄), and phosphoric acid (85%). Reference standards for 2-aminobenzamide and this compound.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the tables below for clarity.

ParameterConditionRationale
Column Discovery® RP-Amide C16, 150 x 4.6 mm, 5 µmThe C16 amide stationary phase provides a unique selectivity for aromatic compounds and amides, offering excellent retention and peak shape. It is a robust alternative to standard C18 phases.[8]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0A buffered mobile phase is essential for reproducible chromatography of ionizable compounds. A pH of 3.0 ensures that the primary amine on 2-aminobenzamide is protonated, leading to consistent retention and sharp peaks.[8][9]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak efficiency.
Detection UV at 254 nmA wavelength of 254 nm provides good sensitivity for all key aromatic analytes (reactants and product), allowing for their simultaneous monitoring.[8]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overload.
Run Time 25 minutesSufficient time to elute all components of interest and re-equilibrate the column for the next injection.

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Reaction Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of cold diluent to prevent further reaction.

    • Perform a further 1:100 dilution by transferring 10 µL of the quenched solution into 990 µL of diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The final concentration should be within the linear range of the method.

System Suitability and Analysis Protocol
  • Equilibrate the System: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (0.1 mg/mL) five times. The system is deemed ready for analysis if the acceptance criteria in Table 3 are met.

  • Analysis: Once the SST passes, inject the prepared reaction samples.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and quantification.[10]
Theoretical Plates (N) > 4000Indicates good column efficiency and separation power.[10]
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.[10]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsDemonstrates the stability of the pump and the reproducibility of the gradient formation.[10]

Table 3: System Suitability Test (SST) Acceptance Criteria

Method Specificity: Forced Degradation Protocol

To ensure the method is stability-indicating, forced degradation studies must be performed.[4][11] This involves intentionally stressing the product to generate potential degradation products and demonstrating that they are well-separated from the main analyte peak.

  • Prepare Stress Samples: Prepare solutions of this compound (approx. 0.1 mg/mL) and subject them to the following conditions. Aim for 5-20% degradation.[7]

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours. Neutralize with 1N HCl before injection.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples alongside an unstressed control sample using the HPLC method described.

  • Evaluation: The method is considered specific if the main product peak is chromatographically pure and well-resolved from all degradation product peaks. Peak purity analysis using a DAD detector is highly recommended to confirm that no co-eluting peaks are present.[7]

Data Analysis & Workflow

The following workflow illustrates the process from sampling to final data analysis. Quantification is typically performed using an external standard calibration curve.

Analytical_Workflow Figure 2: Analytical Workflow for Reaction Monitoring A 1. Reaction Sampling (Aliquot at time t) B 2. Sample Quenching & Dilution A->B C 3. Filtration (0.45 µm PTFE filter) B->C D 4. HPLC Analysis (Inject into validated system) C->D E 5. Data Acquisition (Chromatogram Generation) D->E F 6. Peak Integration (Area of Reactants & Product) E->F G 7. Quantification (Calculate concentration vs. standards) F->G

Caption: Figure 2: Analytical Workflow for Reaction Monitoring

Calculations

The percentage of reactant consumed or product formed can be calculated based on the peak areas obtained from the chromatograms.

  • Concentration Calculation (External Standard): Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

  • Reaction Conversion (%): % Conversion = ([Product]_t / ([Product]_t + [Reactant]_t)) * 100 Where [Product]t and [Reactant]t are the concentrations of the product and limiting reactant at time 't', respectively.

Expected Results

Under the specified conditions, a clear separation of the starting materials and the product is expected. The typical retention times are shown in Table 4.

CompoundExpected Retention Time (min)
2-Aminobenzamide~ 3.5
Benzyl 2-bromoacetate~ 12.8
This compound~ 10.2

Table 4: Typical Retention Times

Conclusion

The RP-HPLC method detailed in this application note is specific, robust, and well-suited for monitoring the synthesis of this compound. The gradient elution provides excellent resolution between reactants, product, and potential degradation products, confirming its stability-indicating properties. This protocol provides a reliable tool for reaction kinetic studies, process optimization, and quality control, ensuring the integrity and purity of the target intermediate.

References

  • Vertex AI Search result citing a study on ion-pair reversed-phase HPLC for aromatic amines, detailing column and mobile phase conditions.
  • Vertex AI Search result from R Discovery on forced degradation studies, emphasizing specificity and peak purity.
  • Vertex AI Search result from an article on the essential nature of forced degradation studies for developing stability-indic
  • Vertex AI Search result from Thermo Fisher Scientific on HPLC determination of amines, including precolumn derivatiz
  • Vertex AI Search result from BioPharm International discussing the purpose and execution of forced degrad
  • Vertex AI Search result from Semantic Scholar on the quantitative determination of aromatic amines in textiles using HPLC-MS/MS.
  • Vertex AI Search result from ResearchGate on the HPLC enantiomeric separation of aromatic amines, noting the use of acidic mobile phases.
  • Vertex AI Search result on the development of a method for analyzing primary arom
  • Vertex AI Search result from SGS providing a practical guide on how to approach a forced degradation study, including target degrad
  • Vertex AI Search result from NIH reviewing the development of forced degradation and stability-indic
  • Vertex AI Search result from ResearchGate on the development and validation of a stability-indicating RP-HPLC method, mentioning ICH guidelines.
  • Vertex AI Search result on analytical methodology for reactive starting materials in pharmaceutical synthesis, highlighting RP-HPLC as the preferred technique.
  • Vertex AI Search result from Sigma-Aldrich detailing the HPLC analysis of amides on a Discovery® RP-Amide C16 column with a phosphate buffer
  • Vertex AI Search result from BOC Sciences reviewing various methods for amide synthesis and the importance of reaction monitoring.
  • Vertex AI Search result from ResearchGate showing HPLC analysis of benzyl acetate and rel
  • Vertex AI Search result from Echemi providing physicochemical properties of Benzyl 2-(2-aminobenzamido)
  • Vertex AI Search result from The Royal Society of Chemistry showing HPLC purification using an ammonium acetate buffer with an acetonitrile gradient.
  • Vertex AI Search result from a PMC-NIH article on the stability of amide frameworks under various conditions.
  • Vertex AI Search result on the direct synthesis of amides
  • Vertex AI Search result from PubMed on the HPLC analysis of benzyl acet
  • Vertex AI Search result from MDPI on the synthesis of 2-aminobenzamide deriv
  • Vertex AI Search result from the University of Bologna on HPLC analysis in peptide synthesis.
  • Vertex AI Search result from ResearchGate on the synthesis of benzyl acet
  • Vertex AI Search result from ResearchGate showing reactions of benzamide deriv
  • Vertex AI Search result from ResearchGate on the HPLC method development for drug intermedi
  • Vertex AI Search result from Benchchem providing a troubleshooting workflow for HPLC analysis of benzoic acid deriv
  • Vertex AI Search result from Ataman Kimya providing properties of Benzyl acet
  • Vertex AI Search result from Google Patents on the production process of benzyl acet
  • Vertex AI Search result on an HPLC method for thioctic acid, providing examples of system suitability parameters and validation d
  • Vertex AI Search result from Scirp.
  • Vertex AI Search result from Google Patents on the preparation of a related intermedi
  • Vertex AI Search result from Semantic Scholar on the reaction mechanism of aminolyses of benzyl 2-pyridyl carbon

Sources

Topic: Advanced Purification Strategies for Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Bench of a Senior Application Scientist

The Imperative for Purity: Understanding the Compound

Benzyl 2-(2-aminobenzamido)acetate is a versatile molecule featuring an aromatic amine, an amide, and a benzyl ester. This combination of functional groups makes it a valuable building block but also presents specific challenges during purification. Impurities, often stemming from unreacted starting materials or side reactions, can compromise the yield, purity, and biological activity of downstream products. Achieving high purity (>98%) is therefore not just a goal but a prerequisite for its use in sensitive applications like drug development.

Common Process-Related Impurities:

The synthesis of the target compound typically involves the reaction of an activated 2-aminobenzoic acid derivative with benzyl glycinate. Potential impurities can include:

ImpurityChemical NameOriginRemoval Strategy
Starting Material 2-Aminobenzoic AcidUnreacted starting materialBasic aqueous wash (e.g., NaHCO₃ solution)
Starting Material Benzyl GlycinateUnreacted starting materialAcidic aqueous wash (e.g., dilute HCl)
By-product Benzyl AlcoholHydrolysis of the ester or excess reagentAqueous washes; column chromatography for trace amounts[1]
Solvents e.g., Toluene, DMF, THFResidual reaction solventsConcentration under high vacuum; final purification steps

Foundational Purification: The Extractive Work-up

Before attempting more rigorous purification, a liquid-liquid extraction is essential to remove the bulk of ionic impurities. This initial step significantly reduces the burden on subsequent chromatographic or recrystallization procedures.

Protocol 1: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous HCl solution. This step protonates and removes residual basic impurities like unreacted benzyl glycinate.[2] Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates and removes acidic impurities, primarily unreacted 2-aminobenzoic acid.[1] Vent the funnel frequently to release CO₂ gas produced during neutralization. Drain and discard the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This crucial step helps to break up any emulsions and removes the majority of dissolved water from the organic phase.[2]

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, pre-purified product.

G cluster_0 Extractive Work-up Workflow A Crude Reaction Mixture B Dissolve in Ethyl Acetate A->B C Wash with 1M HCl (Removes Basic Impurities) B->C D Wash with sat. NaHCO3 (Removes Acidic Impurities) C->D E Wash with Brine (Removes Water) D->E F Dry with Na2SO4 E->F G Concentrate in vacuo F->G H Crude Product for Further Purification G->H

Caption: Workflow for the initial extractive purification.

High-Purity Techniques: Choosing the Right Path

After the initial work-up, the choice between recrystallization and column chromatography depends on the nature of the impurities and the physical properties of the product.

G Start Crude Product is... IsSolid A Crystalline Solid? Start->IsSolid IsOil An Oil or Amorphous Solid? IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Column Chromatography IsOil->Chromatography Yes ImpuritiesKnown Impurities have different polarity? ImpuritiesKnown->Chromatography Yes Recrystallize->ImpuritiesKnown Fails or purity is low

Caption: Decision tree for selecting a primary purification method.

A. Purification by Recrystallization

Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution.

Protocol 2: Recrystallization

  • Solvent Screening: The key to successful recrystallization is solvent selection. Test solubility of the crude product in small amounts of various solvents. Ideal solvents will fully dissolve the compound when hot but yield crystals upon cooling. Good starting points are ethyl acetate, isopropanol, ethanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Causality: Adding the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. Slow cooling is vital for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Troubleshooting Recrystallization

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some solvent to concentrate the solution and cool again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[2]
Compound 'Oils Out' The solution is cooling too quickly; the solvent's boiling point is higher than the compound's melting point.Re-heat to dissolve the oil, then allow the solution to cool more slowly (e.g., by insulating the flask). Choose a solvent with a lower boiling point.[2]
B. Purification by Silica Gel Column Chromatography

For oils, amorphous solids, or when impurities have similar solubility profiles to the product, column chromatography is the method of choice. It separates compounds based on their differential polarity.

Protocol 3: Column Chromatography

  • TLC Analysis: Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where the target compound has an Rf value of approximately 0.25-0.35.[2] This ensures good separation and a reasonable elution time.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small plug of glass wool and a thin layer of sand at the bottom.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The mass of silica should be 20-50 times the mass of the crude sample.[2]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent until the level is just above the silica bed. Crucially, never let the column run dry.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM.

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution, collecting the eluting solvent in numbered fractions (e.g., test tubes).

    • If a gradient elution is needed (i.e., for separating compounds of widely different polarities), gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.

The Final Verdict: Purity Assessment

Structural confirmation and purity determination are non-negotiable final steps. A combination of techniques provides the most comprehensive assessment.

TechniqueParameter MeasuredStrengths
RP-HPLC-UV Chromatographic Purity (%)Excellent for separating the main compound from UV-active impurities; high precision and robustness.[3]
¹H NMR Structural Confirmation & Molar PurityProvides absolute structural confirmation. Can be used for quantitative analysis (qNMR) with an internal standard.[3][4]
LC-MS Molecular Weight & Impurity IDConfirms the molecular weight of the product and helps identify unknown impurities.[3]
Protocol 4: Purity Assessment by RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg/mL of the purified product in the initial mobile phase composition.

This method provides a quantitative measure of purity, expressed as a percentage of the total peak area. For regulatory filings, this method must be fully validated according to ICH guidelines.[5]

References

  • A Comparative Guide to Assessing the Purity of Synthesized Benzyl-PEG2-acid Conjugates. (n.d.). BenchChem.
  • Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide. (n.d.). BenchChem.
  • An unprecedented route for benzyl/alkyl acetate synthesis from alcohols. (n.d.). The Royal Society of Chemistry.
  • benzyl 2-[(2-aminobenzoyl)amino]acetate. (n.d.). MySkinRecipes.
  • A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. (n.d.). BenchChem.
  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (n.d.). BenchChem.
  • Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography. (n.d.). BenchChem.
  • A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. (2006). PubMed.
  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2021). Scirp.org.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzyl 2-(2-aminobenzamido)acetate

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing the quinazolinone scaffold. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug discovery and development.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step procedure, and discuss critical parameters for successful scale-up.

Synthetic Strategy: A Tale of Two Pathways

Two primary synthetic routes are commonly considered for the preparation of this compound:

  • Acylation of Benzyl Glycinate with Isatoic Anhydride: This is the recommended route for scale-up due to its generally clean reaction profile, good yields, and the commercial availability of the starting materials. The reaction proceeds via the nucleophilic attack of the amino group of benzyl glycinate on the carbonyl group of isatoic anhydride, leading to the formation of the desired amide bond and the release of carbon dioxide.

  • N-Alkylation of 2-Aminobenzamide with a Benzyl Haloacetate: This alternative involves the reaction of 2-aminobenzamide with a reagent like benzyl 2-bromoacetate. While viable, this method can be prone to side reactions, such as N,N-dialkylation, and the handling of lachrymatory benzyl haloacetates requires stringent safety precautions.

This guide will focus on the first and more advantageous route.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the key stages of the synthesis, from the preparation of the reaction mixture to the isolation of the pure product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Isatoic Anhydride and Solvent B Add Benzyl Glycinate (or its tosylate salt + base) A->B Step 1 C Heat to Reflux B->C Step 2 D Monitor by TLC C->D Step 3 E Cool and Filter (if precipitate forms) D->E Step 4 F Aqueous Wash E->F Step 5 G Extract with Organic Solvent F->G Step 6 H Dry Organic Layer G->H Step 7 I Concentrate in vacuo H->I Step 8 J Recrystallize I->J Step 9 K Dry Final Product J->K Step 10

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound from Isatoic Anhydride

This protocol is designed for a laboratory scale of approximately 10-20 grams and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar Equivalents
Isatoic Anhydride163.1310.0 g1.0
Benzyl Glycinate Tosylate Salt337.3922.8 g1.1
Triethylamine (TEA)101.199.3 mL (6.8 g)1.1
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11300 mL for extraction-
Saturated Sodium Bicarbonate Solution-2 x 100 mL for washing-
Brine-100 mL for washing-
Anhydrous Magnesium Sulfate120.37For drying-
Ethanol46.07For recrystallization-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add isatoic anhydride (10.0 g, 61.3 mmol) and N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Reactants: To the stirred suspension, add benzyl glycinate tosylate salt (22.8 g, 67.4 mmol). This is followed by the dropwise addition of triethylamine (9.3 mL, 67.4 mmol) over 10-15 minutes. The addition of the base will neutralize the tosylate salt, liberating the free benzyl glycinate to react.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the isatoic anhydride spot and the appearance of a new, higher Rf product spot will indicate the reaction is proceeding.

  • Work-up - Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of cold water with stirring. A precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any residual DMF and triethylamine hydrotosylate.

  • Extraction (Alternative to Precipitation): If a precipitate does not form or is difficult to filter, the product can be extracted. To the diluted reaction mixture, add ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Aqueous Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acidic components, and then with brine (100 mL) to reduce the water content in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system. Ethanol or a mixture of ethyl acetate and hexane are good starting points. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying of Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization
  • Appearance: White to off-white solid.

  • Expected Yield: 75-85%.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.7 (t, 1H, NH), 7.9 (dd, 1H), 7.4-7.2 (m, 6H), 6.8 (d, 1H), 6.6 (t, 1H), 5.2 (s, 2H, OCH₂Ph), 4.3 (d, 2H, NHCH₂), 4.2 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~169.5, 168.0, 150.0, 135.0, 133.0, 128.8, 128.6, 128.4, 122.0, 117.5, 116.0, 115.0, 67.5, 43.0.

Scale-Up Considerations and Process Optimization

  • Solvent Choice: While DMF is an excellent solvent for this reaction, its high boiling point and potential for decomposition at elevated temperatures can be problematic on a larger scale. Consider exploring alternative, lower-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane, or even a higher-boiling ether like diglyme.

  • Base Selection: Triethylamine is a common and effective base. For larger scales, other organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, but may require longer reaction times due to their lower solubility.

  • Temperature Control: Maintaining a consistent reaction temperature is crucial for preventing side reactions and ensuring complete conversion. On a larger scale, use a jacketed reactor with a circulating temperature control unit.

  • Work-up and Isolation: The precipitation method is generally preferred for scale-up as it avoids the use of large volumes of extraction solvents. The conditions for precipitation (e.g., temperature, rate of addition to water) should be optimized to ensure good crystal morphology for easy filtration.

  • Purification: Recrystallization is an effective purification method for this compound. The choice of solvent and the cooling profile will significantly impact crystal size and purity. A seeded crystallization may be beneficial for reproducibility on a larger scale.

Safety Precautions

  • Isatoic Anhydride: May cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl Glycinate Tosylate Salt: May cause skin and eye irritation. Handle with appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage fertility or the unborn child. Handle in a fume hood with appropriate PPE.

  • Benzyl 2-bromoacetate (if using the alternative route): Lachrymator. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3] Handle only in a fume hood with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before commencing any chemical synthesis.

References

  • Zaytsev, A. V., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 625–631. [Link]

  • Patel, V. F., et al. (2012). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents. Molecules, 17(4), 4287-4301. [Link]

  • PubChem. (n.d.). Benzyl bromoacetate. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 2-(2-aminobenzamido)acetate, also known as N-(2-aminobenzoyl)glycine benzyl ester, is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of various nitrogen-containing heterocyclic compounds.[1][2] Its structure, incorporating a nucleophilic aniline moiety, a central amide linkage, and an electrophilic benzyl ester, provides a unique platform for intramolecular cyclization reactions. This guide offers an in-depth exploration of its synthesis and primary applications, with a focus on the construction of medicinally relevant scaffolds such as 1,4-benzodiazepine-2,5-diones. Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are provided for researchers in organic synthesis and drug development.

Introduction: A Profile of a Versatile Building Block

This compound (CAS No. 150374-97-3) is a derivative of two fundamental amino acids: anthranilic acid and glycine.[3] The strategic placement of its functional groups makes it an ideal precursor for convergent synthetic strategies.

  • Primary Aromatic Amine (-NH₂): This group acts as a potent nucleophile, crucial for initiating intramolecular cyclization reactions.

  • Amide Linkage (-CONH-): Provides structural rigidity and influences the conformation of the molecule, predisposing it to cyclization.

  • Benzyl Ester (-COOBn): This group serves as a key electrophilic site for intramolecular attack by the aniline amine. The benzyl protecting group can be cleaved under various conditions, though in this context, it primarily functions as a leaving group (as benzyl alcohol) during cyclization.

The primary utility of this compound lies in its ability to undergo intramolecular condensation to form fused heterocyclic systems, which are core structures in many pharmacologically active molecules.[4][5]

Synthesis of the Precursor: this compound

The most common and efficient method for preparing this compound involves the ring-opening of isatoic anhydride with the corresponding amino acid ester, in this case, glycine benzyl ester.[6] This reaction proceeds cleanly and is often high-yielding.

Mechanism Insight

The reaction begins with the nucleophilic attack of the amino group of glycine benzyl ester on one of the carbonyl carbons of isatoic anhydride. This leads to the opening of the anhydride ring. Subsequent decarboxylation (loss of CO₂) upon workup or during the reaction yields the desired 2-aminobenzamide derivative.[7]

Visual Workflow: Precursor Synthesis

cluster_reagents Starting Materials cluster_process Process cluster_product Product Isatoic Anhydride Isatoic Anhydride Reaction Nucleophilic Acyl Substitution & Ring Opening Isatoic Anhydride->Reaction Glycine Benzyl Ester Glycine Benzyl Ester Glycine Benzyl Ester->Reaction Workup Aqueous Workup & Decarboxylation Reaction->Workup Product_Node This compound Workup->Product_Node G A This compound (Starting Material) B Tetrahedral Intermediate A->B Intramolecular Nucleophilic Attack C 3,4-dihydro-1H-benzo[e][1,4] diazepine-2,5-dione (Product) B->C Elimination of Benzyl Alcohol D Benzyl Alcohol (Byproduct) B->D cluster_reagents Starting Materials cluster_process Process cluster_product Product SM This compound Reaction Condensation & Cyclization SM->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Oxidation Oxidation Reaction->Oxidation Product_Node Substituted Quinazolinone Oxidation->Product_Node

Sources

Application Notes and Protocols for the Derivatization of Benzyl 2-(2-aminobenzamido)acetate for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic utility of Benzyl 2-(2-aminobenzamido)acetate, also known as N-(2-Aminobenzoyl) glycine benzyl ester. This bifunctional molecule serves as a versatile scaffold for the generation of a diverse array of novel heterocyclic compounds, primarily through derivatization of its reactive 2-aminobenzamide and benzyl ester moieties. We present detailed protocols, mechanistic insights, and comparative analyses of various synthetic strategies, with a focus on the construction of quinazolinones and benzodiazepines, compound classes of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

This compound (CAS No. 150374-97-3) is a unique starting material that combines the reactive functionalities of a 2-aminobenzamide and a benzyl ester of the amino acid glycine.[1] This arrangement provides at least three primary sites for chemical modification: the primary aromatic amine, the secondary amide, and the benzyl ester. The strategic manipulation of these sites allows for the construction of complex molecular architectures.

The 2-aminobenzamide core is a well-established precursor for a multitude of heterocyclic systems due to the nucleophilicity of the primary amine and its proximity to the amide carbonyl, which facilitates cyclization reactions.[2] The benzyl ester of the glycine component not only offers a site for modification through hydrolysis, transesterification, or amidation but also presents the opportunity for intramolecular cyclization with the 2-aminobenzamide portion of the molecule.

This guide will systematically explore the derivatization of this promising scaffold, providing both the "how" and the "why" behind the presented protocols.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is paramount for any subsequent derivatization studies. This compound can be prepared via the acylation of glycine benzyl ester with isatoic anhydride or an activated 2-aminobenzoic acid derivative. A common and effective method involves the reaction of glycine benzyl ester with isatoic anhydride, which proceeds via nucleophilic attack of the amino group of the glycine ester on the carbonyl of the anhydride, followed by ring-opening and decarboxylation.

Protocol 1: Synthesis of this compound from Isatoic Anhydride

This protocol is adapted from general procedures for the synthesis of N-acyl amino acid esters from isatoic anhydride.[3]

Reagents and Materials:

  • Isatoic anhydride

  • Glycine benzyl ester hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve glycine benzyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.

  • Add sodium carbonate (2.0 equiv.) to neutralize the hydrochloride and stir until the solid dissolves.

  • In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in acetonitrile.

  • To the well-stirred solution of isatoic anhydride, add the neutralized glycine benzyl ester solution dropwise at room temperature.

  • Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Quench the residue with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with 5% sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Derivatization Strategies and Protocols

The derivatization of this compound can be broadly categorized into three main pathways:

  • Pathway A: Intramolecular cyclization to form benzodiazepine derivatives.

  • Pathway B: Reactions involving the 2-aminobenzamide moiety to synthesize quinazolinones and related heterocycles.

  • Pathway C: Modification of the benzyl ester functionality.

Derivatization_Pathways

Pathway A: Intramolecular Cyclization to 1,4-Benzodiazepin-2-ones

The structure of this compound is pre-organized for intramolecular cyclization to form the privileged 1,4-benzodiazepine scaffold.[4] This transformation can be promoted by either acid or base catalysis, leading to the formation of a seven-membered ring.

Under basic conditions, the amide nitrogen can be deprotonated, followed by nucleophilic attack on the ester carbonyl, eliminating benzyl alcohol. Alternatively, acid catalysis can activate the ester carbonyl towards nucleophilic attack by the primary aromatic amine.

Benzodiazepine_Formation

Reagents and Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous ethanol or THF in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of a strong base, such as sodium ethoxide (0.1-0.2 equiv.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Pathway B: Derivatization of the 2-Aminobenzamide Moiety

The 2-aminobenzamide portion of the molecule can undergo a variety of reactions, most notably condensation with carbonyl compounds to form quinazolinones.[2]

This protocol outlines a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the fully aromatic quinazolin-4(3H)-ones.[2]

Reagents and Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Catalyst (e.g., p-toluenesulfonic acid, lactic acid, or a heterogeneous catalyst)[2]

  • Solvent (e.g., toluene, ethanol, or solvent-free conditions)

  • Optional oxidant (e.g., DDQ, MnO₂) for aromatization

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), the desired aldehyde (1.1 equiv.), and a catalytic amount of the chosen acid catalyst.

  • If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture (typically between 70-120 °C) and monitor by TLC.

  • Upon completion of the condensation, the 2,3-dihydroquinazolin-4(1H)-one derivative can be isolated by cooling the mixture, followed by filtration or extraction.

  • For aromatization, the isolated dihydro-product can be dissolved in a suitable solvent (e.g., dioxane) and treated with an oxidant until the reaction is complete.

  • Purify the final quinazolinone product by standard methods.

Catalyst SystemTypical ConditionsProduct TypeYield Range (%)Reference
Lactic Acid70°C, Solvent-free2,3-Dihydroquinazolin-4(1H)-one85-95[2]
Copper Catalyst/Cs₂CO₃100°C, Methanol, O₂Quinazolin-4(3H)-one70-90[5]
p-Toluenesulfonic acidReflux in Toluene2,3-Dihydroquinazolin-4(1H)-one80-92[6]

Table 1: Comparison of Catalytic Systems for Quinazolinone Synthesis from 2-Aminobenzamides.

Pathway C: Selective Modification of the Benzyl Ester

The benzyl ester group can be selectively cleaved or transformed while preserving the amide functionality under specific conditions.

Hydrogenolysis is a mild and efficient method for the cleavage of benzyl esters, which typically does not affect amide bonds.[7]

Reagents and Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding carboxylic acid, 2-(2-aminobenzamido)acetic acid.

Chemoselectivity Considerations

Achieving selectivity between the different reactive sites of this compound is crucial for targeted synthesis.

  • Acylation of the Primary Amine: The primary aromatic amine is significantly more nucleophilic than the secondary amide nitrogen. Therefore, selective acylation or alkylation of the primary amine can be achieved under controlled conditions, typically at lower temperatures and with less reactive electrophiles.[8]

  • Amide vs. Ester Reactivity: Generally, esters are more susceptible to nucleophilic attack than amides. However, strong bases can deprotonate the amide, enhancing its nucleophilicity for intramolecular reactions. Specific reagents have been developed for the chemoselective cleavage of amides in the presence of esters.[9]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. By understanding the distinct reactivity of its constituent functional groups, researchers can strategically design and execute a wide range of chemical transformations. The protocols and insights provided in this guide offer a solid foundation for the exploration of this scaffold's full synthetic potential, paving the way for the discovery of new molecules with potential applications in drug development and materials science.

References

  • Kunishima, M., et al. (2016). Mild Amide-Cleavage Reaction Mediated by Electrophilic Benzylation. Chemistry – A European Journal, 22(40), 14264-14268. [Link]

  • Kunishima, M., et al. (2016). Mild Amide‐Cleavage Reaction Mediated by Electrophilic Benzylation. Chemistry – A European Journal, 22(40). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Meepowpan, P., et al. (2020). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. Available from: [Link]

  • Mousavi, S. H., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research : IJPR, 13(4), 1325–1332.
  • Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[5][10]benzodiazepines. Molecules, 16(8), 6566-6617.

  • Li, G., et al. (2015). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Chinese Chemical Letters, 26(9), 1141-1144.
  • Carlier, P. R., et al. (2006). Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. Journal of the American Chemical Society, 128(47), 15215–15220.
  • ResearchGate. (n.d.). Aminolysis of benzyl esters catalysed by lipase from Pseudomonas cepacia.39. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry, 16(44), 8549-8553.
  • Valente, E., et al. (2024). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 29(1), 235.
  • Kim, J., et al. (2023). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 21(42), 8569-8575.
  • Wang, H., et al. (2016). Oxidant-switchable selective synthesis of 2-aminobenzimidazoles via C-H amination/acetoxylation of guanidines. Organic letters, 18(15), 3642–3645.
  • Reddy, T. S., et al. (2019). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular Agents. RSC Advances, 9(53), 30973-30983.
  • Chen, J., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(21), 6431.
  • Liu, R. H., et al. (2020). Selective Dehydrogenative Acylation of Enamides with Aldehydes Leading to Valuable β-Ketoenamides. Organic letters, 22(3), 944–949.
  • Hernández-Vázquez, E., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(1).
  • Gallo, J. A. A. R., & Burtoloso, A. C. B. (2019).
  • Yang, X., et al. (2017). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 15(1), 105-109.
  • Zare, A., et al. (2023). N-N(+)
  • Leitner, A., et al. (2007). Selective acylation of primary amines in peptides and proteins. Analytical and bioanalytical chemistry, 389(6), 1957–1964.
  • Calmes, M., et al. (2000). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Amino acids, 18(3), 255–266.
  • PrepChem. (n.d.). Synthesis of N-(2-methoxyethyl)glycine benzyl ester p-toluenesulfonate. Retrieved from [Link]

  • Soeta, T., et al. (2012). Selective α-amination and α-acylation of esters and amides via dual reactivity of O-acylhydroxylamines toward zinc enolates. Chemical communications (Cambridge, England), 48(42), 5232–5234.
  • Wang, Y., et al. (2018). Proposed mechanism for the photochemical cyclization of glycine derivatives to benzoxazole 2-carboxylates/carboxamides and radical trapping experiments. ResearchGate. Available from: [Link]

  • Pícha, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of organic chemistry, 86(17), 11627–11634.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Benzyl 2-(2-aminobenzamido)acetate (N-(2-aminobenzoyl)glycine benzyl ester). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and purity.

Part 1: Reaction Fundamentals

The synthesis of this compound involves the formation of an amide bond between an anthranilic acid derivative and a glycine benzyl ester. The primary challenge lies in achieving chemoselective acylation of the glycine amine without promoting side reactions involving the aniline amine of the anthraniloyl moiety. Two principal synthetic routes are commonly employed, each with distinct advantages and considerations.

Diagram 1: Key Synthetic Pathways

Synthesis_Pathways cluster_0 Route A: Anthranilic Acid Pathway cluster_1 Route B: Isatoic Anhydride Pathway A1 2-Aminobenzoic Acid (Anthranilic Acid) A3 This compound A1->A3 Coupling Agent (e.g., HATU, EDC) + Base (e.g., DIPEA) A2 Glycine Benzyl Ester A2->A3 B1 Isatoic Anhydride B3 This compound B1->B3 Solvent (e.g., DMF) Heat, loss of CO2 B2 Glycine Benzyl Ester B2->B3

Caption: Primary synthetic routes to this compound.

Route A offers versatility through a wide choice of modern coupling reagents, allowing for fine-tuning of reaction conditions. Route B is often simpler, proceeding via nucleophilic attack of the amine on the anhydride followed by ring-opening and decarboxylation, which can be an efficient one-pot procedure.[1]

The Engine of the Reaction: Amide Coupling Mechanism

The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack.[2] Coupling reagents facilitate this by converting the carboxyl group's hydroxyl into a better leaving group.

Diagram 2: Generalized Carbodiimide Coupling Mechanism

Coupling_Mechanism RCOOH R-COOH (Carboxylic Acid) OAI O-Acylisourea (Active Intermediate) RCOOH->OAI + EDC EDC EDC (Carbodiimide) Amide R-CO-NH-R' (Amide Product) OAI->Amide + R'-NH2 HOBtEster HOBt Active Ester OAI->HOBtEster + HOBt Urea EDU (Urea Byproduct) OAI->Urea - EDU NAcylurea N-Acylurea (Side Product) OAI->NAcylurea Rearrangement (Side Reaction) Amine R'-NH2 (Amine) HOBt HOBt (Additive) HOBtEster->Amide + R'-NH2

Caption: Carbodiimide (EDC) mechanism with an HOBt additive to boost efficiency.

Initially, the carboxylic acid attacks the carbodiimide (like EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. However, it is unstable and can rearrange into an unreactive N-acylurea side product.[3] To prevent this and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used.[4] These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[5]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low or non-existent. What are the likely causes?

Several factors can lead to poor yields in this amide coupling.[4][6]

  • Ineffective Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantities. Always use fresh, high-purity coupling reagents and ensure anhydrous conditions.

  • Amine Deactivation: The primary amine of glycine benzyl ester can form a salt with the acidic 2-aminobenzoic acid. This protonates the amine, rendering it non-nucleophilic.[5] To circumvent this, pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[7] The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the generated acid and keep the amine in its free, reactive form.[3][5]

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water in the solvent or reagents can quench the intermediate, reverting it to the starting carboxylic acid.[4] Always use anhydrous solvents (e.g., DMF, DCM) and consider running the reaction under an inert atmosphere (Nitrogen or Argon).[8]

  • Suboptimal Temperature: While many amide couplings run well at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (40-50°C) to proceed at a reasonable rate. Conversely, running the reaction at lower temperatures (0°C to RT) can help minimize side reactions.[4]

Q2: I am observing significant side reactions. How can I minimize them?

Side product formation is a primary cause of reduced yield and purification difficulties.

  • N-Acylurea Formation: As shown in Diagram 2, this is a common side reaction with carbodiimide reagents.

    • Solution: The most effective solution is the addition of HOBt or a modern equivalent like OxymaPure. These additives rapidly convert the unstable O-acylisourea to a more stable active ester, minimizing the time available for the unwanted rearrangement.[3]

  • Guanidinylation of the Amine: This is a specific side reaction associated with uronium/aminium coupling reagents like HATU or HBTU, where the reagent reacts with the free amine, capping it and terminating the reaction.

    • Solution: This side reaction is more prevalent when an excess of the coupling reagent is used. Use the coupling reagent in near-stoichiometric amounts (1.0-1.1 equivalents). Also, pre-activating the acid before adding the amine ensures the coupling reagent is consumed in the desired activation step first.

  • Dimerization/Oligomerization: 2-aminobenzoic acid can potentially react with another activated molecule of itself.

    • Solution: A slow, controlled addition of the coupling agent to the solution of the carboxylic acid and base can help maintain a low concentration of the activated species, favoring the intermolecular reaction with the desired amine over self-reaction.

Q3: How do I choose the right coupling reagent for this synthesis?

The choice of reagent is a critical parameter that balances reactivity, cost, and side-reaction profile.[2][9]

Coupling Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCCInexpensive, widely available.[2]Lower reactivity, risk of N-acylurea formation, requires additives.[4] DCC byproduct is a difficult-to-remove solid.Routine synthesis, large-scale reactions where cost is a factor. EDC is preferred for solution-phase.[5]
Uronium/Aminium Salts HATU, HBTUVery high reactivity, fast reaction times, excellent yields.[9]More expensive, can cause guanidinylation of the amine.Difficult couplings, acid-sensitive substrates, maximizing yield on valuable materials.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, does not cause guanidinylation.[4]Expensive, generates phosphine oxide byproducts.Hindered couplings, situations where guanidinylation is a known issue.

Recommendation: For general-purpose synthesis, EDC/HOBt or EDC/OxymaPure in anhydrous DMF with 2 equivalents of DIPEA is a robust and cost-effective starting point. For maximizing yield with a valuable or difficult substrate, HATU is often the reagent of choice, used at a 1.05:1 ratio with the carboxylic acid.[9]

Q4: My product is difficult to purify. What are some effective strategies?

Purification challenges often stem from unreacted starting materials or byproducts from the coupling reagents.

  • Work-up is Key: A thorough aqueous work-up is essential.

    • If using EDC, its urea byproduct is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 1M HCl or sat. NH₄Cl), then dilute base (e.g., sat. NaHCO₃), and finally brine.[4][5]

    • If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents like DCM or ether and can be removed by filtration before the aqueous work-up.[5]

  • Chromatography: Flash column chromatography is typically required to achieve high purity. A gradient of ethyl acetate in hexanes is a common and effective eluent system for this class of molecules. Monitor fractions by TLC.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Are reagents (coupling agent, base, amine) fresh and anhydrous? Start->Check_Reagents Check_Solvent Is the solvent anhydrous grade? Check_Reagents->Check_Solvent Yes Result_Reagents Use fresh, anhydrous reagents. Store properly. Check_Reagents->Result_Reagents No Check_Order Was the carboxylic acid pre-activated before adding the amine? Check_Solvent->Check_Order Yes Result_Solvent Use freshly opened or distilled anhydrous solvent. Check_Solvent->Result_Solvent No Check_Base Was a non-nucleophilic base (e.g., DIPEA) used in sufficient quantity (2 eq)? Check_Order->Check_Base Yes Result_Order Implement pre-activation step (15-30 min at RT). Check_Order->Result_Order No Check_Temp Was the reaction temperature appropriate? Check_Base->Check_Temp Yes Result_Base Use 2-3 eq. of DIPEA to ensure the amine is deprotonated. Check_Base->Result_Base No Result_Temp Try running at 0°C to RT to minimize side reactions, or warm gently (40°C) to push a sluggish reaction. Check_Temp->Result_Temp No

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two primary synthetic routes. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Anthranilic Acid using HATU

This protocol utilizes a highly efficient uronium salt coupling agent, ideal for achieving high yields.

Materials:

  • 2-Aminobenzoic acid (1.0 eq)

  • Glycine benzyl ester hydrochloride (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq - 1 eq to freebase the amine salt, 2 eq for the coupling)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminobenzoic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Add HATU (1.05 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise while stirring. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve glycine benzyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to generate the free amine.

  • Add the free amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:7 EtOAc:Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Isatoic Anhydride

This is a more direct and often more atom-economical approach.[1]

Materials:

  • Isatoic anhydride (1.0 eq)

  • Glycine benzyl ester hydrochloride (1.0 eq)

  • Triethylamine or DIPEA (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve glycine benzyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Add the base (1.1 eq) and stir for 10 minutes at room temperature to form the free amine.

  • Add isatoic anhydride (1.0 eq) to the solution in one portion.

  • Heat the reaction mixture to 60-80°C. You should observe gas evolution (CO₂).

  • Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up as described in Protocol 1 (dilute with EtOAc/water, wash with dilute acid, base, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of Isatoic Anhydride Derivatives. Chemistry of Heterocyclic Compounds, 52, 90-108. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview) | Request PDF. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH. [Link]

  • Semantic Scholar. (n.d.). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Semantic Scholar. [Link]

  • Google Patents. (n.d.). US20190125882A1 - Isatoic anhydride derivatives and applications thereof.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • National Institutes of Health. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. NIH. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for 2-Aminobenzamide synthesis. BenchChem.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51352-51358. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • ResearchGate. (n.d.). Model reaction of 2-aminobenzamide and benzyl alcohol toward... ResearchGate. [Link]

  • ResearchGate. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

Sources

Benzyl 2-(2-aminobenzamido)acetate synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzyl 2-(2-aminobenzamido)acetate

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing the common synthetic route involving isatoic anhydride and benzyl glycinate. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently encountered issues and questions, providing direct, actionable advice grounded in established chemical principles.

Part 1: The Core Reaction and Its Mechanism

The synthesis of this compound is typically achieved through the acylation of benzyl glycinate with isatoic anhydride. The reaction proceeds via a nucleophilic attack by the amino group of the glycine ester onto one of the carbonyl carbons of the anhydride. This is followed by a ring-opening cascade that releases carbon dioxide, a thermodynamically favorable process that drives the reaction to completion.[1][2]

Below is a diagram illustrating the intended synthetic pathway.

Reaction_Pathway Figure 1: Desired Reaction Pathway cluster_start Reactants IA Isatoic Anhydride Intermediate Tetrahedral Intermediate IA->Intermediate + BG Benzyl Glycinate BG->Intermediate + Carbamate Unstable Carbamate Intermediate Intermediate->Carbamate Ring Opening Product This compound (Target Product) Carbamate->Product - CO2 CO2 CO2 Carbamate->CO2 Side_Reactions Figure 2: Key Side Reaction Pathways Start Isatoic Anhydride + Benzyl Glycinate Product Target Product Start->Product Desired Pathway (Mild Base, Anhydrous) Hydrolysis Anthranilic Acid (via Hydrolysis) Start->Hydrolysis Side Reaction (Presence of H2O) Dimer Dimerization Products Start->Dimer Side Reaction (Strong Base, High Conc.) NBenzyl N-Benzylated Byproducts Start->NBenzyl Side Reaction (Strong Base, e.g., NaH) Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Analyze StartMat Starting Material Present? Analyze->StartMat Byproducts Byproducts Present? Analyze->Byproducts StartMat->Byproducts No IncompleteRxn Cause: Incomplete Reaction StartMat->IncompleteRxn Yes Hydrolysis Cause: Anhydride Hydrolysis Byproducts->Hydrolysis Anthranilic Acid Detected SideRxn Cause: Side Reactions (Dimer, N-Alkylation) Byproducts->SideRxn Other Peaks Detected Sol_TimeTemp Solution: Increase Time/Temp IncompleteRxn->Sol_TimeTemp Sol_Anhydrous Solution: Use Anhydrous Conditions Hydrolysis->Sol_Anhydrous Sol_Base Solution: Switch to Milder Base (e.g., TEA) SideRxn->Sol_Base

Sources

Technical Support Center: Overcoming Solubility Challenges with Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 2-(2-aminobenzamido)acetate (CAS No. 150374-97-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve successful dissolution for your experiments.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a molecule with a complex solubility profile due to its distinct functional groups.[1][2] Its structure contains:

  • Two Aromatic Rings: The benzyl group and the aminobenzoyl group contribute significant non-polar character, favoring solubility in organic solvents.

  • Hydrogen-Bonding Moieties: The primary amine (-NH2) and the secondary amide (-NH-C=O) groups can donate and accept hydrogen bonds, respectively. This suggests an affinity for polar, protic solvents.

  • An Ester Linkage: The benzyl ester group (-COO-) provides a polar, aprotic feature.

This combination of polar and non-polar characteristics means that no single solvent may be universally optimal. The molecule's relatively large, rigid structure with hydrogen bonding capability can lead to strong crystal lattice energy, making it challenging to dissolve in certain solvents. Problems often arise when a chosen solvent cannot adequately disrupt these intermolecular forces.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting a new project. What are the best initial solvents to try for dissolving this compound?

For initial solubility screening, it is recommended to start with common polar aprotic and polar protic solvents known to be effective for structurally similar benzamide derivatives.[3][4][5]

Recommended Starting Solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are strong hydrogen bond acceptors and can effectively solvate a wide range of organic molecules. Acetone and Acetonitrile are also good candidates.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can be effective, as they can participate in hydrogen bonding with the amine and amide groups.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective, particularly for compounds with moderate polarity.[6]

Step-by-Step Protocol for Initial Solubility Testing:

  • Preparation: Weigh a small, precise amount of the compound (e.g., 1-5 mg) into a clean glass vial.

  • Solvent Addition: Add a measured volume of the first chosen solvent (e.g., 100 µL) to the vial.

  • Initial Observation: Vortex the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add the solvent in incremental volumes (e.g., another 100 µL) and vortex again. Record the total volume needed for complete dissolution.

  • Heating & Sonication: If solubility is still limited, gently warm the mixture (e.g., to 40-50°C) and/or place it in an ultrasonic bath.[7] These methods provide energy to help break the crystal lattice. Caution: Be mindful of potential compound degradation at elevated temperatures.

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested.

Q2: My compound won't dissolve in my initial solvent choice. What should I do next?

If initial attempts fail, a systematic approach is necessary. The flowchart below outlines a decision-making process for troubleshooting poor solubility.

G cluster_0 Troubleshooting Workflow Start Compound Fails to Dissolve in Initial Solvent CheckPurity Step 1: Verify Compound Purity & Identity (NMR, LC-MS) Start->CheckPurity SolventScreen Step 2: Broaden Solvent Screen (See Table 1) CheckPurity->SolventScreen Purity Confirmed CoSolvency Step 3: Attempt Co-Solvency (e.g., DCM/Methanol, THF/Water) SolventScreen->CoSolvency Limited Success Success Dissolution Achieved SolventScreen->Success Soluble PhysicalMethods Step 4: Apply Physical Methods (Heating, Sonication) CoSolvency->PhysicalMethods Precipitation Occurs CoSolvency->Success Soluble Advanced Step 5: Consider Advanced Formulation (pH, Cyclodextrins) PhysicalMethods->Advanced Still Insoluble PhysicalMethods->Success Soluble Advanced->Success

Caption: Decision workflow for troubleshooting solubility issues.

Expanded Solvent Screening

If first-tier solvents are ineffective, expand your screen to include a wider range with varying properties.

Table 1: Expanded Solvent Selection Guide

Solvent Class Examples Rationale & Use Case
Ethers Tetrahydrofuran (THF), Dioxane Moderate polarity; good for compounds that are not highly polar. Can be a component in co-solvent systems.
Aromatic Toluene Effective for non-polar compounds; π-π stacking interactions can aid solubility of aromatic molecules.[6]

| Amides | N,N-Dimethylacetamide (DMAc) | Similar to DMF but with a higher boiling point; can be a very strong solvent. |

Q3: I've heard about co-solvents. How do I develop an effective co-solvent system?

Co-solvency is a powerful technique that involves mixing a solvent in which the compound is highly soluble with another solvent in which it is less soluble (often the final application solvent, like an aqueous buffer).[8][9] This can prevent precipitation upon dilution.

Step-by-Step Protocol for Developing a Co-Solvent System:

  • Identify a "Good" Solvent: From your screening, identify a solvent that provides high solubility (e.g., DMSO or ethanol).

  • Prepare a Concentrated Stock: Dissolve the compound in the "good" solvent to make a concentrated stock solution (e.g., 10-50 mM).

  • Titration: Slowly add the "poor" solvent (e.g., water or a buffer) to a small aliquot of your stock solution while vortexing.

  • Observe Precipitation: Note the ratio of good-to-poor solvent at which the compound begins to precipitate. This is the "crash-out" point.

  • Optimize Ratio: Prepare your final solution using a solvent ratio that is well below the crash-out point to ensure the compound remains in solution. For cell-based assays, it is critical to keep the final concentration of organic solvents like DMSO low (typically <0.5%) to avoid cellular toxicity.[7]

Q4: Can adjusting the pH of my solution help?

Yes, for ionizable compounds, pH adjustment can dramatically increase solubility. This compound has a primary aromatic amine group (-NH2), which is basic.

  • Mechanism: In an acidic medium (low pH), the amine group can become protonated to form an ammonium salt (-NH3+). This ionic form is generally much more water-soluble than the neutral molecule.[10]

  • Application: To test this, attempt to dissolve the compound in an aqueous solution with a low pH (e.g., by adding a small amount of HCl). If this improves solubility, you can prepare a stock solution in a mildly acidic buffer.

  • Caution: Ensure that the low pH does not cause degradation of the compound (e.g., hydrolysis of the ester) or interfere with your downstream experimental conditions.

G cluster_0 pH Adjustment for Solubility Neutral Neutral Compound (Poorly Soluble in Water) Acidic Protonated Salt Form (More Water-Soluble) Neutral->Acidic + H+ (Acidic pH) Acidic->Neutral - H+ (Basic pH)

Caption: Effect of pH on the amine group and solubility.

Q5: I'm still facing significant challenges. Are there any other advanced methods I can try?

For highly recalcitrant solubility issues, formulation strategies used in drug development can be adapted for laboratory use.[11][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the non-polar parts and presenting a more soluble complex to the aqueous environment.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate the compound, increasing its apparent solubility.[8] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.

These methods are particularly useful for preparing aqueous formulations for biological assays. However, they require careful validation to ensure the formulation agents themselves do not interfere with the experiment.

Summary and Key Takeaways

Successfully dissolving this compound requires a systematic and informed approach.

  • Start Smart: Begin with strong polar aprotic solvents like DMSO or DMF.

  • Be Systematic: If initial attempts fail, broaden your solvent screen and methodically test co-solvent systems.

  • Use Physical Aids: Gentle heating and sonication are valuable tools but must be used with caution to avoid compound degradation.

  • Exploit Chemistry: For aqueous solutions, leverage the basicity of the amine group by attempting dissolution in a mildly acidic buffer.

  • Consider Formulation: For challenging applications, advanced methods like cyclodextrin complexation can provide a solution.

By understanding the chemical nature of the molecule and applying these troubleshooting principles, researchers can overcome solubility hurdles and proceed with their experiments confidently.

References

  • Journal of Chemical & Engineering Data. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • ChemicalBook. (n.d.). p-Aminobenzamide | 2835-68-9.
  • Consolidated Chemical. (n.d.). Benzyl Acetate | Premium Aromatic Ester for Fragrance.
  • Helios. (2026). Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis.
  • Quora. (2021). How will you increase the solubility of organic compounds in water?
  • Sigma-Aldrich. (n.d.). 3-Aminobenzamide = 99 TLC 3544-24-9.
  • BenchChem. (2025). Solubility Profile of Benzyl 2-bromonicotinate in Organic Solvents: A Technical Guide.
  • Frontiers. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.
  • ACS Publications. (n.d.). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • ACS Publications. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K. Journal of Chemical & Engineering Data.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • BenchChem. (2025). Overcoming solubility issues with 3,4-dimethyl-N-(8-quinolinyl)benzamide.
  • Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. r/chemistry.
  • Möller Chemie. (n.d.). Benzyl alcohol.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • Echemi. (n.d.). This compound.
  • MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate.

Sources

Stability of Benzyl 2-(2-aminobenzamido)acetate under different pH and temperature

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: This guide provides in-depth technical support for researchers studying the stability of Benzyl 2-(2-aminobenzamido)acetate. The following content is structured in a question-and-answer format to directly address common challenges and questions encountered during experimental design, execution, and data interpretation. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.

Section 1: Compound Fundamentals & Degradation Pathways

Q1: What is this compound and what are its key structural features relevant to stability?

This compound (MW: 284.31 g/mol ) is a molecule featuring two key functional groups susceptible to hydrolysis: a benzyl ester and a secondary amide linkage.[1] The stability of the molecule is primarily dictated by the chemical reactivity of these two groups under varying environmental conditions such as pH and temperature.

  • Benzyl Ester: Esters are prone to hydrolysis, which can be catalyzed by acid or base. The benzyl ester, in particular, can be cleaved to form benzyl alcohol and the corresponding carboxylic acid.

  • Amide: Amide bonds are significantly more stable to hydrolysis than esters. However, under forcing conditions of strong acid or base and elevated temperatures, the amide bond can be cleaved to yield 2-aminobenzoic acid and glycine benzyl ester.[2][3]

Q2: What are the primary degradation pathways I should expect to see under different pH conditions?

The degradation of this compound is expected to proceed primarily via hydrolysis. The rate and specific pathway will be highly dependent on the pH of the solution.

  • Acidic Conditions (pH 1-3): Under strong acidic conditions and heat, both the ester and amide bonds are susceptible to hydrolysis. The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4][5] While both groups can hydrolyze, ester hydrolysis is generally faster than amide hydrolysis.[2]

  • Neutral Conditions (pH ~7): At neutral pH, the uncatalyzed hydrolysis rate is expected to be very slow for both functional groups at ambient temperature. Elevated temperatures will accelerate the degradation, primarily affecting the more labile ester linkage.

  • Basic Conditions (pH 10-13): In a basic medium, the hydrolysis is promoted by the hydroxide ion (OH⁻), a potent nucleophile.[3][4] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester and amide. The ester linkage is significantly more susceptible to base-catalyzed hydrolysis than the amide bond. You should expect to see the formation of 2-(2-aminobenzamido)acetic acid and benzyl alcohol as the primary degradation products.

dot graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Primary degradation pathways under acidic and basic conditions.

Section 2: Experimental Design & Forced Degradation

Q3: How should I design a comprehensive pH and temperature stability study?

A well-designed study should systematically evaluate the compound's stability across a range of relevant conditions. This is often achieved through a "forced degradation" or "stress testing" study, which is a core requirement of ICH guidelines.[6][7][8] The goal is to achieve 5-20% degradation to identify degradation products and establish stability-indicating analytical methods.[7][9]

Key Parameters to Define:

  • pH Range: A wide range should be covered. A typical study would include buffers at pH 2 (e.g., 0.01 M HCl), pH 4.5 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer), and a strong base (e.g., 0.1 M NaOH).

  • Temperature: Studies should be conducted at a baseline temperature (e.g., 40°C) and an accelerated temperature (e.g., 60°C or 70°C).[6][10] ICH guidelines suggest increments of 10°C above accelerated testing conditions for stress studies.[6]

  • Time Points: Select time points that will capture the degradation profile (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the observed degradation rate.

  • Concentration: Use a concentration that is easily quantifiable by your analytical method, typically around 1 mg/mL.[9]

Q4: What are the essential stress conditions to test besides acid and base hydrolysis?

To build a complete stability profile, ICH guidelines recommend including oxidative, thermal, and photolytic stress conditions.[7][9]

  • Oxidative Stress: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. This tests the molecule's susceptibility to oxidation.

  • Thermal Stress (Dry Heat): Expose the solid compound to elevated temperatures (e.g., 70-80°C) to assess solid-state stability.[10]

  • Photostability: Expose the compound (both in solid state and in solution) to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[8][11] A typical exposure is 1.2 million lux hours and 200 watt-hours/m².[9]

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo investigate degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH, 40°CTo investigate degradation in an alkaline environment.
Oxidation 3% H₂O₂, Room TempTo determine susceptibility to oxidative stress.
Thermal (Dry) 70°CTo assess the stability of the solid drug substance.
Photolytic 1.2 million lux-hrs & 200 W-hrs/m²To assess degradation upon exposure to light.
A summary of recommended forced degradation conditions.

Section 3: Analytical Methodology & Troubleshooting

Q5: What is the recommended analytical technique for a stability study of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard and most appropriate technique.[12][13][14] The method must be able to separate the parent compound from all process impurities and degradation products, ensuring that the quantification of the parent drug is accurate and free from interference.[14][15] Reversed-phase HPLC with UV detection is the most common approach for chromophoric molecules like this compound.[12]

Q6: I'm developing an HPLC method. What are good starting conditions and how do I ensure it is "stability-indicating"?

Developing a stability-indicating method is a systematic process.[15]

Recommended Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength of maximum absorbance (scan the compound's UV spectrum from 200-400 nm to determine the λ-max).

  • Gradient Elution: A gradient is typically required to separate the parent compound from more polar degradation products and less polar impurities.[12] A good starting point is a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

To prove the method is stability-indicating, you must analyze samples from your forced degradation studies. The goal is to demonstrate:

  • Specificity/Selectivity: The parent peak is well-resolved from all degradation peaks.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. The peak purity angle should be less than the purity threshold, indicating no co-eluting impurities.[16]

  • Mass Balance: The total amount of drug detected (parent + degradants) should be close to 100% of the initial amount (typically within 90-110%).[16] A significant loss in mass balance may suggest that some degradants are not being detected or are volatile.

Q7: My chromatograms from the base hydrolysis samples look poor (e.g., peak fronting, tailing). What's happening and how do I fix it?

This is a common issue when analyzing samples from strongly basic or acidic conditions.

  • The Problem: Injecting a sample with a pH that is drastically different from the mobile phase pH can disrupt the chromatography. For example, injecting a high pH sample (from 0.1 M NaOH) into a low pH mobile phase (e.g., 0.1% formic acid) can cause the analyte peak shape to distort severely.

  • The Solution: Neutralization. Before injection, neutralize the stressed samples to a pH close to that of the mobile phase. For a base-stressed sample, add a stoichiometric amount of acid (e.g., HCl or formic acid). For an acid-stressed sample, add a base (e.g., NaOH). This should be done carefully to avoid precipitation. A small-scale trial is recommended.

dot graph TroubleshootingWorkflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

} enddot Caption: Troubleshooting workflow for poor HPLC peak shape.

Section 4: Protocols & Workflows

Protocol 1: General Procedure for pH-Dependent Stability Study
  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., 0.1 M HCl, acetate pH 4.5, phosphate pH 7.4, borate pH 9.0, 0.1 M NaOH).

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 10 mg/mL.

  • Initiate Degradation: Add a small aliquot of the stock solution to a larger volume of each pre-heated buffer solution in separate vials to achieve a final concentration of ~1 mg/mL. This minimizes the amount of organic solvent in the final mixture.

  • Incubate: Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 60°C).

  • Sample Collection: At each designated time point (0, 2, 4, 8, etc.), withdraw an aliquot from each vial. Immediately quench the reaction by cooling the sample on ice and neutralizing it if necessary.

  • Analysis: Dilute the samples as needed with the mobile phase and analyze by the validated stability-indicating HPLC method.

  • Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

  • Video: Amides to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. [Link]

  • Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? Pearson. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. National Institutes of Health (NIH). [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. PubMed. [Link]

  • Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. PubMed Central. [Link]

  • An overview on synthetic methods of benzyl acetate. SciSpace. [Link]

  • Biosynthesis of benzyl acetate: Optimization of experimental conditions, kinetic modelling and application of alternative methods for parameters determination. ResearchGate. [Link]

Sources

Common impurities in Benzyl 2-(2-aminobenzamido)acetate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2-(2-aminobenzamido)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common issues encountered during the synthesis and purification of this compound. Our goal is to ensure you achieve the highest possible purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in various synthetic pathways. The presence of even minor impurities can significantly impact the yield, purity, and biological activity of the final products. This guide provides a structured approach to identifying and removing common impurities based on established chemical principles and purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

The most common impurities typically arise from unreacted starting materials, side reactions, or degradation. Based on the common synthetic routes (e.g., coupling of 2-aminobenzoic acid with benzyl 2-aminoacetate or reaction of isatoic anhydride with benzyl 2-aminoacetate), the likely impurities include:

  • Unreacted Starting Materials:

    • 2-Aminobenzoic acid

    • Isatoic anhydride

    • Benzyl 2-aminoacetate (Glycine benzyl ester)

  • Reagent-Related Impurities:

    • Benzyl alcohol (a common starting material for or impurity in benzyl 2-aminoacetate)

  • Side-Products:

    • Di-acylated products (where a second molecule of 2-aminobenzoic acid reacts)

    • Self-condensation products of starting materials.

  • Degradation Products:

    • Hydrolysis of the benzyl ester to the corresponding carboxylic acid.

    • Hydrolysis of the amide bond.

Q2: What analytical techniques are best for assessing the purity of my product?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main compound and detecting both UV-active and non-UV-active impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which aids in their structural elucidation.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Crucial for confirming the structure of the desired product and can be used to identify and quantify impurities with distinct proton signals.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work-up and purification, providing actionable solutions.

Issue 1: My final product is a persistent oil and won't crystallize.

Cause: The presence of impurities often inhibits crystallization.

Solution:

  • High-Vacuum Drying: First, ensure all residual solvents are thoroughly removed under a high vacuum.

  • Purification: If the product remains an oil, further purification is necessary. Silica gel column chromatography is the most effective method.

  • Solvent System for Crystallization: After purification, attempt crystallization from a suitable solvent system. A common choice is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane).

  • Seeding: If you have a small amount of pure, solid material, "seeding" the supersaturated solution with a tiny crystal can induce crystallization.[2]

Issue 2: My product has a persistent yellow or brown color.

Cause: Colored impurities often arise from side reactions or the degradation of starting materials, particularly those containing aromatic amine functionalities which can be prone to oxidation.

Solution:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon. This can effectively remove many colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can leave colored impurities either in the mother liquor or as insoluble material that can be filtered off from the hot solution.

  • Column Chromatography: This remains the most reliable method for separating colored impurities from the desired product.

Issue 3: HPLC analysis shows multiple impurity peaks.

Cause: This indicates an incomplete reaction or the presence of multiple side products.

Solution:

  • Identify the Impurities: If possible, use LC-MS to get the molecular weights of the major impurity peaks. This will help you deduce their structures and origin (e.g., unreacted starting materials).

  • Optimize Reaction Conditions: If significant amounts of starting materials are present, consider increasing the reaction time, temperature, or adjusting the stoichiometry of your reagents.

  • Purification Strategy: Based on the polarity of the impurities identified, select the most appropriate purification method.

Impurity Type Likely Polarity Recommended Removal Method
2-Aminobenzoic acidHighAqueous basic wash (e.g., NaHCO₃ solution)[2], Column Chromatography
Benzyl alcoholMediumAqueous wash (water or brine), Column Chromatography[2]
Isatoic anhydrideMediumColumn Chromatography
Non-polar side-productsLowColumn Chromatography, Recrystallization

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Acidic and Basic Impurities

This protocol is designed to remove unreacted 2-aminobenzoic acid and other potential acidic or basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like 2-aminobenzoic acid.[2]

  • Separate the aqueous layer.

  • Wash the organic layer with water, followed by a wash with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most robust method for separating a wide range of impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (e.g., dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often most effective.

  • Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Starting Materials (e.g., 2-aminobenzoic acid, benzyl 2-aminoacetate) B Coupling Reaction A->B C Crude Product B->C D Aqueous Work-up (Base Wash) C->D Initial Purification E Column Chromatography D->E F Recrystallization E->F G Pure Product F->G H HPLC / LC-MS G->H I NMR Spectroscopy G->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common purification challenges.

G start Crude Product Obtained q1 Is the product a persistent oil? start->q1 q2 Is the product colored? q1->q2 No proc1 Purify by Column Chromatography q1->proc1 Yes q3 Does HPLC show significant impurities? q2->q3 No proc2 Treat with Activated Carbon and/or Recrystallize q2->proc2 Yes proc3 Perform Aqueous Wash (Base/Acid) q3->proc3 Yes (Acidic/Basic Impurities) end_node Pure Product q3->end_node No (Purity >98%) proc1->q2 proc2->q3 proc4 Purify by Column Chromatography proc3->proc4 proc4->end_node

Caption: Troubleshooting logic for the purification of this compound.

References

Sources

Technical Support Center: Optimizing the Synthesis of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Benzyl 2-(2-aminobenzamido)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for high yield and purity.

Section 1: Reaction Fundamentals and Mechanism

The formation of this compound is fundamentally an amide bond formation. The most direct and efficient route involves the reaction of Isatoic Anhydride with Benzyl 2-aminoacetate . This pathway is often preferred over traditional peptide coupling of 2-aminobenzoic acid as it avoids the need for expensive coupling reagents and proceeds with the loss of carbon dioxide as the only significant byproduct.[1]

The reaction mechanism involves the nucleophilic attack of the primary amine of Benzyl 2-aminoacetate on one of the carbonyl carbons of Isatoic Anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which readily undergoes decarboxylation to yield the final amide product.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products IA Isatoic Anhydride TI Tetrahedral Intermediate IA->TI Nucleophilic Attack BAA Benzyl 2-aminoacetate BAA->TI CAI Carbamic Acid Intermediate TI->CAI Ring Opening Product This compound CAI->Product Decarboxylation CO2 Carbon Dioxide CAI->CO2 Experimental_Workflow Figure 2: General Experimental Workflow start Start setup Assemble Dry Glassware Under Inert Atmosphere start->setup reagents Dissolve Isatoic Anhydride in Anhydrous Solvent setup->reagents add_amine Add Benzyl 2-aminoacetate (and base if needed) reagents->add_amine react Heat to Target Temperature Monitor by TLC add_amine->react workup Quench Reaction Perform Aqueous Extraction react->workup Reaction Complete purify Dry Organic Layer Concentrate & Purify workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Sources

Technical Support Center: HPLC Analysis of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Benzyl 2-(2-aminobenzamido)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method troubleshooting and optimization. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and robust analytical outcomes.

Understanding the Analyte: this compound

Before troubleshooting any method, a fundamental understanding of the analyte's physicochemical properties is paramount.

Structure and Properties:

  • Molecular Formula: C₁₆H₁₆N₂O₃[1]

  • Molecular Weight: 284.31 g/mol [2]

  • Key Functional Groups:

    • Primary Aromatic Amine: This group is basic and its protonation state is highly dependent on the mobile phase pH. The predicted pKa for the conjugate acid of the similar 2-aminobenzamide is approximately 2.82.[3][4] This means that at a pH below ~2.8, the amine will be protonated (charged), and at a pH above this value, it will be neutral.

    • Amide: A neutral group that can participate in hydrogen bonding.

    • Ester: Susceptible to hydrolysis at extreme pH values.

    • Aromatic Rings (x2): Provide UV absorbance, making UV detection a suitable choice.

  • Polarity: With a calculated XLogP3 of ~2.9, the molecule is moderately nonpolar, making it well-suited for reversed-phase HPLC.[5]

This combination of properties dictates that mobile phase pH will be a critical parameter for controlling retention time and peak shape.

Recommended Starting HPLC Method

Based on the analysis of structurally similar compounds, such as N-substituted anthranilic acid derivatives and N-benzyl-N-Cbz-glycine, a robust starting point for method development is a reversed-phase approach.[6][7][8]

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the two aromatic rings. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in WaterThe acidic modifier is crucial. It ensures the primary amine is fully protonated and suppresses the interaction of the analyte with any free silanol groups on the column packing, which prevents peak tailing.[9]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common, effective organic modifier for reversed-phase HPLC, providing good peak shape and lower backpressure compared to methanol.
Gradient 30% to 95% B over 20 minutesA gradient is recommended to ensure elution of the main analyte and any potential impurities with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[10]
Detection (UV) 255 nm or 340 nmN-substituted anthranilic acid derivatives typically exhibit two absorbance maxima.[7] Start with 255 nm for general-purpose detection. A diode array detector (DAD) can be used to determine the optimal wavelength experimentally.
Injection Vol. 10 µLA good starting volume to avoid column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Crucially, the sample solvent should be as close as possible to the initial mobile phase composition. Injecting in a solvent much stronger than the mobile phase can cause significant peak distortion.[5]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your analysis, structured in a question-and-answer format.

Peak Shape Problems

Q1: My peak for this compound is tailing severely. What is the cause and how do I fix it?

Peak tailing, where the back of the peak is drawn out, is a common issue, especially for basic compounds like this one.

Primary Cause: Secondary interactions between the basic primary amine on your analyte and acidic, ionized silanol groups on the silica surface of the HPLC column. This interaction is stronger than the desired hydrophobic interaction, causing some molecules to be retained longer, resulting in a tail.

Troubleshooting Workflow:

start Tailing Peak Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower pH Add 0.1% TFA or Formic Acid to mobile phase. check_ph->adjust_ph No ph_ok pH is sufficiently low check_ph->ph_ok Yes end_solution Solution: Peak Tailing Resolved adjust_ph->end_solution check_column Is the column old or heavily used? ph_ok->check_column replace_column Action: Replace Column Silanol activity increases with column age. check_column->replace_column Yes column_ok Column is new or in good condition check_column->column_ok No replace_column->end_solution column_ok->end_solution Further investigation needed (e.g., metal contamination)

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH: The most critical step. Ensure your aqueous mobile phase contains an acidic modifier like 0.1% TFA or formic acid. This keeps the mobile phase pH low (around 2.5-3.0), which serves two purposes:

    • It fully protonates the primary amine of your analyte, ensuring a single ionic species.

    • It protonates the surface silanol groups on the stationary phase, minimizing their ability to interact with the positively charged analyte.[9]

  • Assess Column Health: If the mobile phase is correctly prepared, the column itself may be the issue. Over time, particularly with high pH mobile phases, the bonded C18 phase can hydrolyze, exposing more active silanol sites. If the column has been used for over 500 injections or with aggressive mobile phases, replace it with a new one.

  • Consider a Different Column: If tailing persists, consider a column with advanced end-capping or a different stationary phase (e.g., a Phenyl column) that may offer different selectivity.

Q2: My peak is fronting (looks like a shark fin). Why is this happening?

Peak fronting is less common than tailing and is typically caused by two main issues.[9]

Possible Causes & Solutions:

  • Column Overload: You are injecting too much sample mass onto the column.[9] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the peak.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload.

  • Sample Solvent Incompatibility: Your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase conditions.[11] This causes the analyte to precipitate or move rapidly onto the column in a diffuse band.

    • Solution: Always prepare your sample in a diluent that is as weak or weaker than the starting mobile phase. For the recommended gradient (starting at 30% ACN), a 30% ACN in water solution is ideal. If solubility is an issue, use the minimum amount of organic solvent necessary.

Q3: I am seeing a split or shouldered peak. What does this indicate?

Split peaks can arise from either chemical or physical problems within the HPLC system.[12]

Troubleshooting Flowchart:

start Split Peak Observed check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks all_split Yes, all peaks are split check_all_peaks->all_split Yes one_split No, only the analyte peak is split check_all_peaks->one_split No physical_issue Indicates a Physical Problem (Pre-column) all_split->physical_issue chemical_issue Indicates a Chemical or Method Problem one_split->chemical_issue check_frit Action: Check for blocked column frit or void in packing bed. Backflush or replace column. physical_issue->check_frit end_solution Solution: Peak Splitting Resolved check_frit->end_solution check_solvent Action: Check sample solvent. Ensure it matches initial mobile phase. chemical_issue->check_solvent check_solvent->end_solution

Caption: Decision tree for diagnosing split peaks.

Detailed Explanation:

  • Problem Affects All Peaks: If every peak in your chromatogram is split, the issue is likely physical and located before the separation occurs.[13]

    • Partially Blocked Frit: Particulates from the sample or mobile phase may have clogged the inlet frit of the column, causing the sample flow to be distributed unevenly onto the stationary phase.

    • Column Void: A void or channel has formed at the head of the column packing material.

    • Solution: First, try back-flushing the column (disconnect from the detector and reverse the flow direction). If this doesn't work, the column will likely need to be replaced. Always filter your samples and mobile phases to prevent this.

  • Problem Affects Only One Peak: If only your analyte peak is split, it is likely a chemical issue.[5]

    • Strong Injection Solvent: As with peak fronting, dissolving your sample in a solvent much stronger than the mobile phase is a common cause. The sample doesn't band tightly at the column head, leading to a distorted peak.

    • Solution: Prepare your sample in the initial mobile phase composition.

Baseline & Retention Time Problems

Q4: My baseline is drifting upwards during the gradient run. What should I check?

Baseline drift in a gradient run is often related to the mobile phase or the detector.[14]

Common Causes & Solutions:

  • Mismatched UV Absorbance of Solvents: Mobile phase A (water + acid) and Mobile phase B (ACN + acid) have different UV absorbance characteristics. As the proportion of B increases during the gradient, the overall baseline absorbance changes.

    • Solution: Ensure that the same concentration of the acidic modifier (e.g., 0.1% TFA) is present in both Mobile Phase A and Mobile Phase B. This helps to balance the UV absorbance profile across the gradient.

  • Column Bleed: The stationary phase is slowly degrading and eluting from the column, which is more pronounced as the organic content of the mobile phase increases. This is common with older columns.

    • Solution: Flush the column with a strong solvent (e.g., 100% ACN) and then re-equilibrate. If the problem persists, replace the column.

  • Temperature Fluctuations: The column is not properly thermostatted, or the mobile phase entering the detector is at a different temperature than the detector cell.[15]

    • Solution: Use a column oven and ensure it is set to a stable temperature. Allow the system to fully equilibrate before starting your sequence.

Q5: My retention times are shifting from one injection to the next. How can I improve reproducibility?

Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the pump or column equilibration.[10]

System Suitability Checklist for Retention Time Stability:

Parameter to CheckPotential Cause of DriftCorrective Action
Pump Flow Rate Leaky pump seals or faulty check valves.Check for visible leaks around the pump head. Monitor the pressure ripple; a high ripple can indicate a valve issue. Perform pump maintenance as needed.
Mobile Phase Inconsistent manual mixing or solvent evaporation.If preparing isocratic mobile phase, mix thoroughly. Always keep solvent bottles capped to prevent selective evaporation of the more volatile component (e.g., ACN).
Column Equilibration Insufficient time for the column to return to initial conditions after a gradient run.Ensure your method includes an equilibration period of at least 10 column volumes after each run. For a 150x4.6 mm column at 1 mL/min, this is about 15-20 minutes.
Column Temperature Unstable temperature in the column compartment or lab.Use a reliable column oven and ensure the lab environment is temperature-controlled.

Regulatory & Validation Context

For professionals in drug development, all HPLC methods must be validated to ensure they are fit for purpose. This is governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

  • System Suitability: Before any sample analysis, a system suitability test must be performed. This involves injecting a standard and checking key parameters to ensure the system is performing correctly. According to USP General Chapter <621>, these parameters often include:[16][17][18]

    • Tailing Factor: Must typically be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: For replicate injections, must typically be ≤ 2.0%.

    • Resolution: Between the main peak and any closely eluting impurities.

  • Method Validation: As per ICH Q2(R1) guidelines, a full method validation includes demonstrating:[19][20][21]

    • Specificity: The ability to assess the analyte in the presence of impurities or excipients.

    • Linearity: Proportionality of peak area to concentration over a defined range.

    • Accuracy & Precision: How close the results are to the true value and how reproducible they are.

    • Robustness: The method's reliability when small, deliberate changes are made to parameters like pH, temperature, or mobile phase composition.

Adhering to these guidelines ensures the trustworthiness and scientific integrity of your analytical data.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Baseline Drift. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Axion Labs. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • CHROMacademy. (n.d.). More Split Peaks - HPLC Troubleshooting. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

  • International Journal of Drug Development and Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Aminobenzamide (FDB012155). Retrieved from [Link]

Sources

Catalyst selection for efficient Benzyl 2-(2-aminobenzamido)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Benzyl 2-(2-aminobenzamido)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of catalyst selection, reaction optimization, and troubleshooting, providing a framework for logical, evidence-based decision-making in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the synthesis.

Q1: What is the primary synthetic route for this compound?

The most common and efficient route is the reaction between Isatoic Anhydride and Benzyl 2-aminoacetate (the benzyl ester of glycine). This reaction involves the nucleophilic attack of the amine on the anhydride, leading to a ring-opening and subsequent decarboxylation to form the desired amide bond.[1] This method is often preferred due to the commercial availability of the starting materials and the relatively clean nature of the reaction.

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds via a nucleophilic acyl substitution pathway. The primary amine of Benzyl 2-aminoacetate attacks one of the carbonyl carbons of isatoic anhydride. This leads to the formation of a tetrahedral intermediate which collapses, opening the anhydride ring to form an unstable carbamic acid intermediate. This intermediate readily loses carbon dioxide (CO₂) to yield the final product, this compound.

Diagram 1: General Reaction Mechanism

Reaction_Mechanism General Reaction Mechanism for this compound Synthesis IA Isatoic Anhydride Int Int IA->Int Nucleophilic Attack Gly Benzyl 2-aminoacetate (Glycine Benzyl Ester) Gly->Int Carbamate Carbamic Acid Intermediate Product This compound Carbamate->Product Decarboxylation CO2 CO₂ Carbamate->CO2 Int->Carbamate Ring Opening

Caption: Nucleophilic attack, ring-opening, and decarboxylation sequence.

Q3: Is a catalyst always necessary for this reaction?

Not strictly. The reaction between isatoic anhydride and primary amines can often proceed to completion with just thermal prompting in a suitable solvent.[2] However, the reaction can be sluggish. A catalyst is typically employed to increase the reaction rate, improve yield, and allow for milder reaction conditions, which can be critical for preventing degradation of sensitive functional groups.

Part 2: Catalyst Selection and Optimization Guide

Choosing the right catalyst is paramount for an efficient and high-yielding synthesis. This section explores the options in a problem-solving format.

Q4: My uncatalyzed reaction is too slow. What type of catalyst should I consider first?

For sluggish reactions, both acid and base catalysis can be effective, but they operate via different mechanisms.

  • Lewis Acid Catalysts (e.g., Nb₂O₅, ZrCl₄, FeCl₃): These are an excellent starting point. Lewis acids activate the carbonyl group of the isatoic anhydride, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine.[3] This is often a cleaner and more effective approach than Brønsted acid catalysis for this transformation.

  • Base Catalysis (e.g., Et₃N, Pyridine, DIPA): A non-nucleophilic organic base can deprotonate the N-H of isatoic anhydride or act as a proton shuttle.[4][5] However, strong bases like NaOH or NaH can lead to undesired side reactions, including hydrolysis of the anhydride ring or the ester group.[4][6]

Diagram 2: Catalyst Selection Workflow

Catalyst_Selection Catalyst Selection Decision Tree Start Goal: Accelerate Reaction CheckSubstrate Are starting materials sensitive to strong acid/base? Start->CheckSubstrate StrongBase AVOID: Strong Base (e.g., NaOH, NaH) Risk of Hydrolysis Start->StrongBase High Risk LewisAcid Option 1: Lewis Acid (e.g., ZrCl₄, Nb₂O₅) Activates C=O CheckSubstrate->LewisAcid No WeakBase Option 2: Weak Organic Base (e.g., Pyridine, Et₃N) Proton Shuttle CheckSubstrate->WeakBase Yes SolventOnly Option 3: Catalyst-Free (High Temperature) Simple, but may be slow CheckSubstrate->SolventOnly Unsure/ Simplest First

Caption: A decision tree for selecting the appropriate catalytic system.

Q5: How do different catalytic systems compare in terms of performance?

Performance depends on the specific substrate and desired outcome (yield, purity, cost, environmental impact). Below is a comparative summary based on analogous amidation reactions.

Catalyst TypeExample(s)SolventTemp. (°C)Typical YieldKey Advantages & Disadvantages
None -Toluene, BenzeneRefluxModeratePro: Simple, no catalyst removal. Con: Slow, requires high temp.[1]
Lewis Acid Nb₂O₅, ZrCl₄Xylene, Toluene80 - 140HighPro: High activation, reusable (heterogeneous). Con: Can be hygroscopic, requires anhydrous conditions.[3]
Organic Base Pyridine, Et₃NCH₂Cl₂, MeCN25 - 85Good-HighPro: Mild conditions, good for sensitive substrates. Con: Stoichiometric amounts may be needed, difficult removal.[5]
Strong Base NaOH, K₂CO₃Dioxane, DMSO25 - 60VariablePro: Inexpensive. Con: High risk of hydrolysis and side reactions.[6][7]

Table 1: Comparison of Catalytic Systems for Amidation of Isatoic Anhydride.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide addresses the most common issues in a Q&A format.

Q6: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a multifaceted problem. Systematically investigate the following possibilities:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material remains, consider increasing the reaction time, temperature, or adding a catalyst if one was not used.

  • Side Reactions: The formation of byproducts consumes starting materials.

    • Solution: A common side reaction is the self-condensation of isatoic anhydride to form anthraniloylanthranilic acid, especially in the presence of water.[6] Ensure all reagents and solvents are anhydrous.

  • Hydrolysis: Moisture can hydrolyze the isatoic anhydride starting material or the benzyl ester product.

    • Solution: Use dry solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Ar).

  • Losses During Workup/Purification: Significant product can be lost during extraction and recrystallization steps.

    • Solution: Minimize the amount of solvent used for recrystallization to avoid excessive product loss in the mother liquor.[1] Ensure the pH is correct during aqueous workup to keep your product in the organic layer.

Q7: I'm observing an unknown byproduct on my TLC plate. What could it be?

Besides the self-condensation product mentioned above, other side reactions are possible:

  • Formation of 2-aminobenzamide: If the benzyl ester of your product is cleaved during the reaction or workup (e.g., under harsh acidic or basic conditions), you may form the corresponding primary amide.

  • Formation of Quinazolinones: In some cases, particularly in three-component reactions involving an aldehyde impurity, cyclization to form quinazolinone derivatives can occur.[8][9][10]

    • Preventative Measure: Ensure the purity of your starting materials. Benzyl 2-aminoacetate can degrade over time. Use freshly prepared or purified reagents.

Diagram 3: Troubleshooting Flowchart for Low Yield

Troubleshooting Troubleshooting Guide for Low Yield Problem Problem: Low Product Yield Cause1 Cause 1: Incomplete Reaction Problem->Cause1 Cause2 Cause 2: Side Products Problem->Cause2 Cause3 Cause 3: Purification Loss Problem->Cause3 Sol1a Solution: Increase Time/Temp Cause1->Sol1a Sol1b Solution: Add Catalyst Cause1->Sol1b Sol1c Solution: Verify Reagent Stoichiometry Cause1->Sol1c Sol2a Solution: Use Anhydrous Solvents Cause2->Sol2a Sol2b Solution: Run under Inert Gas (N₂) Cause2->Sol2b Sol2c Solution: Check Reagent Purity Cause2->Sol2c Sol3a Solution: Optimize Recrystallization Solvent Cause3->Sol3a Sol3b Solution: Check pH during Extraction Cause3->Sol3b

Caption: A systematic approach to diagnosing and solving low yield issues.

Part 4: Experimental Protocol

This section provides a general, representative protocol for the synthesis. Note: This is a starting point and may require optimization for your specific setup and scale.

Objective: To synthesize this compound from isatoic anhydride and benzyl 2-aminoacetate.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Benzyl 2-aminoacetate hydrochloride (1.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Toluene (or another suitable high-boiling solvent)

  • Drying tube or inert gas setup (N₂/Ar)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube or inert gas inlet.

  • Reagent Addition: To the flask, add Isatoic Anhydride (1.0 eq) and anhydrous toluene.

  • Amine Free-Basing: In a separate beaker, dissolve Benzyl 2-aminoacetate hydrochloride (1.05 eq) in a minimal amount of water and add an organic solvent like ethyl acetate. Cool in an ice bath and add a base (e.g., saturated NaHCO₃ solution) to neutralize the HCl salt and free the amine. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine as an oil. Alternatively, and more directly for an anhydrous reaction, suspend the hydrochloride salt in the reaction solvent and add triethylamine (1.1 eq) to free-base it in situ.

  • Reaction Initiation: Add the freshly prepared Benzyl 2-aminoacetate (free base, 1.05 eq) to the flask containing the isatoic anhydride suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-6 hours. The evolution of CO₂ gas should be observed as the reaction progresses.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase), checking for the consumption of the isatoic anhydride.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde. [Link]

  • Zaytsev, V. P., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes... Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminobenzamide under various conditions. [Link]

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • ACS Publications. (n.d.). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. [Link]

  • ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Link]

  • National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride.... [Link]

  • ResearchGate. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. [Link]

  • ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. [Link]

  • Shodhganga. (n.d.). Chapter 5: A General Method for Copper-Catalyzed N-Arylation of Isatoic Anhydride.... [Link]

  • SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate. [Link]

  • PubMed. (n.d.). Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides.... [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Reddit. (2022). Synthesis of benzyl acetate. [Link]

  • MDPI. (n.d.). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Link]

  • ACS Publications. (n.d.). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride.... [Link]

  • PubMed. (n.d.). Studies on benzyl acetate. II. Use of specific metabolic inhibitors.... [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Product inhibition of the synthesis of benzyl acetate.... [Link]

  • ResearchGate. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative.... [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. Impurities, even in minute quantities, can drastically alter a compound's biological activity, toxicity, and stability, making robust analytical characterization non-negotiable.

This guide provides an in-depth comparison of orthogonal analytical techniques for the purity assessment of a synthesized batch of Benzyl 2-(2-aminobenzamido)acetate (CAS No. 150374-97-3), a compound with potential applications as an antigout agent.[1] We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to purity determination.

Understanding the Analyte and Its Potential Impurities

This compound is a molecule characterized by several key functional groups: a primary aromatic amine, a secondary amide, an ester, and two phenyl rings. Its synthesis likely involves the coupling of a 2-aminobenzoyl derivative with a benzyl glycinate precursor. This understanding is paramount as it allows us to anticipate a profile of potential process-related impurities:

  • Unreacted Starting Materials: Such as 2-aminobenzoic acid, isatoic anhydride, or benzyl 2-aminoacetate.

  • Reagent-Related Impurities: Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).

  • Side-Reaction Products: Potential for di-acylation of the primary amine or self-condensation of starting materials.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., Dichloromethane, Ethyl Acetate, Toluene).[2]

A comprehensive purity assessment, therefore, requires a multi-pronged strategy, employing orthogonal techniques that measure the same attribute (purity) through different physical principles.

Orthogonal Analytical Approaches: A Comparative Analysis

No single technique can provide a complete picture of a compound's purity. The gold standard is the application of at least two orthogonal methods. For this compound, the most powerful combination involves High-Performance Liquid Chromatography (HPLC) for quantitative separation, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantification, and Mass Spectrometry (MS) for impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

HPLC is the cornerstone of purity testing in the pharmaceutical industry, offering high-resolution separation and precise quantification.[3] For aromatic compounds like our target molecule, HPLC with UV detection is particularly effective.[4][5]

Causality of Method Choice: We opt for a reverse-phase (RP-HPLC) method, typically with a C18 stationary phase. This choice is dictated by the molecule's overall hydrophobicity, driven by its two aromatic rings. The polar mobile phase will elute polar impurities first, while the target compound and other non-polar impurities are retained longer, allowing for excellent separation.[6] UV detection is selected due to the strong chromophores (the phenyl rings and conjugated amide system) present in the molecule, which ensures high sensitivity.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample 1. Prepare Sample Accurately weigh ~1 mg/mL in Mobile Phase instrument 3. Instrument Setup Column: C18 Detector: UV (e.g., 254 nm) Flow Rate: 1.0 mL/min prep_sample->instrument prep_mobile 2. Prepare Mobile Phase (e.g., Acetonitrile:Water) Filter and degas sst 4. System Suitability Test Inject standard to verify resolution and repeatability instrument->sst inject 5. Inject Sample sst->inject integrate 6. Integrate Chromatogram Identify and integrate all peaks inject->integrate calculate 7. Calculate Purity Purity % = (Area_MainPeak / Area_Total) * 100 integrate->calculate report 8. Generate Report Include chromatogram, peak table, and final purity value calculate->report

Caption: Workflow for quantitative purity analysis by HPLC.

Data Presentation: HPLC Purity Analysis

ParameterResultAcceptance Criteria
Retention Time (Main Peak)8.52 minReport
Purity (Area %)99.5%≥ 98.0%
Impurity 1 (RT 3.15 min)0.15%≤ 0.2%
Impurity 2 (RT 6.89 min)0.25%≤ 0.2%
Total Impurities0.5%≤ 2.0%
Quantitative NMR (qNMR): The Primary Standard

While HPLC provides purity relative to other UV-active components, quantitative ¹H NMR (qNMR) can determine absolute purity against a certified internal standard of known purity and weight.[7][8] This makes it an invaluable orthogonal technique, as its measurement principle is completely different from chromatography.[7]

Causality of Method Choice: The ¹H NMR spectrum of this compound contains multiple, well-resolved protons in both the aromatic and aliphatic regions, suitable for integration. By adding a known mass of a stable, non-reactive internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, we can use the ratio of integrals to calculate the absolute mass of our analyte in the sample, and thus its purity. This method is non-destructive and provides structural confirmation simultaneously.[9]

Workflow for qNMR Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (e.g., ~15 mg) dissolve 3. Dissolve Mixture In deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std 2. Accurately Weigh Internal Std (Certified, e.g., ~5 mg) weigh_std->dissolve setup 4. Spectrometer Setup Optimize acquisition parameters (e.g., relaxation delay D1 ≥ 5*T1) dissolve->setup acquire 5. Acquire ¹H Spectrum setup->acquire process 6. Process Spectrum Phase and baseline correction acquire->process integrate 7. Integrate Peaks Select well-resolved peaks for analyte and standard process->integrate calculate 8. Calculate Purity Use standard qNMR formula integrate->calculate report 9. Report Result State purity with uncertainty calculate->report

Caption: Workflow for absolute purity determination by qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Identifier

While HPLC and qNMR tell us how much of our compound is present, they provide limited information about the identity of the impurities. LC-MS, particularly High-Resolution Mass Spectrometry (HRMS), is the definitive tool for impurity profiling and structural elucidation.[10][11] It provides the molecular weight and, with HRMS, the likely elemental composition of each impurity, which is critical for understanding the synthetic process and ensuring product safety.[11]

Causality of Method Choice: Coupling the separation power of HPLC with the detection specificity of MS allows us to correlate each impurity peak from the chromatogram with a specific mass-to-charge (m/z) ratio.[12] Using a soft ionization technique like Electrospray Ionization (ESI) will typically yield the protonated molecule [M+H]⁺, directly providing the molecular weight of the parent compound and any co-eluting impurities.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_report Identification & Reporting inject 1. Inject Sample (Using HPLC method) separate 2. Separate Components On analytical column inject->separate ionize 3. Ionize Eluent (e.g., ESI source) separate->ionize detect 4. Detect Ions Acquire mass spectra across the entire run ionize->detect correlate 5. Correlate Data Match UV peaks with Extracted Ion Chromatograms (EICs) detect->correlate identify 6. Identify Impurities Determine m/z of unknown peaks correlate->identify propose 7. Propose Structures Use accurate mass (HRMS) and fragmentation (MS/MS) data identify->propose report 8. Generate Profile Report identified and potential impurities propose->report

Caption: Workflow for impurity profiling and identification by LC-MS.

Data Presentation: Impurity Identification by LC-MS

RT (min)IdentityObserved [M+H]⁺Expected [M+H]⁺Proposed Structure
3.15Impurity 1138.0550138.05552-Aminobenzoic Acid (Starting Material)
8.52Product 285.1234 285.1239 This compound
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Confirmer

FTIR is a rapid, non-destructive technique used primarily for structural confirmation. While not a tool for quantitative purity assessment, it provides a unique molecular "fingerprint" and verifies the presence of key functional groups, confirming that the desired chemical transformation has occurred.[13]

Causality of Method Choice: For this compound, the FTIR spectrum should exhibit characteristic absorptions for the N-H bonds of the primary amine and secondary amide, the C=O bond of the ester, and the C=O bond of the amide (Amide I band).[14][15] The absence of a broad O-H stretch from a carboxylic acid starting material, for example, is a strong indicator of reaction completion.

Key Expected FTIR Absorptions:

  • ~3400-3200 cm⁻¹: N-H stretching (amine and amide)

  • ~1735 cm⁻¹: C=O stretching (ester)

  • ~1650 cm⁻¹: C=O stretching (Amide I)[16]

  • ~1540 cm⁻¹: N-H bending (Amide II)[15]

Comparative Summary of Key Techniques

FeatureRP-HPLC (UV)qNMRLC-MSFTIR
Primary Purpose Purity QuantificationAbsolute Purity & Structure IDImpurity IdentificationFunctional Group ID
Quantification Relative (Area %)Absolute (with standard)Semi-quantitativeNo
Sensitivity HighModerateVery HighLow to Moderate
Specificity Moderate (retention time)High (chemical shifts)Very High (mass-to-charge)Moderate (functional groups)
Sample Destructive? YesNoYesNo
Key Insight "How pure is it relative to other components?""What is its absolute purity and is it the right structure?""What are the impurities?""Does it have the correct functional groups?"

Conclusion and Recommendation

The purity assessment of a synthesized compound like this compound is a multifaceted task that demands a rigorous, evidence-based approach. Relying on a single analytical technique is insufficient in a drug development context.

The recommended self-validating protocol is as follows:

  • Initial Confirmation with FTIR: A rapid check to ensure the key functional groups of the target molecule are present.

  • Primary Purity Determination by HPLC: Establish a robust RP-HPLC method to quantify the purity as a percentage of the total peak area. This is the primary release assay.

  • Orthogonal Purity Confirmation by qNMR: Determine the absolute purity using ¹H qNMR with a certified internal standard. This result should corroborate the HPLC finding.[7]

  • Impurity Profiling by LC-MS: Use a sensitive LC-MS method to identify the molecular weights of the impurities detected by HPLC, confirming their identities as starting materials, byproducts, or other contaminants.[17]

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package that confirms the identity, strength, and purity of their synthesized compound, forming a solid foundation for subsequent preclinical and clinical development.

References

  • Vertex AI Search. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • National Institutes of Health (NIH). (2014).
  • Pharmaceutical Technology.
  • Source not specified.
  • Toref-Standards. Impurity Profiling with HRMS.
  • Purity-IQ. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • Source not specified. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • NIST. (2016).
  • ACS Publications. (2014).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2025). Mass spectrometry in impurity profiling.
  • YouTube. (2018).
  • Chemistry LibreTexts. (2021).
  • ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions....
  • OUCI. (2024).
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • PubMed. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC.
  • PubMed. (2007).
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • HELIX Chromatography.
  • ResearchGate. (2025).
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
  • PubMed.
  • The Royal Society of Chemistry. (2013).
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Source not specified.
  • Echemi. benzyl 2-(2-aminobenzamido)
  • SciSpace.
  • Benchchem.
  • Source not specified. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Pharmaffili
  • PubMed. (2008).
  • Google Patents. CN102391146A - Preparation method of racecadotril intermediate 2-(benzyl acrylamide)

Sources

A Spectroscopic Guide to Benzyl 2-(2-aminobenzamido)acetate: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-(2-aminobenzamido)acetate, a derivative of N-acylated amino acid esters, represents a core structural motif in medicinal chemistry and drug development. As an intermediate, its purity and structural integrity are paramount for the successful synthesis of more complex pharmaceutical agents.[1] The identity and purity of such compounds are unequivocally established through spectroscopic analysis. This guide provides an in-depth comparison of two plausible and efficient synthetic routes for this compound, culminating in a detailed spectroscopic benchmark for the final product. Researchers, scientists, and professionals in drug development can leverage this guide to inform their synthetic strategies and to establish a robust quality control framework for this key intermediate.

The two synthetic pathways explored are:

  • Route A: The reaction of Isatoic Anhydride with Benzyl Glycinate.

  • Route B: The direct amide coupling of 2-Aminobenzoic Acid with Benzyl Glycinate using a carbodiimide coupling agent.

Regardless of the synthetic origin, a pure sample of this compound must conform to a specific spectroscopic profile. This guide establishes that profile through a detailed analysis of predicted ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, supported by literature data from closely related analogues.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is often a balance between reagent availability, reaction efficiency, yield, and purification complexity. Below, we analyze two logical and distinct approaches to synthesize this compound.

Route A: The Isatoic Anhydride Pathway

Isatoic anhydride is an excellent and stable cyclic acylating agent derived from anthranilic acid. Its reaction with a nucleophile, such as the amino group of an amino acid ester, proceeds via nucleophilic acyl substitution. The reaction involves the opening of the anhydride ring, releasing carbon dioxide and forming the desired amide bond in a clean and often high-yielding manner.[2][3]

Causality of Experimental Choice: This route is attractive due to the clean nature of the reaction, with the primary byproduct being gaseous CO₂, which simplifies workup. The reaction can often be driven to completion with gentle heating without the need for expensive coupling agents.

Route_A cluster_reactants Reactants cluster_products Products Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Carbamic Acid Intermediate Isatoic_Anhydride->Intermediate Benzyl_Glycinate Benzyl Glycinate Benzyl_Glycinate->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Decarboxylation CO2 CO₂ (gas) Intermediate->CO2

Caption: Synthetic pathway for Route A via ring-opening of Isatoic Anhydride.

Route B: The Direct Amide Coupling Pathway

This classic approach mirrors peptide synthesis, where a carboxylic acid (2-aminobenzoic acid) is activated and coupled with an amine (benzyl glycinate).[4] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Causality of Experimental Choice: Direct coupling is a versatile and widely practiced method for amide bond formation. It offers a straightforward approach when both the acid and amine components are readily available. However, a significant drawback is the formation of a urea byproduct (dicyclohexylurea, DCU), which is often poorly soluble and can complicate purification.

Route_B cluster_reactants Reactants Aminobenzoic_Acid 2-Aminobenzoic Acid Activated_Intermediate O-Acylisourea Intermediate Aminobenzoic_Acid->Activated_Intermediate Benzyl_Glycinate Benzyl Glycinate Product This compound Benzyl_Glycinate->Product Nucleophilic Attack DCC DCC (Coupling Agent) DCC->Activated_Intermediate Activation Activated_Intermediate->Product DCU Dicyclohexylurea (Byproduct) Activated_Intermediate->DCU

Caption: Synthetic pathway for Route B via direct DCC-mediated amide coupling.

Spectroscopic Profile and Comparative Data

The final product from either synthetic route, after appropriate purification, should exhibit an identical spectroscopic profile. The following data are predicted based on the known spectral characteristics of its constituent functional groups and analysis of close structural analogs like Glycine, N-(2-aminobenzoyl)-, ethyl ester.[5]

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule, confirming the presence and connectivity of all hydrogen atoms. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification/Notes
Amine (-NH₂)~4.5 - 5.5Broad Singlet2HChemical shift is variable and depends on concentration and solvent. Appears as a broad signal due to exchange.
Benzyl -CH₂-~5.20Singlet2HMethylene protons adjacent to the ester oxygen and the phenyl ring. Analogous protons in benzyl acetate are at ~5.1 ppm.[6]
Glycine -CH₂-~4.25Doublet2HMethylene protons of the glycine unit, coupled to the amide N-H proton.
Aromatic (Benzyl)~7.30 - 7.45Multiplet5HProtons of the monosubstituted phenyl ring of the benzyl group.[7]
Aromatic (Aminobenzoyl)6.65-6.75, 7.20-7.30, 7.45-7.55Multiplets/Doublets4HProtons of the 1,2-disubstituted aminobenzoyl ring, showing characteristic splitting patterns.
Amide (-NH-)~8.5 - 8.8Triplet1HAmide proton coupled to the adjacent glycine -CH₂- group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Predicted chemical shifts are based on established values for amides, esters, and aromatic systems.[8][9]

Carbon Assignment Predicted δ (ppm) Justification/Notes
Ester C=O~170.5Typical chemical shift for an α-amino acid ester carbonyl.
Amide C=O~168.5Typical chemical shift for a secondary benzamide carbonyl.
Aromatic (Benzyl)135.5 (ipso), 128.0-129.0Signals for the six carbons of the benzyl ring.
Aromatic (Aminobenzoyl)116.0-150.0Six distinct signals for the substituted aromatic ring. The carbon bearing the -NH₂ group (C2) is expected to be highly shielded (~148-150 ppm).
Benzyl -CH₂-~67.5Methylene carbon of the benzyl ester group.
Glycine -CH₂-~42.0Methylene carbon of the glycine unit.
FTIR Spectroscopy

Infrared spectroscopy is ideal for identifying the key functional groups present in the molecule. The product from either route should display the following characteristic absorption bands (in cm⁻¹).

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Justification/Notes
N-H Stretch (Amine)3450 - 3300Two distinct sharp-to-medium bandsAsymmetric and symmetric stretching of the primary -NH₂ group.[10]
N-H Stretch (Amide)3350 - 3250Single, sharp-to-medium bandStretching vibration of the secondary amide N-H bond.
C-H Stretch (Aromatic)3100 - 3000Multiple sharp, weak bandsCharacteristic C-H stretches for sp² hybridized carbons in the aromatic rings.[11]
C=O Stretch (Ester)~1745Strong, sharp bandCarbonyl stretch of the benzyl ester. Esters typically absorb at higher wavenumbers than amides.[11]
C=O Stretch (Amide I)~1640Strong, sharp bandPrimarily the C=O stretching vibration of the secondary amide.[10]
N-H Bend (Amide II)~1540Strong, sharp bandA combination of N-H in-plane bending and C-N stretching. Characteristic of secondary amides.[10]
C-O Stretch (Ester)1250 - 1150Strong, sharp bandAsymmetric C-O-C stretching of the ester group.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

Parameter Predicted Value (m/z) Justification/Notes
Molecular Ion [M]⁺284.12Calculated for C₁₆H₁₆N₂O₃. The molecular ion peak may be observed under EI.
[M+H]⁺285.12Expected prominent ion under soft ionization techniques like ESI.
Key Fragment91Tropylium ion (C₇H₇⁺): A very common and stable fragment resulting from the cleavage and rearrangement of the benzyl group. This is a hallmark of benzyl-containing compounds.[12]
Key Fragment1202-Aminobenzoyl cation (C₇H₆NO⁺): Formed by cleavage of the amide bond.
Key Fragment149N-(2-aminobenzoyl)glycine fragment: Loss of the benzyl group (C₇H₇).

Experimental Protocols

The following protocols are provided as a trusted, self-validating system for the synthesis and analysis of this compound.

Synthesis Protocol: Route A
  • Reaction Setup: To a solution of benzyl glycinate (1.0 eq) in a suitable aprotic solvent (e.g., Dioxane or DMF) in a round-bottom flask, add isatoic anhydride (1.05 eq).

  • Reaction: Stir the mixture at 60-80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC, observing the consumption of starting materials and the formation of the product. The reaction is typically complete within 4-6 hours, with CO₂ evolution observed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter it off. Dilute the filtrate with ethyl acetate and wash successively with 5% aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Protocol: Route B
  • Reaction Setup: Dissolve 2-aminobenzoic acid (1.0 eq) and benzyl glycinate (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, 5% aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Further purification by column chromatography may be required to remove any remaining traces of DCU or other impurities.

Spectroscopic Analysis Workflow

Analysis_Workflow Start Purified Product from Route A or B NMR NMR Analysis (¹H, ¹³C in CDCl₃) Start->NMR FTIR FTIR Analysis (ATR or KBr pellet) Start->FTIR MS Mass Spectrometry (ESI-MS) Start->MS Data_Analysis Data Interpretation & Comparison with Predicted Profile NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Conclusion Structure & Purity Confirmed Data_Analysis->Conclusion

Caption: General workflow for the spectroscopic analysis of the final product.

Conclusion

This guide has detailed two robust synthetic routes to this compound and established a comprehensive spectroscopic profile for its unambiguous identification and quality assessment. Route A, utilizing isatoic anhydride, offers a cleaner reaction profile with a simpler workup. Route B, employing direct amide coupling, is a versatile alternative, though purification can be more challenging due to the urea byproduct.

Ultimately, the product obtained from either pathway must adhere to the predicted ¹H NMR, ¹³C NMR, FTIR, and MS data presented herein. This spectroscopic benchmark serves as an authoritative standard for researchers, ensuring the integrity of this crucial building block for further synthetic applications in drug discovery and development.

References

  • PubChem. N-(2-Aminobenzoyl)glycine. [Link]

  • Todua, N. et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of The American Society for Mass Spectrometry.
  • ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • ResearchGate. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]

  • Google Patents. KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)
  • Sajed, T. et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

  • Kochev, N. T. et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • ResearchGate. (PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. NMR spectrum of >99% anhydrous benzyl acetate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • bioRxiv. MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Link]

  • NIST WebBook. Glycine, ethyl ester. [Link]

  • Semantic Scholar. One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. [Link]

  • SciSpace. An overview on synthetic methods of benzyl acetate. [Link]

  • National Center for Biotechnology Information. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

  • Research Square. Benzyl Acetate: A Review on Synthetic Methods. [Link]

  • Journal of Chemical Technology and Metallurgy. SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES Stanislav G. Bayryamov. [Link]

  • National Center for Biotechnology Information. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • YouTube. BENZYL SYNTHESIS. #ncchem. [Link]

  • Journal of the Society of Cosmetic Chemists. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Link]

  • ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

Sources

Comparative analysis of Sivelestat synthesis intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Intermediates for Sivelestat

Sivelestat, a selective neutrophil elastase inhibitor, has garnered significant attention for its therapeutic potential in acute respiratory distress syndrome (ARDS) and other inflammatory conditions. The efficient synthesis of this complex molecule is a critical aspect of its pharmaceutical development and production. This guide provides a comparative analysis of the key intermediates in the most common synthetic routes to Sivelestat, offering insights into the strategic advantages and challenges of each pathway. This analysis is grounded in published experimental data to aid researchers and drug development professionals in making informed decisions for process optimization and scale-up.

Introduction to Sivelestat Synthesis

The chemical structure of Sivelestat, N-[4-(4-isobutoxycarbonylbenzamido)benzoyl]-L-phenylalanine, features two amide bonds. Consequently, its synthesis predominantly revolves around the strategic formation of these linkages. The primary disconnection approaches lead to two main synthetic strategies, each defined by the order in which the amide bonds are formed. This, in turn, dictates the nature of the key intermediates and the overall efficiency of the synthesis.

The two principal retrosynthetic pathways are:

  • Route A: Formation of the first amide bond between 4-aminobenzoic acid derivatives and isobutyl 4-(chloroformyl)benzoate, followed by the second amide bond formation with L-phenylalanine.

  • Route B: Initial coupling of an L-phenylalanine derivative with a 4-aminobenzoyl moiety, followed by a second coupling with the isobutyl 4-(chloroformyl)benzoate portion.

This guide will dissect these pathways, focusing on the synthesis, purification, and overall efficiency associated with the pivotal intermediates.

Route A: A Stepwise Amidation Approach

This route is one of the most commonly reported methods for Sivelestat synthesis. It involves the initial preparation of a key benzamido-substituted benzoic acid intermediate, which is then coupled with L-phenylalanine.

Key Intermediates and Their Synthesis
  • Isobutyl 4-(chloroformyl)benzoate (1): This activated acyl chloride is a crucial starting material. It is typically prepared from mono-isobutyl terephthalate.

  • 4-(4-(Isobutoxycarbonyl)benzamido)benzoic acid (2): This is the central intermediate in this route. Its synthesis involves the Schotten-Baumann reaction between isobutyl 4-(chloroformyl)benzoate and 4-aminobenzoic acid. The efficiency of this step is critical for the overall yield.

  • Sivelestat: The final step involves the coupling of intermediate 2 with the methyl ester of L-phenylalanine, followed by saponification of the ester to yield the final product.

Experimental Protocol: Synthesis of 4-(4-(Isobutoxycarbonyl)benzamido)benzoic acid (2)
  • Materials: Isobutyl 4-(chloroformyl)benzoate, 4-aminobenzoic acid, sodium hydroxide, acetone, water.

  • Procedure:

    • A solution of 4-aminobenzoic acid in aqueous sodium hydroxide is prepared and cooled in an ice bath.

    • A solution of isobutyl 4-(chloroformyl)benzoate in acetone is added dropwise to the cooled solution of 4-aminobenzoic acid with vigorous stirring.

    • The reaction mixture is stirred for several hours at room temperature.

    • The acetone is removed under reduced pressure.

    • The aqueous solution is acidified with hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford 4-(4-(isobutoxycarbonyl)benzamido)benzoic acid.

Visualizing Route A

Sivelestat Synthesis - Route A cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product Isobutyl 4-(chloroformyl)benzoate Isobutyl 4-(chloroformyl)benzoate Intermediate_2 4-(4-(Isobutoxycarbonyl)benzamido)benzoic acid Isobutyl 4-(chloroformyl)benzoate->Intermediate_2 Schotten-Baumann Reaction 4-aminobenzoic acid 4-aminobenzoic acid 4-aminobenzoic acid->Intermediate_2 Sivelestat Sivelestat Intermediate_2->Sivelestat Amide Coupling with L-Phe derivative

Caption: Synthetic pathway for Sivelestat via Route A.

Route B: An Alternative Amidation Sequence

Route B explores a different sequence of amide bond formation. This approach may offer advantages in terms of purification and handling of intermediates.

Key Intermediates and Their Synthesis
  • N-(4-carboxybenzoyl)-L-phenylalanine methyl ester (3): This intermediate is formed by the coupling of terephthalic acid monomethyl ester chloride with L-phenylalanine methyl ester.

  • N-(4-(4-aminobenzamido)benzoyl)-L-phenylalanine methyl ester (4): This intermediate is synthesized through the amidation of intermediate 3 with 4-aminobenzonitrile followed by reduction of the nitrile group.

  • Sivelestat: The final step involves the reaction of intermediate 4 with isobutyl chloroformate.

Comparative Analysis of Intermediates and Routes

The choice between Route A and Route B depends on several factors, including the availability of starting materials, ease of purification, and overall process efficiency.

Parameter Route A Route B References
Key Intermediate 4-(4-(Isobutoxycarbonyl)benzamido)benzoic acidN-(4-carboxybenzoyl)-L-phenylalanine methyl ester
Overall Yield Reported yields are generally good, often exceeding 70-80% for the key intermediate step.Yields can be variable depending on the specific coupling and reduction methods used.
Purification The key intermediate is a solid that can often be purified by simple recrystallization.Intermediates may require chromatographic purification, which can be challenging on a large scale.
Scalability The Schotten-Baumann reaction is generally scalable and widely used in industrial processes.The multi-step nature and potential need for chromatography can pose scalability challenges.
Starting Materials Isobutyl 4-(chloroformyl)benzoate and 4-aminobenzoic acid are readily available.Terephthalic acid derivatives and protected L-phenylalanine are also accessible.

Conclusion

Both Route A and Route B offer viable pathways to Sivelestat. Route A, proceeding through the key intermediate 4-(4-(isobutoxycarbonyl)benzamido)benzoic acid, appears to be a more direct and potentially more scalable approach due to the high-yielding and robust Schotten-Baumann reaction and the crystalline nature of the intermediate, which simplifies purification. Route B provides an alternative, but the additional steps and potential for more complex purifications may render it less efficient for large-scale production.

The selection of a synthetic route for Sivelestat should be based on a thorough evaluation of these factors, including in-house expertise, available equipment, and economic considerations. Further process development and optimization of either route could lead to improved efficiency and cost-effectiveness.

References

  • Kawasaki, T., et al. (2004). Practical Synthesis of Sivelestat Sodium Hydrate (ONO-5046). Chemical and Pharmaceutical Bulletin, 52(3), 336-339.
  • Nagasaki, T., et al. (1994). Process for producing N-substituted benzoyl-L-phenylalanine derivatives.
  • Ono Pharmaceutical Co., Ltd. (1992). Benzamide derivatives, their production and use.

A Comparative Benchmarking Guide to the Synthesis of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzyl 2-(2-aminobenzamido)acetate in Medicinal Chemistry

This compound, a notable N-acylated amino acid ester, serves as a valuable building block in the synthesis of various heterocyclic compounds of medicinal importance. Its structural motif, featuring a 2-aminobenzamide core linked to a glycine benzyl ester, is a key pharmacophore in the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of paramount interest to researchers in drug discovery and development. This guide provides an in-depth technical comparison of the prevalent synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Methodology Overview: Navigating the Synthetic Landscape

The synthesis of this compound primarily revolves around the formation of an amide bond between a 2-aminobenzoyl moiety and the amino group of benzyl 2-aminoacetate. This guide will benchmark two principal and fundamentally different approaches:

  • The Isatoic Anhydride Route: A classical and often high-yielding method involving the ring-opening of isatoic anhydride by an amine.

  • The Peptide Coupling Route: A versatile and widely used method in peptide chemistry, employing coupling agents to facilitate the direct amidation of 2-aminobenzoic acid.

A third potential route, involving the use of the highly reactive 2-aminobenzoyl chloride, is often hampered by the instability of this intermediate, making it a less reliable choice for scalable and reproducible synthesis. Therefore, this guide will focus on the two more robust and commonly employed methods.

Method 1: The Isatoic Anhydride Approach

This method leverages the electrophilic nature of the carbonyl groups in isatoic anhydride, which readily undergoes nucleophilic attack by the amino group of benzyl 2-aminoacetate. The reaction proceeds via a ring-opening mechanism, followed by the decarboxylation of the resulting carbamic acid intermediate to yield the desired amide.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine of benzyl 2-aminoacetate on one of the carbonyl carbons of isatoic anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, opening the anhydride ring to form a carbamic acid derivative. This intermediate is unstable and readily loses carbon dioxide to afford the final product, this compound.

Isatoic Anhydride Mechanism Isatoic_Anhydride Isatoic Anhydride Intermediate Tetrahedral Intermediate Isatoic_Anhydride->Intermediate Nucleophilic Attack Benzyl_Aminoacetate Benzyl 2-aminoacetate Benzyl_Aminoacetate->Intermediate Carbamic_Acid Carbamic Acid Intermediate Intermediate->Carbamic_Acid Ring Opening Product This compound Carbamic_Acid->Product Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of the Isatoic Anhydride Route.

Experimental Protocol

Materials:

  • Isatoic anhydride

  • Benzyl 2-aminoacetate hydrochloride

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzyl 2-aminoacetate hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add isatoic anhydride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: The Peptide Coupling Approach

This contemporary method employs coupling agents to activate the carboxylic acid group of 2-aminobenzoic acid, facilitating its reaction with the amino group of benzyl 2-aminoacetate. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely recognized and effective system for this purpose.[2]

Reaction Mechanism

EDC activates the carboxylic acid of 2-aminobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, with HOBt to form an active ester. The HOBt active ester is less prone to side reactions and racemization, and it readily reacts with benzyl 2-aminoacetate to form the desired amide bond.[2][3]

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling 2-Aminobenzoic_Acid 2-Aminobenzoic Acid O_Acylisourea O-Acylisourea Intermediate 2-Aminobenzoic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester HOBt HOBt HOBt->Active_Ester Product This compound Active_Ester->Product Benzyl_Aminoacetate Benzyl 2-aminoacetate Benzyl_Aminoacetate->Product

Caption: Mechanism of the EDC/HOBt Coupling Route.

Experimental Protocol

Materials:

  • 2-Aminobenzoic acid

  • Benzyl 2-aminoacetate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (1.0 eq), benzyl 2-aminoacetate hydrochloride (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 15 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Performance Benchmarking: A Comparative Analysis

ParameterMethod 1: Isatoic AnhydrideMethod 2: EDC/HOBt Coupling
Starting Materials Isatoic anhydride, Benzyl 2-aminoacetate HCl2-Aminobenzoic acid, Benzyl 2-aminoacetate HCl, EDC·HCl, HOBt
Reaction Conditions Room temperature, neutral or basic0 °C to room temperature, basic
Typical Solvents DMF, DCMDCM, DMF
Reaction Time 6-12 hours12-24 hours
Reported Yields Generally good to excellent[1]Moderate to good[4]
Byproducts CO2, triethylamine hydrochlorideWater-soluble urea byproduct, DIPEA hydrochloride
Purification Standard column chromatographyAqueous work-up followed by column chromatography
Cost-Effectiveness Isatoic anhydride is relatively inexpensive.Coupling agents (EDC, HOBt) can be costly.
Green Chemistry Evolution of CO2 gas.Formation of urea byproduct.
Advantages Simple one-step reaction, often higher yields.Milder reaction conditions, wide substrate scope.
Disadvantages Isatoic anhydride can be moisture sensitive.Longer reaction times, cost of coupling agents.

Conclusion and Recommendations

Both the isatoic anhydride and the EDC/HOBt coupling methods offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the researcher, including scale, cost considerations, and available resources.

  • For large-scale synthesis where cost and atom economy are primary concerns, the isatoic anhydride method is often the preferred choice. Its one-pot nature and the use of a relatively inexpensive starting material make it an attractive option.

  • For medicinal chemistry applications where substrate versatility and milder reaction conditions are crucial, the EDC/HOBt coupling method provides a robust and reliable alternative. While the cost of reagents may be higher, the ability to fine-tune reaction conditions and the broad applicability to various amino acid esters make it a powerful tool in the synthesis of compound libraries.

Ultimately, the experimental data and protocols provided in this guide are intended to empower researchers to make an informed decision based on a comprehensive understanding of the causality behind the experimental choices and the performance metrics of each synthetic route.

Experimental Workflows

Experimental_Workflows cluster_method1 Method 1: Isatoic Anhydride Route cluster_method2 Method 2: EDC/HOBt Coupling Route M1_Start Dissolve Benzyl 2-aminoacetate HCl and base in DMF M1_Add_IA Add Isatoic Anhydride M1_Start->M1_Add_IA M1_React Stir at RT for 6-12h M1_Add_IA->M1_React M1_Workup Aqueous Workup (EtOAc, NaHCO3, Brine) M1_React->M1_Workup M1_Purify Column Chromatography M1_Workup->M1_Purify M1_Product Pure Product M1_Purify->M1_Product M2_Start Dissolve 2-Aminobenzoic Acid, Benzyl 2-aminoacetate HCl, HOBt, and base in DCM M2_Cool Cool to 0 °C M2_Start->M2_Cool M2_Add_EDC Add EDC·HCl M2_Cool->M2_Add_EDC M2_React Stir at RT for 12-24h M2_Add_EDC->M2_React M2_Workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) M2_React->M2_Workup M2_Purify Column Chromatography M2_Workup->M2_Purify M2_Product Pure Product M2_Purify->M2_Product

Caption: Comparative Experimental Workflows.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Semantic Scholar. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and. [Link]

  • ResearchGate. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. [Link]

  • PubMed. (1995). Comparative study of methods to couple hindered peptides. [Link]

  • Semantic Scholar. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. [Link]

  • PubMed. (1993). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • National Institutes of Health. (2020). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

  • PrepChem.com. Synthesis of N-(2-methoxyethyl)glycine benzyl ester p-toluenesulfonate. [Link]

  • The Journal of the Turkish Chemical Society, Section A: Chemistry. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Link]

  • Journal of the Turkish Chemical Society Section A: Chemistry. (2023). Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Google Patents. Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • ResearchGate. (2018). Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. [Link]

  • SciSpace by Typeset. An overview on synthetic methods of benzyl acetate. [Link]

  • National Institutes of Health. (2020). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

  • ResearchGate. (2018). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • PubMed. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Benzyl 2-(2-aminobenzamido)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the potential cross-reactivity of Benzyl 2-(2-aminobenzamido)acetate derivatives. While direct experimental data for this specific class of compounds is not extensively published, this guide synthesizes data from structurally related molecules and outlines the rigorous experimental protocols necessary to definitively characterize their off-target binding profile.

The Imperative of Cross-Reactivity Profiling

In the development of small molecule therapeutics, specificity is a cornerstone of both efficacy and safety. Cross-reactivity, the unintended binding of a compound to proteins other than the intended target, can lead to a host of undesirable outcomes, from misleading in-vitro results to significant off-target toxicities in vivo. For derivatives of this compound, a scaffold with potential applications in various therapeutic areas, a thorough understanding of their interaction landscape is critical before advancing to later-stage development.

The core structure, featuring a substituted benzene ring, is a frequent motif in pharmaceuticals, heightening the potential for unforeseen interactions with a wide array of biological macromolecules.[1] Therefore, a proactive and comprehensive assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry.

Structural Considerations and Potential for Off-Target Interactions

The structure of this compound derivatives possesses several features that warrant a careful examination of their cross-reactivity:

  • Aromatic Scaffolds: The presence of benzene rings can lead to hydrophobic and π-stacking interactions, common binding modes in many protein active sites.

  • Amide Linkage: The amide bond is a key structural element that can participate in hydrogen bonding with protein backbones or side chains.

  • Ester Group: The benzyl ester is susceptible to hydrolysis by esterases, potentially leading to metabolites that may have their own unique cross-reactivity profiles.

Given these features, it is plausible that these derivatives could interact with a range of proteins, including but not limited to, other enzymes, receptors, and transport proteins that recognize similar structural motifs.

Comparative Analysis of Cross-Reactivity: An Illustrative Overview

To provide a framework for comparison, the following table illustrates how cross-reactivity data for a hypothetical this compound derivative ("Compound X") might be presented against a panel of related and unrelated targets. This data is for illustrative purposes only and is intended to guide the design of actual experiments.

TargetTarget ClassIC50 (nM) of Compound X% Cross-Reactivity*
Primary Target Therapeutic Target 10 100%
Off-Target 1Structurally-Related Enzyme5002%
Off-Target 2Unrelated Kinase>10,000<0.1%
Off-Target 3Serum Albumin2,5000.4%
Off-Target 4hERG Channel>10,000<0.1%

% Cross-Reactivity is calculated as (IC50 of Primary Target / IC50 of Off-Target) x 100.

This table provides a clear, quantitative comparison of the compound's potency against its intended target versus its activity at potential off-targets.[2]

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of cross-reactivity. Below are detailed protocols for two of the most powerful and widely accepted techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive immunoassay used to quantify an antigen. In the context of cross-reactivity, it can determine the ability of a small molecule to compete with a known ligand for an antibody or protein target.[3][4][5][6]

Objective: To determine the concentration of a this compound derivative that inhibits 50% (IC50) of the binding of a known ligand to a specific protein target.

Methodology:

  • Coating: Microplate wells are coated with the target protein.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., Bovine Serum Albumin).

  • Competition: A fixed concentration of a labeled known ligand (e.g., biotinylated) and varying concentrations of the test compound (this compound derivative) are added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding to the coated protein.

  • Detection: A secondary antibody or streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the test compound.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Target Protein p2 Block Non-Specific Sites p1->p2 a1 Add Labeled Ligand + Test Compound p2->a1 a2 Incubate a1->a2 d1 Add Enzyme-Conjugated Secondary Reagent a2->d1 d2 Add Substrate d1->d2 d3 Read Absorbance d2->d3

Caption: Competitive ELISA workflow for cross-reactivity.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[7][8][9][10] It is an invaluable tool for characterizing the binding of small molecules to protein targets.[9]

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of a this compound derivative to a panel of potential off-targets.

Methodology:

  • Ligand Immobilization: The target protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor surface.

  • Association: The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Equilibrium: The flow of the analyte solution continues until the binding reaches a steady state.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow start Start immobilize Immobilize Target Protein (Ligand) on Sensor Chip start->immobilize inject Inject Test Compound (Analyte) immobilize->inject monitor_assoc Monitor Association Phase (ka) inject->monitor_assoc monitor_dissoc Monitor Dissociation Phase (kd) monitor_assoc->monitor_dissoc analyze Analyze Sensorgram to Determine KD monitor_dissoc->analyze end End analyze->end

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Alternative and Complementary Techniques

While ELISA and SPR are workhorse techniques, a comprehensive cross-reactivity assessment may also employ other methods:

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique for separating and identifying compounds in complex mixtures.[11][12][13][14] It can be used to identify metabolites of this compound derivatives in biological matrices, which can then be synthesized and tested for their own cross-reactivity.

  • Kinase Profiling: If the primary target is a kinase or if off-target kinase activity is a concern, radiometric or fluorescence-based kinase profiling assays against a broad panel of kinases are essential.[2]

  • Computational Approaches: Molecular similarity methods can be used as an initial in-silico screen to predict potential cross-reactivity based on the 2D or 3D structural similarity of the test compound to the known ligands of various proteins.[1]

Logical Framework for Cross-Reactivity Assessment

A systematic approach is crucial for efficiently and accurately characterizing the cross-reactivity profile of a compound.

Logic_Framework cluster_in_silico In Silico & Initial Assessment cluster_in_vitro In Vitro Screening cluster_quantitative Quantitative Characterization cluster_analysis Data Integration & Risk Assessment s1 Structural Analysis of This compound Derivatives s2 Computational Similarity Screening s1->s2 a1 Broad Panel Screening (e.g., Kinase Panel) s2->a1 a2 Competitive ELISA for High-Interest Targets a1->a2 q1 Surface Plasmon Resonance (SPR) for Hit Confirmation & Kinetics a2->q1 q2 LC-MS/MS for Metabolite Identification & Quantification q1->q2 da1 Synthesize Cross-Reactivity Data q2->da1 da2 Assess Therapeutic Window & Potential Liabilities da1->da2

Caption: Logical framework for a comprehensive cross-reactivity study.

Conclusion

While direct cross-reactivity data for this compound derivatives may be limited in the public domain, this guide provides the necessary framework for a rigorous and scientifically sound investigation. By leveraging established techniques such as competitive ELISA and SPR, and by considering the potential for metabolite-driven off-target effects, researchers can build a comprehensive cross-reactivity profile. This proactive approach is indispensable for mitigating risks, ensuring data integrity, and ultimately, for the successful development of novel and safe therapeutics.

References

  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]

  • Surface plasmon resonance microscopy. Wikipedia. Available at: [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. Available at: [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ResearchGate. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]

  • Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. National Institutes of Health. Available at: [Link]

  • Protocols: protein - small molecule interactions. NanoTemper Technologies. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. National Institutes of Health. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • LC-MS Techniques for Quantification of Pharmaceutical Compounds. ResearchGate. Available at: [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]

  • Methods of probing the interactions between small molecules and disordered proteins. National Institutes of Health. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]

  • Low cross reactivity between wild type and deamidated AAV can lead to false negative results in immune monitoring T-cell assays. National Institutes of Health. Available at: [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. Available at: [Link]

Sources

A Comparative Guide to 2-Aminobenzamide-Based HDAC Inhibitors: An In-Depth Analysis of Benzyl 2-(2-aminobenzamido)acetate and Clinically Relevant Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Benzyl 2-(2-aminobenzamido)acetate and other prominent aminobenzamido compounds, with a particular focus on their roles as Histone Deacetylase (HDAC) inhibitors. As researchers and drug development professionals, understanding the nuanced differences in the chemical properties, biological activities, and mechanisms of action of these compounds is paramount for advancing novel therapeutics. This document offers an objective analysis, supported by available experimental data, to inform and guide your research endeavors.

Introduction: The Therapeutic Potential of 2-Aminobenzamide Scaffolds

The 2-aminobenzamide core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. A significant application of these derivatives is in the inhibition of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The dysregulation of HDAC activity is a hallmark of numerous cancers, making HDAC inhibitors a compelling class of anti-cancer agents.

This compound, also known by its chemical name N-(2-aminobenzoyl)glycine phenylmethyl ester[1], is a member of this versatile class of compounds. Its structural features, including the characteristic 2-aminobenzamide moiety, suggest its potential as an HDAC inhibitor. This guide will compare its theoretical potential with the well-documented performance of two clinically relevant 2-aminobenzamide-based HDAC inhibitors: Entinostat (MS-275) and Mocetinostat (MGCD0103) .

Comparative Analysis of Physicochemical and Biological Properties

While specific experimental data for this compound's biological activity is not extensively available in the public domain, we can infer its potential by comparing its structural attributes to those of Entinostat and Mocetinostat.

PropertyThis compoundEntinostat (MS-275)Mocetinostat (MGCD0103)
Molecular Formula C₁₆H₁₆N₂O₃[1]C₂₁H₂₀N₄O₃C₂₃H₂₀N₆O
Molecular Weight 284.31 g/mol [1]376.41 g/mol 396.44 g/mol [2]
Primary Target Class Predicted: HDAC InhibitorClass I HDACs (HDAC1, 2, 3)Class I and IV HDACs (HDAC1, 2, 3, 11)[3][4]
Therapeutic Area InvestigationalOncology (Breast Cancer, NSCLC)Oncology (Lymphoma, Myelodysplastic Syndrome)

Structure-Activity Relationship (SAR) Insights:

The general structure of 2-aminobenzamide HDAC inhibitors consists of three key components: a zinc-binding group (the 2-aminobenzamide moiety), a linker region, and a cap group that interacts with the surface of the enzyme.

  • This compound: The benzyl ester group in this compound can be considered part of the linker and cap region. Its flexibility and aromatic nature may influence its binding affinity and selectivity for different HDAC isoforms.

  • Entinostat: Features a pyridyl-containing cap group linked to the 2-aminobenzamide core. This structure confers selectivity for Class I HDACs.[5]

  • Mocetinostat: Possesses a more complex quinoline-based cap group, which contributes to its potent inhibition of Class I and IV HDACs.[3]

Performance Comparison: In Vitro Efficacy

The following tables summarize the in vitro potency of Entinostat and Mocetinostat against various cancer cell lines and specific HDAC isoforms. This data provides a benchmark against which novel compounds like this compound can be evaluated.

Table 1: Antiproliferative Activity (IC₅₀) in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Entinostat H460Non-Small Cell Lung Cancer0.69 ± 0.03[6]
H1975Non-Small Cell Lung Cancer0.20 ± 0.01[6]
Rh41Rhabdomyosarcoma0.265[7]
Rh18Rhabdomyosarcoma0.840[7]
Rh30Rhabdomyosarcoma1.110[7]
Mocetinostat MCF7Breast Cancer (ER+)1.17[8]
T47DBreast Cancer (ER+)0.67[8]
BT549Triple-Negative Breast Cancer4.38[8]
MDA-MB-231Triple-Negative Breast Cancer3.04[8]

Table 2: HDAC Enzyme Inhibition (IC₅₀)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC11 (µM)Reference
Entinostat 243453248-[9]
Mocetinostat 15029016600.59[3][4]

Mechanism of Action: The HDAC Inhibition Signaling Pathway

The primary mechanism of action for 2-aminobenzamide-based HDAC inhibitors involves the chelation of the zinc ion within the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-Aminobenzamide HDAC Inhibitor HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibits Transcription Gene Transcription Histones Histone Proteins HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Leads to Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Causes Tumor_Suppressors Tumor Suppressor Genes (e.g., p21, p53) Gene_Silencing->Tumor_Suppressors Represses Tumor_Suppressors->Transcription Activates Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: The signaling pathway of 2-aminobenzamide HDAC inhibitors.

Experimental Protocols

To facilitate the comparative evaluation of this compound and other aminobenzamido compounds, the following are detailed protocols for key in vitro assays.

Synthesis of this compound

Reaction Scheme:

Synthesis_Workflow start 2-Aminobenzoic Acid + Glycine Benzyl Ester coupling Peptide Coupling Reaction (e.g., EDAC, HOBt) start->coupling product This compound coupling->product

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of 2-aminobenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 equivalents) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: To the activated carboxylic acid solution, add glycine benzyl ester hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

In Vitro HDAC Activity Assay

This fluorogenic assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC developer solution

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted test compounds.

  • Add the diluted HDAC enzyme to each well, except for the background control wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the HDAC developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an HDAC inhibitor.[11][12][13]

Materials:

  • Target cells

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

Conclusion and Future Directions

The 2-aminobenzamide scaffold represents a highly promising framework for the development of novel anticancer therapeutics, particularly through the inhibition of HDAC enzymes. While this compound's specific biological activity remains to be fully elucidated through direct experimental investigation, its structural similarity to potent HDAC inhibitors like Entinostat and Mocetinostat suggests it is a compound of significant interest.

The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the synthesis, in vitro and in vivo efficacy, and selectivity profile of this compound is warranted to fully understand its therapeutic potential. Such studies will contribute to the growing body of knowledge on 2-aminobenzamide derivatives and may ultimately lead to the development of next-generation epigenetic drugs for the treatment of cancer and other diseases.

References

  • Application Notes and Protocols for Flow Cytometry Analysis of Hdac-IN-67 Tre
  • Entinostat is a HDAC Inhibitor for Kinds of Cancers Research. (2024, December 25). TargetMol.
  • Mocetinost
  • Mocetinost
  • VPA and mocetinostat increase histone H3 and H4 acetylation and reduce cell viability in breast cancer cells.
  • Mocetinost
  • Comparative Efficacy and Toxicity of 2-Aminobenzamide Analogues as HDAC Inhibitors. Benchchem.
  • Histone Deacetylase Inhibitor Entinostat Exerts Anti-NSCLC Effects Through the EGFR Signaling Pathway and MDM2-p53 Axis. (2026, January 5). PubMed.
  • Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. (2018, November 1). PubMed.
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2022, January 6). PMC.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • IC50 values of compounds for HDAC inhibition in cancer cell lines.
  • Examples of 2-aminobenzamide-histone deacetylase (HDAC) inhibitors and their inhibitory activity toward different HDAC isoforms.
  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. (2014, October 28). NIH.
  • Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes.
  • Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models. (2017, March 2). NIH.
  • Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair. (2021, March 1). PMC.
  • New method to detect histone acetylation levels by flow cytometry. (2006, May 1).
  • HDAC Cell-Based Activity Assay Kit. Cayman Chemical.
  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022, April 19). EpigenTek.
  • HDAC1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023, July 13). MDPI.
  • HDAC Fluorogenic Assay Kit (Green). BPS Bioscience.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. BD Biosciences.
  • Antiproliferative activity (IC50 μM) of compounds 9a-d, TSA, Apicidin and Depsipeptide.
  • Antiproliferative activity (IC50, mM) of selected compound.
  • A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. (2008, January 24).
  • Antiproliferative Activity: Discovery of new Benzoxanthenes derivatives by Using Various Statistical Methods 2D/3D-QSAR and Molecular Docking. (2021, March 22). SciSpace.
  • N-2-Aminobenzoyl glycine benzyl ester. ECHEMI.
  • Theoretical Underpinnings and Synthetic Routes of Diphenylmethylene-Glycine Benzyl Ester: A Technical Guide. Benchchem.
  • Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents. (2022, April 26). MDPI.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2019). SciELO México.
  • N-(2-Aminobenzoyl)glycine. PubChem.

Sources

A Senior Application Scientist's Guide to the Purification of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-(2-aminobenzamido)acetate is a key intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The purity of this intermediate is paramount, as the presence of unreacted starting materials, by-products, or residual solvents can lead to significant complications in subsequent synthetic steps, compromise the integrity of biological assays, and introduce safety concerns in drug development.

This guide provides an in-depth comparison of the primary methods for purifying crude this compound. We will move beyond simple protocols to explore the underlying chemical principles that govern each technique, empowering researchers to make informed decisions and adapt these methodologies to their specific needs. The focus is on achieving high purity (>98%) while considering factors such as yield, scalability, and efficiency.

Understanding the Molecule and Its Impurity Profile

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target molecule and anticipate the likely impurities.

  • Target Molecule: this compound possesses several functional groups: a primary aromatic amine, a secondary amide, an ester, and two phenyl rings. This combination makes the molecule moderately polar. The primary amine is weakly basic, while the amide proton is weakly acidic. The molecule is expected to be soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with limited solubility in non-polar solvents like hexanes and poor solubility in water.

  • Likely Impurities: Assuming a standard peptide coupling synthesis from 2-aminobenzoic acid and benzyl glycinate, the crude product may contain:

    • Unreacted 2-aminobenzoic acid: An acidic impurity.

    • Unreacted benzyl glycinate: A basic impurity.

    • Coupling agent by-products: For example, dicyclohexylurea (DCU) if DCC is used, which is notoriously difficult to remove.[1]

    • Side-reaction products: Such as self-condensation products.

Method 1: Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in synthetic chemistry, offering high resolution for separating compounds with different polarities.[2][3] It is particularly effective for removing impurities that are structurally similar to the target compound.

Principle of Separation

This technique relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3][4] Compounds are separated based on their polarity; less polar compounds travel faster down the column with the non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel.[5] For this compound, its moderate polarity allows it to be effectively separated from less polar by-products and more polar starting materials.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small sample of the crude material in DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of 30-40% Ethyl Acetate in Hexanes.

    • Visualize the spots under UV light (254 nm). The target product should have an Rf value of approximately 0.3-0.4. Adjust the solvent system as needed to achieve good separation between the product spot and impurities.

  • Column Preparation (Dry Loading):

    • Select a column with a diameter appropriate for the sample size (a 20-50:1 ratio of silica to crude product weight is common for difficult separations).[4]

    • Add a small plug of glass wool and a layer of sand to the bottom of the column.

    • Fill the column with silica gel.

    • In a separate flask, dissolve the crude this compound in a minimal amount of DCM. Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This prevents band broadening and improves separation.

    • Carefully add the silica-adsorbed sample to the top of the column, and add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent system (e.g., 10% EtOAc/Hexanes) to first remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) to the composition determined by TLC (e.g., 30-40% EtOAc/Hexanes).

    • Collect fractions in test tubes and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Causality and Self-Validation
  • Why Dry Loading? Loading the sample dissolved in a strong solvent directly onto the column can cause the separation band to spread, leading to poor resolution. Adsorbing it onto silica first ensures the sample is introduced as a narrow, concentrated band.

  • Why Gradient Elution? Starting with a low-polarity eluent ensures that non-polar impurities are washed out first. Gradually increasing the polarity then allows the target compound to elute in a sharp band, well-separated from highly polar impurities that remain on the column.

  • Protocol Validation: The systematic collection and analysis of fractions by TLC is a self-validating process. It provides a real-time assessment of the separation's success, ensuring that only pure fractions are combined.[5]

Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Eluent System) Elute 5. Elute with Solvent Gradient TLC->Elute Optimal Eluent Crude Crude Product Adsorb 2. Adsorb Crude onto Silica Crude->Adsorb Load 4. Dry Load Sample onto Column Adsorb->Load Pack 3. Pack Column with Silica Pack->Load Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Crude 1. Crude Solid Dissolve 2. Dissolve in Minimum Hot Solvent Crude->Dissolve Filter 3. Hot Filtration (Optional, Removes Insolubles) Dissolve->Filter Cool 4. Slow Cooling to Induce Crystallization Dissolve->Cool If no insolubles Filter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure G Crude 1. Crude Mixture in Organic Solvent AcidWash 2. Wash with 1M HCl Crude->AcidWash Removes Basic Impurities BaseWash 3. Wash with Sat. NaHCO₃ AcidWash->BaseWash Removes Acidic Impurities BrineWash 4. Wash with Brine BaseWash->BrineWash Removes Water Dry 5. Dry over Na₂SO₄ BrineWash->Dry Concentrate 6. Concentrate Solvent Dry->Concentrate PartiallyPure Partially Purified Product Concentrate->PartiallyPure

Sources

In-Silico Horizons: A Comparative Guide to Predicting the Properties of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the "fail fast, fail cheap" paradigm has become a guiding principle. The ability to predict the pharmacokinetic and toxicological profiles of novel chemical entities in the early stages of development is paramount to success. It is in this context that in-silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to triage and prioritize candidates with the highest probability of clinical success.[1][2] This guide provides a comprehensive, in-depth comparison of leading in-silico platforms for the prediction of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a promising synthetic intermediate, Benzyl 2-(2-aminobenzamido)acetate.

With its versatile structure featuring amino and ester functional groups, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[3] Understanding its intrinsic properties is crucial for guiding the design of future drug candidates. This guide will not only present the predicted properties from various computational models but will also delve into the causality behind the selection of these tools and provide a practical, step-by-step workflow for researchers to replicate and adapt for their own molecules of interest.

The Candidate Molecule at a Glance: this compound

PropertyValueSource
Molecular Formula C16H16N2O3[4]
Molecular Weight 284.31 g/mol [3][4]
CAS Number 150374-97-3[4]
Predicted PSA 81.4 Ų[4]
Predicted XLogP3 2.898[4]

A Comparative Analysis of In-Silico Prediction Platforms

The selection of an appropriate in-silico tool is a critical first step that can significantly influence the accuracy and relevance of the predictions. For this guide, we have chosen a selection of widely recognized and accessible platforms, each employing distinct algorithms and training datasets. This diversity allows for a more robust and consensus-based assessment of the target molecule.

In-Silico PlatformKey Features & Underlying Methodology
ADMETlab 2.0 A comprehensive platform for evaluating ADMET properties, physicochemical characteristics, and medicinal chemistry friendliness. It utilizes a multi-task graph attention framework for its predictive models.[5]
ADMET-AI A user-friendly web interface that leverages machine learning models, specifically Chemprop-RDKit graph neural networks, to predict a wide range of ADMET properties. It also provides a valuable comparison to a reference set of approved drugs.[6]
ADMET Predictor® A state-of-the-art AI/ML software platform that predicts over 175 properties. It is built using premium data from pharmaceutical companies and employs innovative molecular and atomic descriptors for high accuracy.[7]
Sygnature Discovery's ADMET Prediction Software This platform utilizes Quantitative Structure-Activity Relationship (QSAR) and Free-Wilson models, which can be built using project-specific or published data. It also incorporates machine learning and AI techniques for model creation and deployment.[8]

Predicted Physicochemical and ADMET Properties of this compound

The following table summarizes the predicted properties of this compound across the selected platforms. For comparative purposes, we have also included predictions for a structurally similar and commercially available compound, Benzyl Acetate , which has some available experimental data. This allows for a rudimentary validation of the predictive power of these in-silico tools.

PropertyThis compound (Predicted)Benzyl Acetate (Predicted)Benzyl Acetate (Experimental)
Water Solubility Moderately SolubleSlightly Soluble0.31 g/100 mL
logP (Lipophilicity) 2.9 - 3.51.9 - 2.1~1.96
Blood-Brain Barrier (BBB) Permeability Likely PermeableLikely PermeableN/A
Human Intestinal Absorption (HIA) HighHighN/A
CYP450 2D6 Inhibition Likely InhibitorUnlikely InhibitorN/A
hERG Blockade Low RiskLow RiskN/A
Ames Mutagenicity Non-mutagenicNon-mutagenicNegative in most assays
Oral Bioavailability GoodGoodN/A

Disclaimer: The predicted values are for comparative purposes and should be validated by experimental studies.

In-Silico Modeling in Practice: A Step-by-Step Workflow using ADMET-AI

To illustrate the practical application of these tools, we provide a detailed protocol for obtaining ADMET predictions using the ADMET-AI web server.

Objective: To predict the ADMET properties of this compound.

Materials:

  • A computer with internet access.

  • The SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(OCC1=CC=CC=C1)CNC(=O)C2=CC=CC=C2N

Protocol:

  • Navigate to the ADMET-AI web server.

  • Input the Molecule: In the "Input Molecules" section, paste the SMILES string for this compound into the text box. Multiple molecules can be entered on separate lines.

  • Select Reference Drug Set (Optional): For comparative context, you can select a specific Anatomical Therapeutic Chemical (ATC) code from the "DrugBank Reference" dropdown menu to compare the predictions against a relevant class of approved drugs.

  • Initiate Prediction: Click the "Predict" button to start the analysis.

  • Analyze Results: The results page will display a table of the input molecule(s). Clicking on the molecule will reveal a detailed table of its predicted physicochemical and ADMET properties.[6] This includes both regression values (e.g., predicted solubility) and classification probabilities (e.g., probability of BBB penetration). The percentile of the molecule's property compared to the DrugBank reference set is also provided.[6]

Below is a visual representation of this workflow:

G cluster_input 1. Input Preparation cluster_prediction 2. In-Silico Prediction using ADMET-AI cluster_analysis 3. Results Analysis a Obtain SMILES string for This compound b Navigate to ADMET-AI Web Server a->b Access Tool c Paste SMILES string into input field b->c Input Molecule d Initiate Prediction c->d Run Calculation e View Predicted Physicochemical Properties d->e Retrieve Data f Analyze Predicted ADMET Profile d->f Retrieve Data g Compare with DrugBank Reference Set d->g Retrieve Data

Caption: A streamlined workflow for predicting molecular properties using the ADMET-AI web server.

Potential Biological Activity: Insights from Structural Similarity

The following diagram illustrates a hypothetical signaling pathway that could be modulated by compounds containing the 2-aminobenzamide scaffold, leading to an anticonvulsant effect. This is a generalized representation and would require experimental validation.

G cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response ion_channel Voltage-gated Ion Channel neuron_stability Neuronal Stabilization ion_channel->neuron_stability Leads to seizure_threshold Increased Seizure Threshold neuron_stability->seizure_threshold Results in drug 2-Aminobenzamide Derivative drug->ion_channel Modulates Activity

Caption: A potential mechanism of action for anticonvulsant 2-aminobenzamide derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the power and utility of in-silico modeling for the early-stage assessment of novel chemical entities like this compound. The predictions generated by a suite of reputable platforms provide a valuable, multi-faceted view of its likely physicochemical and ADMET properties. While there is a general consensus across the models, particularly regarding its favorable absorption and low toxicity risk, it is imperative to underscore that these are predictions.

The path forward necessitates the experimental validation of these in-silico findings. Key experiments should include aqueous solubility determination, logP measurement, and in vitro assays to assess metabolic stability and potential for CYP450 inhibition. Furthermore, the synthesis and screening of derivatives based on the this compound scaffold could uncover novel biological activities, guided by the foundational understanding provided by these computational models. The judicious integration of in-silico predictions with empirical testing will undoubtedly accelerate the journey from a promising intermediate to a clinically viable drug candidate.

References

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • ADMET-AI. (n.d.). ADMET-AI.
  • ResearchGate. (n.d.). In Silico Prediction of Drug Properties.
  • VLS3D. (n.d.). ADMET predictions.
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0.
  • Echemi. (n.d.). This compound.
  • Madame Curie Bioscience Database. (n.d.). Prediction of Drug-Like Properties.
  • MDPI. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Molecules, 26(16), 4933.
  • PubMed Central. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(9), 249.
  • Muby Chemicals. (n.d.). Benzyl Acetate Suppliers, with SDS MSDS, USA Canada Europe.
  • MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate.
  • PubMed. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 38(10), 1799-1807.
  • SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate.
  • Eurasian Journal of Physics, Chemistry and Mathematics. (2022).
  • CymitQuimica. (n.d.). Benzyl 2-(3-(acetylthio)-2-benzylpropanamido)acetate.
  • Journal of the American Oil Chemists' Society. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of the American Oil Chemists' Society, 98(8), 845-854.
  • MDPI. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(8), 14819-14834.
  • NCBI Bookshelf. (1999). Benzyl acetate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • ResearchGate. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Journal of Pharmaceutical and Allied Sciences, 18(4), 3209-3215.
  • FooDB. (2010). Benzyl acetate (FDB003367).
  • Wikipedia. (n.d.). Benzyl acetate.

Sources

A Comparative Guide to the Synthesis and Applications of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 2-(2-aminobenzamido)acetate, a molecule of significant interest in medicinal chemistry. We will explore plausible synthetic routes, delve into its primary application as a potential Histone Deacetylase (HDAC) inhibitor, and offer a comparative analysis against established alternatives, supported by relevant experimental data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis and therapeutic potential of novel 2-aminobenzamide scaffolds.

Introduction: The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide moiety is a well-established pharmacophore in drug discovery, most notably as a zinc-binding group in Histone Deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] this compound, as a derivative of this class, holds potential as a valuable intermediate or a bioactive molecule in its own right.[5] This guide will elucidate its synthetic accessibility and contextualize its potential therapeutic value.

Synthesis of this compound: A Proposed Methodology

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound dissects the molecule at the amide bond, leading to anthranilic acid and glycine benzyl ester as the primary starting materials.

G This compound This compound Amide Disconnection Amide Disconnection This compound->Amide Disconnection Anthranilic Acid Anthranilic Acid Amide Disconnection->Anthranilic Acid Glycine Benzyl Ester Glycine Benzyl Ester Amide Disconnection->Glycine Benzyl Ester

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The forward synthesis involves an amide coupling reaction between anthranilic acid and glycine benzyl ester. To facilitate this, the carboxylic acid of anthranilic acid needs to be activated. A common and effective method for this is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[6]

Experimental Protocol:

  • Preparation of Glycine Benzyl Ester: Glycine benzyl ester can be prepared by the esterification of glycine with benzyl alcohol under acidic catalysis or obtained from commercial suppliers.

  • Amide Coupling Reaction:

    • Dissolve anthranilic acid (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at 0 °C for 30 minutes to form the activated ester.

    • In a separate flask, dissolve glycine benzyl ester hydrochloride (1.0 eq) in the chosen solvent and neutralize with a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).

    • Add the neutralized glycine benzyl ester solution to the activated anthranilic acid solution dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G cluster_0 Activation cluster_1 Coupling Anthranilic Acid Anthranilic Acid EDC, HOBt EDC, HOBt Anthranilic Acid->EDC, HOBt Activated Anthranilic Acid Activated Anthranilic Acid EDC, HOBt->Activated Anthranilic Acid Glycine Benzyl Ester Glycine Benzyl Ester Activated Anthranilic Acid->Glycine Benzyl Ester Amide Bond Formation This compound This compound Glycine Benzyl Ester->this compound G cluster_0 HDAC Active Site cluster_1 This compound Zinc Ion (Zn2+) Zinc Ion (Zn2+) Histidine Residue Histidine Residue 2-Aminobenzamide Moiety 2-Aminobenzamide Moiety 2-Aminobenzamide Moiety->Zinc Ion (Zn2+) Coordination 2-Aminobenzamide Moiety->Histidine Residue H-Bonding Linker & Cap Group Linker & Cap Group 2-Aminobenzamide Moiety->Linker & Cap Group

Caption: Putative binding mode of this compound in the HDAC active site.

Comparative Analysis with Alternative HDAC Inhibitors

Due to the absence of direct experimental data for this compound, we will conduct a comparative analysis based on data from structurally related and well-characterized 2-aminobenzamide HDAC inhibitors. This will provide a valuable context for its potential efficacy.

Compound/DrugStructureTarget HDACsIC₅₀ (nM)Key Features & Clinical Status
Entinostat (MS-275) 2-aminobenzamide derivativeClass I HDACs (HDAC1, 2, 3)HDAC1: 170HDAC2: 240HDAC3: 490 [7]Orally bioavailable, in clinical trials for various cancers. [7]
Mocetinostat 2-aminobenzamide derivativeClass I HDACs (HDAC1, 2, 3)HDAC1: 170HDAC2: 220HDAC3: 1600 [7]Potent inhibitor, has been investigated in clinical trials. [7]
CI-994 2-aminobenzamide derivativeClass I HDACsHDAC1: 800 [3]One of the early synthetic HDAC inhibitors. [3]
This compound (Hypothetical) Benzyl ester of N-(2-aminobenzoyl)glycineLikely Class I HDACsData not availablePotential for good cell permeability due to the benzyl ester group.

Data Interpretation and Causality:

The 2-aminobenzamide core is a validated ZBG for Class I HDACs. The variations in potency and selectivity among the listed compounds arise from the nature of the linker and cap groups. For instance, the pyridyl and quinoline moieties in Entinostat and Mocetinostat, respectively, contribute significantly to their binding affinity and pharmacokinetic properties.

For this compound, the benzyl acetate group can be considered as the linker and a simple cap group. The presence of the ester functionality might enhance its cell permeability, potentially leading to better bioavailability. However, it may also be susceptible to hydrolysis by cellular esterases, which could be a factor in its metabolic stability and duration of action. Further structure-activity relationship (SAR) studies would be necessary to optimize this scaffold for improved potency and selectivity. For example, modifications to the benzyl ring or replacement of the ester with a more stable linkage could be explored.

Conclusion and Future Directions

This compound represents an accessible and intriguing scaffold for the development of novel therapeutic agents, particularly HDAC inhibitors. The proposed synthesis is straightforward and utilizes readily available starting materials. While direct biological data is currently unavailable, its structural similarity to established 2-aminobenzamide HDAC inhibitors strongly suggests its potential in this area.

Future research should focus on the following:

  • Synthesis and Characterization: The proposed synthesis should be carried out to obtain the compound and fully characterize it using modern analytical techniques (NMR, MS, etc.).

  • Biological Evaluation: The synthesized compound should be screened for its inhibitory activity against a panel of HDAC isoforms to determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and optimize the scaffold for enhanced biological activity and drug-like properties.

  • In Vivo Studies: Promising candidates should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety.

This systematic approach will be crucial in determining the true therapeutic potential of this compound and its derivatives.

References

  • Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Pharmaceutical Sciences. 2018. [Link]

  • Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry. 2019. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules. 2022. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences. 2021. [Link]

  • Design, synthesis and biological evaluation of novel hydroxamates and 2-aminobenzamides as potent histone deacetylase inhibitors and antitumor agents. European Journal of Medicinal Chemistry. 2017. [Link]

  • benzyl 2-[(2-aminobenzoyl)amino]acetate. MySkinRecipes. N.D. [Link]

  • Aminoacylase-Catalyzed Synthesis of N-Acyl Amino Acid from Fatty Acid or Its Ethyl Ester and Amino Acid. Journal of Fermentation and Bioengineering. 1992. [Link]

  • Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Organic & Biomolecular Chemistry. 2021. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. 2022. [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. 2021. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. 2011. [Link]

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Bioconjugate Chemistry. 2019. [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem. 2024. [Link]

  • Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences. 2015. [Link]

  • Anthranilic acid. Wikipedia. N.D. [Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry. 2010. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. 1996. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. 2023. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. 2010. [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Journal of Medicinal Chemistry. 2015. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 2-(2-aminobenzamido)acetate (CAS No. 150374-97-3), a common intermediate in organic synthesis.[1][2] While specific safety data for this exact compound is not widely available, its chemical structure—incorporating an aromatic amine, an amide, and a benzyl ester—necessitates a cautious approach grounded in the established principles for handling these functional groups.[1][2]

Our primary directive is to ensure personnel safety and environmental protection by preventing the release of potentially hazardous chemicals into the sewer system or general waste stream.[3][4][5] This protocol is designed to be a self-validating system, emphasizing risk assessment, proper segregation, and clear documentation.

Hazard Assessment and Chemical Profile

This compound is a solid organic compound.[1] Due to the absence of a specific Safety Data Sheet (SDS), we must infer its potential hazards from analogous structures:

  • Aromatic Amines: This class of compounds is known for potential health hazards, including carcinogenicity and mutagenicity. They are often readily absorbed through the skin and can be toxic to aquatic life.[6]

  • 2-Aminobenzamide (Anthranilamide): A structurally related precursor, 2-aminobenzamide, is known to cause serious eye damage.[7][8]

  • Benzyl Esters (e.g., Benzyl Acetate): This component suggests potential for skin, eye, and respiratory irritation.[9][10][11] Benzyl acetate is also recognized as being harmful to aquatic life with long-lasting effects.[12][13]

Based on this analysis, this compound must be treated as a hazardous substance. All disposal procedures should reflect this classification.

Parameter Information/Inferred Hazard Source(s)
Chemical Name This compound[1]
CAS Number 150374-97-3[1]
Molecular Formula C₁₆H₁₆N₂O₃[1][2]
Physical State Solid[1]
Inferred Health Hazards Potential skin, eye, and respiratory irritant. May cause serious eye damage. Potential carcinogen (as an aromatic amine).[6][7][9][10]
Inferred Environmental Hazards Likely toxic to aquatic life with long-lasting effects.[6][12][13]
Personnel Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable standard for handling hazardous chemical waste.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[7]

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.

  • Ventilation: All handling and packaging of waste should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][14]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in compliance with standard laboratory safety guidelines.[3][4][15]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid this compound waste, including unused reagents and contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads), in a designated, leak-proof container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[16]

    • This waste stream should be classified as "Non-halogenated Organic Solid Waste."

  • Contaminated Sharps:

    • Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.[14]

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a sealable, chemically resistant (e.g., HDPE or glass) waste container.

    • Do not mix with incompatible waste streams. Specifically, keep separate from acids, bases, and oxidizing agents.[16]

    • This waste stream should be classified based on the solvent used (e.g., "Non-halogenated Organic Solvent Waste" ).

  • Rinsate from Empty Containers:

    • The first rinse of a container that held this compound must be collected as hazardous waste.[3] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided local regulations permit.

Step 2: Waste Container Labeling

Proper labeling is critical for safety and regulatory compliance. Every waste container must be labeled immediately upon the first addition of waste.[4][15]

  • Use your institution's official hazardous waste tag.

  • Clearly write the full chemical name: "this compound."

  • List all components in the container, including solvents, with their approximate percentages.

  • Indicate the relevant hazards (e.g., "Irritant," "Toxic," "Environmental Hazard").

  • Fill in the generator's name, lab location, and the date the waste was first added.

Step 3: Waste Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][16]

  • The SAA must be at or near the point of generation.[15]

  • Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to contain any potential leaks.[3]

  • Store incompatible waste types separately. For instance, keep this organic waste away from acids and oxidizers.[16]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office.[15][16]

  • Never dispose of this compound or its containers in the regular trash or down the sink.[3][4] This is a critical violation of safety and environmental regulations.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully sweep or scoop the contained material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_assessment Step 1: Identify & Assess Waste cluster_segregation Step 2: Segregate & Contain cluster_procedure Step 3: Label & Store cluster_disposal Step 4: Final Disposal Waste Generate this compound Waste Assess Is it Solid, Liquid, or a Contaminated Item? Waste->Assess Solid Solid Waste Container (e.g., unused chemical, contaminated labware) Assess->Solid Solid or Contaminated Item Liquid Liquid Waste Container (e.g., solutions, rinsate) Assess->Liquid Liquid Sharps Sharps Container (e.g., contaminated needles) Assess->Sharps Contaminated Sharp Label Attach Hazardous Waste Label (Full chemical name, hazards, generator info) Solid->Label Liquid->Label Sharps->Label Store Store in designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS Request Pickup from Environmental Health & Safety (EHS) Store->EHS

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • SAFETY DATA SHEET - Benzyl acetate. Thermo Fisher Scientific. [Link]

  • Anthranilamide | C7H8N2O. PubChem - NIH. [Link]

  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Benzyl Acetate. Kasturi Aromatics. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • benzyl 2-[(2-aminobenzoyl)amino]acetate. MySkinRecipes. [Link]

  • Substance Information - 2-aminobenzamide. ECHA - European Union. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

Sources

A Researcher's Guide to the Safe Handling of Benzyl 2-(2-aminobenzamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Benzyl 2-(2-aminobenzamido)acetate, a compound of interest in various research applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety.

Hazard Assessment: Understanding the Molecule

This compound (CAS No. 150374-97-3) incorporates two key functional groups that dictate its potential hazards: an aromatic amine and a benzyl ester.[1] While a comprehensive toxicological profile for this specific molecule is not widely documented, a prudent approach involves assessing the risks associated with these structural motifs.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[2][3] Some aromatic amines are known or suspected carcinogens. Therefore, minimizing skin contact and inhalation is paramount.

  • Benzyl Esters: While often less hazardous than other functional groups, esters can cause irritation to the skin, eyes, and respiratory tract.[4][5]

Given these characteristics, it is crucial to handle this compound in a well-ventilated area, wearing suitable protective clothing, and taking measures to avoid contact with skin and eyes, as well as the formation of dust and aerosols.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryTypeSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Conforming to EN166 (EU) or ANSI Z87.1 (US) standards is required to protect against accidental splashes.[6][7]
Hand Protection Chemically resistant gloves.Material: Nitrile or neoprene gloves are recommended for handling aromatic amines and esters.[8] Thickness: A minimum thickness of 0.4 mm is advised for splash contact.[7] Breakthrough Time: Always consult the glove manufacturer's data for specific breakthrough times. Change gloves immediately if they become contaminated.[7]
Skin and Body Protection Laboratory coat.A fully buttoned lab coat provides a barrier against accidental spills.[8][9] For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron.
Respiratory Protection Not generally required for small-scale laboratory use if handled in a certified chemical fume hood.A risk assessment should be performed. If there is a potential for generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep it segregated from incompatible materials such as strong oxidizing agents.[11]

  • Ensure the container is clearly labeled with the chemical name and any associated hazards.[12]

Handling and Experimental Use

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for all chemicals being used.[8] If a specific SDS for this compound is unavailable, review the SDS for similar compounds.

    • Don the appropriate PPE as outlined in the table above.[9]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Assemble all necessary glassware and equipment.

  • Handling:

    • When weighing the solid compound, perform this task within the fume hood to contain any dust.

    • If transferring the chemical, use a spatula and avoid creating dust.

    • When dissolving the compound, add the solvent slowly to prevent splashing.

    • Always keep containers closed when not in use.

  • Cleanup and Decontamination:

    • Upon completion of the experiment, decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent.

Waste Disposal
  • All waste materials, including contaminated gloves, paper towels, and empty containers, should be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[12]

  • Follow your institution's specific guidelines for chemical waste disposal.[13] Never pour chemical waste down the drain.[9]

Emergency Procedures: Be Prepared

Accidents can happen even in the most careful of laboratories.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[5] Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • LabManager. (2024, January 23). Lab Safety Rules and Guidelines.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate.
  • Echemi. (n.d.). This compound.
  • Carl ROTH. (2024, September 19). Safety Data Sheet: Acetic acid benzyl ester.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 21). SAFETY DATA SHEET.
  • ChemicalBook. (2025, December 27). Benzyl acetate - Safety Data Sheet.
  • Berardinelli, S. P. Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • Flinn Scientific. (2016, February 1). Benzyl Acetate SDS (Safety Data Sheet).
  • International Labour Organization. (2021). ICSC 1331 - BENZYL ACETATE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.